molecular formula C7H6BrNO3 B1370634 Methyl 5-bromo-2-hydroxyisonicotinate CAS No. 913836-17-6

Methyl 5-bromo-2-hydroxyisonicotinate

Cat. No.: B1370634
CAS No.: 913836-17-6
M. Wt: 232.03 g/mol
InChI Key: XOMMLGBSSAVOET-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxyisonicotinate is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(10)9-3-5(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMMLGBSSAVOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649554
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-17-6
Record name Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-hydroxyisonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

"Methyl 5-bromo-2-hydroxyisonicotinate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxyisonicotinate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its multifunctional structure, featuring a pyridine core, a bromine atom, a hydroxyl group, and a methyl ester, makes it a versatile heterocyclic building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and essential safety and handling information. The content is tailored for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the practical application of this important intermediate.

Molecular Identity and Physicochemical Properties

Nomenclature, Structure, and Tautomerism

This compound, also known as methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate, is a compound whose identity is best understood through its structure and tautomeric forms. The isonicotinate designation specifies that the methyl carboxylate group is at the 4-position of the pyridine ring.

A critical chemical property of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is significant and often favors the pyridone tautomer, which can influence its reactivity and spectroscopic characteristics.

tautomerism cluster_hydroxy 2-Hydroxy Form cluster_pyridone 2-Pyridone Form hydroxy This compound (Hydroxy Form) hydroxy_img pyridone_img hydroxy_img->pyridone_img Equilibrium pyridone Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate (Pyridone Form)

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its common isomer, Methyl 5-bromo-2-hydroxynicotinate, for comparison. Data for the target isonicotinate is primarily based on its pyridone tautomer.

PropertyValue (this compound)Value (Methyl 5-bromo-2-hydroxynicotinate)Reference
CAS Number Not explicitly defined; often tracked by its tautomer120034-05-1[1][2]
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃[2][3]
Molecular Weight 232.03 g/mol 232.03 g/mol [1][2]
Monoisotopic Mass 230.95311 Da230.95311 Da[1][3]
Appearance Off-white crystalline powder (Predicted)Crystalline solid[4]
Melting Point Not reported181-183 °C[1]
Boiling Point Not reported346.4 °C at 760 mmHg[1]
Density Not reported1.737 g/cm³[1]
Spectroscopic Profile

While specific spectra for this exact compound are not widely published, its structural features allow for a reliable prediction of its key spectroscopic signatures.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be highly characteristic. A very broad absorption between 2500-3300 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, often participating in hydrogen bonding[5]. The C=O stretch of the methyl ester will present a strong, sharp peak between 1710-1760 cm⁻¹[5]. Additional peaks in the 1550-1650 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should display a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm. Two distinct signals in the aromatic region (7.0-8.5 ppm) will correspond to the two protons on the pyridine ring. A broad singlet, typically downfield (>10 ppm), would represent the acidic proton of the hydroxyl group, which would disappear upon adding D₂O to the sample[5].

    • ¹³C NMR : The carbonyl carbon of the ester is expected to resonate in the 165-185 δ range[5]. The methyl carbon should appear around 50-55 δ. The remaining four signals in the aromatic region (110-160 δ) would correspond to the carbons of the pyridine ring.

  • Mass Spectrometry (MS) : The mass spectrum will be distinguished by a pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom. The predicted monoisotopic mass is 230.95311 Da[1][3].

Synthesis and Purification

Synthetic Approach

This compound is an important pharmaceutical intermediate, yet its synthesis was not widely reported in early literature[6]. A patented method highlights a practical and effective route starting from the corresponding 2-amino derivative. The core transformation involves a diazotization-hydrolysis reaction, a classic and reliable method for converting an aromatic amino group into a hydroxyl group.

synthesis start 2-Amino-5-bromoisonicotinic acid methyl ester step1 Step 1: Diazotization (NaNO2, H2SO4) start->step1 intermediate Diazonium Salt Intermediate (Unstable) step1->intermediate step2 Step 2: Hydrolysis (H2O, Heat) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent CN102321016A[6]. This self-validating process relies on the controlled generation of a diazonium salt intermediate followed by its thermal decomposition in an aqueous environment.

Materials:

  • 2-amino-5-bromoisonicotinic acid methyl ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • Preparation of the Diazotization Reagent: In a reaction vessel equipped with a stirrer and cooling bath, carefully add concentrated sulfuric acid. Cool the acid to below 10°C.

  • Formation of the Diazonium Salt: Slowly add solid sodium nitrite to the cold sulfuric acid in portions, ensuring the temperature is maintained below 10°C throughout the addition. Stir until all the sodium nitrite has dissolved.

  • Addition of Starting Material: Dissolve the 2-amino-5-bromoisonicotinic acid methyl ester in a separate portion of concentrated sulfuric acid, keeping the solution cool.

  • Diazotization Reaction: Add the solution from step 3 dropwise to the diazotization reagent from step 2. The key to success is rigorous temperature control; the reaction mixture must be kept between 0-5°C to prevent premature decomposition of the unstable diazonium salt.

  • Hydrolysis: After the addition is complete, slowly and carefully add the reaction mixture to a beaker containing a mixture of ice and water. This step serves two purposes: it quenches the reaction and initiates the hydrolysis of the diazonium salt to the desired hydroxyl group.

  • Workup and Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its multiple reactive handles, which allow for selective and diverse chemical modifications.

reactivity center_node ester Ester Group - Hydrolysis (Acid/Base) - Amidation center_node->ester bromo Bromo Group (C5) - Suzuki Coupling - Stille Coupling - Buchwald-Hartwig Amination - Nucleophilic Aromatic Substitution center_node->bromo hydroxy Hydroxy Group (C2) - O-Alkylation - O-Acylation - Etherification center_node->hydroxy

Caption: Key reactive sites on this compound.

  • The Bromo Group (C5-Position): This is arguably the most versatile site for modification. The strategically positioned bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR)[4].

  • The Hydroxyl Group (C2-Position): The acidic proton of the hydroxyl group can be easily removed by a base, forming a nucleophilic oxygen. This allows for straightforward O-alkylation or O-acylation reactions to introduce ether or ester functionalities, respectively. These modifications can be used to modulate solubility, lipophilicity, and metabolic stability.

  • The Methyl Ester (C4-Position): The ester group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many pharmaceutical agents.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs provides a strong basis for hazard assessment. The compound should be handled as a potentially hazardous chemical.

Hazard ClassGHS ClassificationPrecautionary StatementsReference
Skin Irritation Warning, H315: Causes skin irritationP264, P280, P302+P352[1][7]
Eye Irritation Warning, H319: Causes serious eye irritationP280, P305+P351+P338[8]
Respiratory Irritation Warning, H335: May cause respiratory irritationP261, P271, P304+P340[9]
Acute Toxicity (Oral) Warning, H302: Harmful if swallowedP264, P270, P301+P317[10]
Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes[9].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields[9].

    • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact[9].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[9]. Some suppliers recommend cold storage to ensure long-term stability[1].

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a high-value building block for chemical synthesis. Its well-defined reactive sites—the versatile bromo group for cross-coupling, the nucleophilic hydroxyl group for substitutions, and the modifiable ester function—provide a robust platform for creating diverse libraries of compounds. The reliable synthesis via diazotization-hydrolysis makes it an accessible intermediate for research and development. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage this powerful tool in the pursuit of novel therapeutics and other advanced materials.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxyl
  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. ([Link])

  • Methyl 5-bromo-2-chloroisonicotinate | C7H5BrClNO2 | CID 26966728 - PubChem. ([Link])

  • Methyl 2-bromo-5-hydroxyisonicotinate - Heterocyclic Compounds - Crysdot LLC. ([Link])

  • This compound (C7H6BrNO3) - PubChemLite. ([Link])

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH. ([Link])

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. ([Link])

  • Spectra Problem #7 Solution. ([Link])

Sources

Pictilisib (GDC-0941): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of CAS Number 913836-17-6 for Drug Development Professionals

Executive Summary

Pictilisib, also known as GDC-0941 (CAS 913836-17-6), is a potent, orally bioavailable, pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that has been the subject of extensive preclinical and clinical investigation.[1] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a critical target for therapeutic intervention.[2][3] Pictilisib acts as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream signaling cascades responsible for cell growth, proliferation, survival, and metabolism.[4][5] This guide provides a comprehensive technical overview of Pictilisib's chemical properties, mechanism of action, established experimental protocols, and its role in cancer research and drug development for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Pictilisib is a thienopyrimidine derivative characterized by a complex heterocyclic structure.[5] Its chemical name is 2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)thieno[3,2-d]pyrimidine.[6] The compound's key physicochemical properties are essential for understanding its behavior in biological systems and for designing effective experimental and clinical protocols.

PropertyValueSource
CAS Number 913836-17-6 (Mesylate); 957054-30-7 (Free Base)[5]
Molecular Formula C₂₃H₂₇N₇O₃S₂[7]
Molecular Weight 513.64 g/mol [7]
Appearance Crystalline solid[6]
Solubility DMSO: 25 mg/mL; DMF: 25 mg/mL[6]

Pharmacology and Mechanism of Action

Pictilisib is a pan-inhibitor of Class I PI3K isoforms, demonstrating high potency against p110α and p110δ, with moderate selectivity against p110β and p110γ.[4][8] Deregulation of this pathway through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN is a hallmark of many cancers, including breast, ovarian, and glioblastoma.[2][9]

Mechanism of Inhibition: Pictilisib binds to the ATP-binding pocket of the PI3K catalytic subunits in an ATP-competitive manner.[4][5] This action directly blocks the kinase activity, preventing the conversion of PIP2 to PIP3. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[3][5] Inhibition of AKT phosphorylation (at Ser473 and Thr308) disrupts the entire cascade, ultimately resulting in:

  • Cell Cycle Arrest: Induction of a reversible G1 cell cycle arrest.[2]

  • Inhibition of Proliferation: Reduced growth rates in a variety of cancer cell lines.[10][11]

  • Induction of Apoptosis: Programmed cell death in susceptible tumor cells.[2][10]

  • Metabolic Modulation: Effects on glucose metabolism, confirmed by changes in 18F-FDG uptake in PET scans.[12][13]

The central role of Pictilisib in this pathway makes it a powerful tool for investigating PI3K signaling and a candidate for cancer therapy.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes GDC0941 Pictilisib (GDC-0941) GDC0941->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Pictilisib (GDC-0941).

Key Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to characterizing the activity of PI3K inhibitors like Pictilisib. Below are methodologies for assessing cellular viability and target engagement.

In Vitro Cell Viability and Proliferation Assay (MTS/SRB Assay)

This protocol determines the dose-dependent effect of Pictilisib on cancer cell proliferation and viability.

Causality and Rationale: The MTS (or SRB) assay is a colorimetric method that quantifies viable cells. MTS is reduced by metabolically active cells into a formazan product, providing a direct readout of cell number. This allows for the calculation of key metrics like IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition).[10] This choice is based on its high throughput, reproducibility, and sensitivity for assessing antiproliferative effects.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma, MDA-MB-468 breast cancer) in 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of Pictilisib in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 20 µM. Include a DMSO vehicle control (final concentration ≤ 0.1%).

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared drug dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[10] The duration is critical to allow for sufficient cell division cycles for an antiproliferative effect to become apparent.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response) to determine the IC50/GI50 value.

Self-Validation and Controls:

  • Positive Control: Include a known PI3K inhibitor (e.g., Wortmannin) to validate assay performance.

  • Vehicle Control: DMSO-treated cells serve as the 100% viability reference.

  • Untreated Control: Cells with fresh media only.

  • Blank: Wells with media and MTS reagent but no cells to measure background absorbance.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well plate C Treat Cells with Compound/Vehicle A->C B Prepare Serial Dilutions of Pictilisib B->C D Incubate (48-72 hours) C->D E Add MTS Reagent D->E F Incubate (1-4 hours) E->F G Read Absorbance (490 nm) F->G H Normalize Data & Plot Dose-Response Curve G->H I Calculate IC50/GI50 H->I

Caption: Workflow for determining cell viability using an MTS-based assay.
Target Engagement Assay (Western Blot for p-AKT)

This protocol verifies that Pictilisib inhibits the PI3K pathway within the cell by measuring the phosphorylation status of its direct downstream target, AKT.

Causality and Rationale: A reduction in phosphorylated AKT (p-AKT) at key residues (Ser473 or Thr308) is a direct and reliable biomarker of PI3K inhibition.[8] Western blotting is the gold-standard technique for separating and detecting specific proteins from a complex mixture, providing a semi-quantitative measure of target engagement. The choice to probe for p-AKT confirms that the compound's observed cytotoxic effects are mechanistically linked to the intended pathway inhibition.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Pictilisib (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours) to observe direct signaling effects.[4]

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of AKT.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total-AKT

    • Mouse anti-β-Actin (as a loading control)

  • Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate for 1 hour at room temperature with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal to account for any variations in total protein levels. Further normalize to the loading control (β-Actin).

Applications in Research and Clinical Development

Pictilisib has been evaluated extensively as a monotherapy and in combination with other agents in numerous clinical trials for advanced solid tumors.[16][17] First-in-human studies established a manageable safety profile and determined the recommended Phase II dose.[12][13] While it demonstrated on-target activity and signs of antitumor response, particularly in patients with PIK3CA mutations or PTEN loss, its development as a monotherapy has been challenged by modest efficacy and a narrow therapeutic window.[9][18] The clinical development of pictilisib was eventually halted.[19]

Despite this, Pictilisib remains an invaluable research tool for:

  • Probing PI3K Pathway Biology: Elucidating the complex roles of PI3K signaling in normal and cancer cells.[20]

  • Investigating Drug Resistance: Studying mechanisms of resistance to PI3K inhibition and identifying potential synergistic drug combinations.[20]

  • Biomarker Discovery: Validating biomarkers (e.g., PIK3CA mutations, PTEN status) that predict sensitivity to PI3K pathway inhibitors.[1]

Safety and Handling

Pictilisib (GDC-0941) is a potent bioactive compound and should be handled with appropriate laboratory precautions. It is intended for research use only.[8] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. For storage, the solid powder should be kept at 4°C, while solutions in DMSO can be stored at -20°C.[21]

References

  • Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.

  • Marko, J., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central.

  • GDC-0941 - Potent Selective PI3K Inhibitor. APExBIO.

  • Liu, P., et al. (2018). The pan-PI3K inhibitor GDC-0941 activates canonical WNT signaling to confer resistance in TNBC cells. PubMed Central.

  • Folkes, A. J., et al. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. AACR Journals.

  • Sarker, D., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.

  • Pictilisib | C23H27N7O3S2 | CID 17755052. PubChem - NIH.

  • Tarantino, P., et al. (2021). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals.

  • Vasan, N., et al. (2019). Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors. Annals of Oncology.

  • Pictilisib (Synonyms: GDC-0941). Tribioscience.

  • Discovering and developing a leading PI3K inhibitor. The Institute of Cancer Research.

  • GDC-0941 (GNE-0941, Pictilisib, Pictrelisib). Cayman Chemical.

  • Pictilisib (GDC-0941, RG7321). Selleckchem.

  • Pictilisib (GDC-0941) PI3Kα/δ Inhibitor. Selleck Chemicals.

  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. STEMCELL Technologies.

  • Tamura, K., et al. (2017). Phase Ia/Ib study of the pan-class I PI3K inhibitor pictilisib (GDC-0941) administered as a single agent in Japanese patients with solid tumors and in combination in Japanese patients with non-squamous non-small cell lung cancer. PubMed.

  • Criscitiello, C., et al. (2021). Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. MDPI.

  • Zhang, Y., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. PMC - NIH.

  • Sarker, D., et al. (2015). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals.

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology.

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human... ResearchGate.

  • PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.

  • Martin, V., et al. (2015). PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors. PMC - NIH.

  • Effect of PI3K and ERK1/2 inhibitors on cell proliferation and... ResearchGate.

Sources

Structure Elucidation of Methyl 5-bromo-2-hydroxyisonicotinate: A Multi-Technique Spectroscopic and Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Methyl 5-bromo-2-hydroxyisonicotinate, an important pharmaceutical intermediate, presents a compelling case study for the application of a synergistic, multi-technique analytical workflow.[1] This guide provides a detailed, causality-driven exploration of its structure elucidation, moving beyond a simple recitation of methods to explain the strategic choices and data interpretation required for unambiguous confirmation. We will demonstrate how Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are integrated to create a self-validating system of analysis. The potential for final confirmation via Single Crystal X-ray Diffraction is also discussed as the ultimate arbiter of molecular structure.

Introduction: The Analytical Imperative

This compound (C₇H₆BrNO₃) is a functionalized pyridine derivative.[2][3][4] Such heterocyclic scaffolds are prevalent in medicinal chemistry, making the precise determination of their structure—including substituent placement and tautomeric form—a critical prerequisite for further development. An incorrect structural assignment can invalidate biological data and derail research programs.

A key feature of this molecule is its potential for keto-enol tautomerism, existing as either a 2-hydroxypyridine or its more stable 2-pyridone isomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate.[2][5] Our analytical strategy is therefore designed not only to confirm atomic connectivity but also to provide definitive evidence for the dominant tautomeric form in a given state.

This guide employs a logical progression of techniques, starting with the confirmation of the molecular formula and proceeding to the detailed mapping of its atomic framework.

Table 1: Fundamental Molecular Properties
PropertyValueSource
Molecular Formula C₇H₆BrNO₃[2][3][4]
Molecular Weight 232.03 g/mol [3][4]
Monoisotopic Mass 230.95311 Da[2][3]
Tautomeric Form Predominantly 2-pyridone[1][2]

The Elucidation Workflow: A Strategic Overview

The structure elucidation process is a systematic investigation where each technique provides a unique layer of information. The data from each step logically informs the next, culminating in a single, validated structure.

G cluster_0 Initial Assessment cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula & Isotope Pattern) NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) MS->NMR_1D Confirms Mass IR FTIR Spectroscopy (Functional Group ID) IR->NMR_1D Confirms Func. Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Provides Basis for Correlation Expts. XRAY X-Ray Crystallography (3D Spatial Arrangement) NMR_2D->XRAY Validates Proposed Structure

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first step in analyzing an unknown is to confirm its molecular weight and elemental formula. For a halogenated compound, high-resolution mass spectrometry (HRMS) is particularly powerful because the precise mass measurement and characteristic isotopic pattern provide definitive evidence for the presence and number of halogen atoms.

Trustworthiness: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, creates a highly recognizable "M" and "M+2" peak pattern of nearly equal intensity.[6] This signature is a self-validating confirmation of a monobrominated compound.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chance of observing a clear molecular ion.

  • Data Interpretation: Look for a pair of peaks separated by ~2 m/z units with a ~1:1 intensity ratio. The measured m/z should correspond to the calculated exact mass of the expected ion.

Data Presentation: Predicted and Observed Mass Peaks
IonCalculated Exact Mass (Da)Expected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Significance
[M+H]⁺ 231.96039~231.96~233.96Confirms molecular mass + proton
[M-H]⁻ 229.94583~229.95~231.95Confirms molecular mass - proton

Note: Patent literature reports an ESI-MS peak at m/z 232 [M+H]⁺, consistent with these predictions.[1]

FTIR Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive "snapshot" of the functional groups present in a molecule. The key to its effective use is understanding how the molecular environment, such as the pyridine ring and potential tautomerism, influences vibrational frequencies.

Trustworthiness: The presence and position of multiple, distinct carbonyl stretches, alongside a broad N-H/O-H absorption, provide strong, self-validating evidence for the proposed 2-pyridone ester structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale and Corroboration
~3020 Broad/MediumN-H Stretch (Pyridone)A reported value of 3020 cm⁻¹ is consistent with an N-H group involved in hydrogen bonding.[1] The broadness indicates this interaction.
~1735 StrongC=O Stretch (Ester)This is a typical frequency for an α,β-unsaturated ester carbonyl.[1][7]
~1668 StrongC=O Stretch (Amide/Pyridone)The presence of a second strong carbonyl peak is definitive evidence for the 2-pyridone tautomer.[1][8]
1550-1600 MediumC=C / C=N Ring StretchThese absorptions are characteristic of the pyridine aromatic system.[9]
~1230 StrongC-O Stretch (Ester)Corresponds to the stretching vibration of the ester C-O bond.[1]

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While other techniques provide crucial pieces of the puzzle, NMR spectroscopy constructs the complete, unambiguous picture of atomic connectivity. The strategic application of 1D and 2D NMR experiments allows for the assembly of molecular fragments into a final, validated structure. The choice of solvent (e.g., DMSO-d₆) is critical, as it can influence the chemical shift of labile protons (NH/OH) and aid in their identification.

Trustworthiness: The true power of NMR lies in its self-validating nature through 2D correlation experiments. An HMBC spectrum, for example, doesn't just suggest a connection; it proves a 2- or 3-bond proximity between a specific proton and a specific carbon. When all observed correlations are consistent with a single proposed structure, the confidence in that structure becomes exceptionally high.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, to establish correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin), including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.

¹H NMR Analysis

The ¹H NMR spectrum provides the first detailed view of the proton environments.

  • Aromatic Region: Two signals are expected for the two protons on the pyridine ring. Their singlet nature indicates a lack of ortho or meta coupling, which is consistent with the proposed substitution pattern.[1]

  • Aliphatic Region: A single, sharp signal for the three equivalent protons of the methyl ester group.

  • Labile Proton: A broad singlet far downfield, characteristic of an acidic proton (N-H) in the pyridone tautomer, often broadened by exchange and hydrogen bonding.[1]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. Seven distinct signals are expected.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

(Based on reported data in DMSO-d₆)[1]

Atom Label¹H Shift (ppm)¹³C Shift (ppm) (Predicted)MultiplicityIntegration
H6 7.91~140s1H
H3 6.72~110s1H
-OCH₃ 3.85~52s3H
N-H 12.20N/Abr s1H
C2 (=O) N/A~162sN/A
C4 (-CO₂Me) N/A~145sN/A
C5 (-Br) N/A~105sN/A
C6 N/A~140sN/A
C3 N/A~110sN/A
-CO₂Me N/A~165sN/A
-OCH₃ N/A~52sN/A
2D NMR: Assembling the Structure

Two-dimensional NMR is the key to connecting the individual signals into a coherent molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to. It would confirm that the proton at 7.91 ppm is attached to C6, the proton at 6.72 ppm to C3, and the protons at 3.85 ppm to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidation, showing correlations over 2 and 3 bonds. It is the definitive tool for connecting the molecular fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness through HMBC:

  • Methyl Ester Placement: The protons of the methyl group (H-Me) will show a strong correlation to the ester carbonyl carbon (~165 ppm), confirming this fragment.

  • H3 Connectivity: The proton at C3 (H3) will correlate to the quaternary carbons C5 (Br-substituted) and C4 (ester-substituted), as well as the ester carbonyl carbon. This definitively places H3 between these two groups.

  • H6 Connectivity: The proton at C6 (H6) will correlate to the quaternary carbons C2 (pyridone carbonyl) and C4 (ester-substituted). This places H6 between the nitrogen and the ester group, completing the ring structure.

Single Crystal X-ray Diffraction: The Final Confirmation

While the spectroscopic data provides overwhelming evidence for the structure, Single Crystal X-ray Diffraction is the gold standard for absolute structural proof.[10]

Expertise & Experience: The primary challenge is often experimental: growing a single, diffraction-quality crystal. Techniques like slow evaporation, vapor diffusion, or solvent layering are employed. If successful, this technique provides an unparalleled level of detail.

Authoritative Grounding: The analysis of a related compound, Methyl 5-bromo-2-hydroxybenzoate, reveals the type of data that can be obtained, including precise bond lengths, bond angles, and visualization of intermolecular forces like hydrogen bonding and π–π stacking that govern the crystal packing.[11][12] For this compound, an X-ray structure would definitively confirm the pyridone tautomer in the solid state and map its hydrogen-bonding network.

Conclusion: A Synthesized and Self-Validating Result

The structure of this compound is definitively established through the strategic integration of multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of a single bromine atom via its isotopic signature. FTIR spectroscopy identifies the key functional groups, providing strong evidence for the ester and the 2-pyridone tautomer. Finally, a comprehensive analysis by 1D and 2D NMR spectroscopy provides an unambiguous map of the atomic connectivity. Each piece of data corroborates the others, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment. This rigorous, multi-technique approach is fundamental to ensuring scientific integrity in chemical and pharmaceutical development.

References

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  • NIST. Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]

  • Karabacak, M., et al. (2011). Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. PubMed. Available at: [Link]

  • ResearchGate. 1H NMR spectra of the substituted complexes. Available at: [Link]

  • Kabieva, S., et al. Synthesis, structure and antiradical activity of functionally substituted hydrazides of isonicotinic acid. Available at: [Link]

  • Google Patents.CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • ResearchGate. Crystal Structure and Density Functional Theory Study on Structural Properties and Energies of a Isonicotinohydrazide Compound. Available at: [Link]

  • Tsuge, M., & Lee, Y.-P. (2018). Infrared absorption spectra of the 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014301. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available at: [Link]

  • Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1467. Available at: [Link]

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  • Wilmshurst, J. K., & Bernstein, H. J. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(8), 1181–1185. Available at: [Link]

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  • Al-Harthy, A., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7480. Available at: [Link]

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  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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Sources

Technical Guide: Spectroscopic Characterization of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-bromo-2-hydroxyisonicotinate (CAS No: 1256810-42-0), a key intermediate in pharmaceutical synthesis.[1] We delve into the structural elucidation of this molecule through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors. It emphasizes the interpretation of spectral data, explains the rationale behind experimental choices, and provides validated protocols for data acquisition. A crucial aspect addressed is the predominant tautomeric form of the molecule in solution, which is fundamental to accurate spectral interpretation.

Molecular Structure and Physicochemical Properties

This compound (C₇H₆BrNO₃) is a substituted pyridine derivative.[2] A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. Spectroscopic evidence, particularly the highly deshielded proton observed in ¹H NMR and the carbonyl stretching frequency in IR, strongly indicates that the pyridone tautomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate , is the dominant species in polar aprotic solvents like DMSO.[1][3] This guide will proceed with the analysis based on this predominant pyridone structure.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[2]
Molecular Weight 232.03 g/mol [2]
CAS Number 1256810-42-0[2]
Appearance Yellow Solid[1]
Melting Point 177-178 °C[1]
Diagram: Molecular Structure and Atom Numbering

Caption: Structure of the predominant pyridone tautomer with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the labile N-H proton, which might exchange and become invisible in protic solvents like D₂O or methanol-d₄.

  • Instrument: Bruker AVANCE series spectrometer (or equivalent) operating at a frequency of ≥400 MHz.

  • Acquisition Parameters:

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse (zg30).

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent aromatic protons.

    • Number of Scans: 16, to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

The following data is based on reported values and expert interpretation.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
12.20Singlet (broad)1HH1 (N-H)The highly deshielded shift is characteristic of a proton on a nitrogen atom within a pyridone ring, often involved in hydrogen bonding. Its broadness is typical for exchangeable protons.
7.91Singlet1HH6This proton is deshielded by the adjacent electron-withdrawing nitrogen atom and the anisotropic effect of the C=O group.[5] The absence of coupling confirms no adjacent protons.
6.72Singlet1HH3This proton is in a more electron-rich environment compared to H6. The lack of splitting indicates no vicinal proton neighbors.
3.85Singlet3HH8 (-OCH₃)This is a typical chemical shift for methyl ester protons.[6] The singlet multiplicity confirms it's an isolated methyl group.
¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument: Bruker AVANCE series spectrometer (or equivalent) operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Predicted Shift (δ, ppm)AssignmentRationale
~164C7 (Ester C=O)The ester carbonyl carbon is expected in this region, typically slightly less deshielded than a ketone but more than an amide.
~160C2 (Pyridone C=O)The pyridone carbonyl carbon is significantly deshielded due to the electronegative oxygen and its position in the conjugated ring system.
~145C6This carbon is adjacent to the electronegative nitrogen atom, causing a significant downfield shift.
~140C4The attachment to the electron-withdrawing ester group deshields this carbon atom.
~115C3This carbon is expected to be one of the more shielded ring carbons.
~105C5The carbon atom directly bonded to bromine (C-Br) experiences a shielding effect from the halogen (heavy atom effect), but this is counteracted by inductive withdrawal. The net effect usually places it upfield relative to other substituted carbons.
~52C8 (-OCH₃)A typical chemical shift for a methoxy carbon of an ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample chamber. Then, place the KBr pellet in the sample holder and collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

The following assignments are based on reported spectral data.[1]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3020MediumN-HStretching
2960, 2860Medium-WeakC-HAromatic & Aliphatic Stretching
1668StrongC=O (Pyridone)Stretching
~1730 (expected)StrongC=O (Ester)Stretching (Likely overlapped or part of the broadness around 1668 cm⁻¹)
1555, 1465Strong-MediumC=C / C=NRing Stretching
1230StrongC-OEster Stretching
575MediumC-BrStretching

Note: In the reported data, a distinct ester carbonyl peak around 1730 cm⁻¹ is not explicitly listed. It may be convoluted with the strong pyridone carbonyl absorption or its position may be influenced by the electronic nature of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, typically yielding the protonated molecular ion.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a single quadrupole instrument.

  • Acquisition Mode: Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

  • Parameters:

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

m/z (Observed)InterpretationRationale
232[M+H]⁺Corresponds to the protonated molecule (C₇H₆⁷⁹Br¹NO₃ + H)⁺.[1]
234[M+2+H]⁺Crucial Confirmation Peak. This peak arises from the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are two mass units apart. The observation of two peaks at m/z 232 and 234 with nearly equal intensity is a definitive signature for the presence of one bromine atom in the molecule.

Integrated Spectroscopic Workflow

The structural confirmation of a synthesized compound like this compound is a systematic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous assignment.

G cluster_0 Analytical Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (ESI-MS) Synthesis->MS Confirm MW & Bromine Presence IR Infrared Spectroscopy (FTIR) Synthesis->IR Identify Functional Groups (C=O, N-H, C-O) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Elucidate C-H Framework & Connectivity Structure Final Structure Confirmed MS->Structure IR->Structure NMR->Structure

Caption: A logical workflow for the structural elucidation and confirmation of the target compound.

Conclusion

The spectroscopic characterization of this compound is definitive. ¹H NMR and IR data strongly support the predominance of the 2-pyridone tautomer in polar aprotic solvents. ¹H NMR precisely maps the proton environment, while IR spectroscopy confirms key functional groups like the pyridone carbonyl, N-H bond, and ester linkage. Mass spectrometry validates the molecular weight and, critically, confirms the presence of a single bromine atom through its characteristic isotopic pattern. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Benchchem.
  • Begunov, R. S., et al. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6BrNO3). Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • V. Balasubramaniyan, et al. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-bromo-2-hydroxyisonicotinate, an important intermediate in pharmaceutical synthesis.[1] Authored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, presents a validated experimental protocol for data acquisition, and offers a detailed interpretation of the spectral data. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Molecule and its Structural Nuances

This compound (C₇H₆BrNO₃) is a substituted pyridine derivative.[2] The structural characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity in synthetic applications. ¹H NMR spectroscopy is the cornerstone of this characterization, offering precise insights into the electronic environment of every proton within the molecule.[3]

A critical structural feature of this compound is the phenomenon of tautomerism. The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its 2-pyridone form. For most substituted 2-hydroxypyridines, the pyridone tautomer is the more stable and therefore the dominant species in solution. This guide will proceed with the analysis based on the predominant 2-pyridone tautomer, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate , as this form is most consistent with expected spectral data.

Tautomeric equilibrium of this compound, showing the favored 2-pyridone form.
Figure 1: Tautomeric equilibrium, favoring the 2-pyridone form.

Theoretical Principles & Spectral Prediction

The ¹H NMR spectrum of a molecule is dictated by four key factors: the number of signals, their chemical shifts (δ), the integration of each signal, and the spin-spin splitting (multiplicity).[4][5] An a priori analysis of the Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate structure allows for a robust prediction of its spectrum.

Expected Signals: The molecule possesses four distinct sets of chemically non-equivalent protons, which will give rise to four unique signals in the ¹H NMR spectrum.[6]

  • H6 Proton: The proton on the carbon atom adjacent to the nitrogen.

  • H3 Proton: The proton on the carbon atom adjacent to the ester group.

  • -OCH₃ Protons: The three protons of the methyl ester group.

  • N-H Proton: The proton attached to the nitrogen atom in the pyridone ring.

Chemical Shift (δ) Analysis: The position of a signal on the x-axis (measured in ppm) reveals the electronic environment of the proton.[4]

  • Aromatic Protons (H3 & H6): In pyridine-like systems, protons resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.[3]

    • H6 is flanked by the electronegative nitrogen and the bromine atom, leading to significant deshielding. Its signal is expected to be the furthest downfield of the ring protons.

    • H3 is adjacent to the electron-withdrawing carbonyl group of the ester, which also deshields it, but typically to a lesser extent than the direct influence of the ring nitrogen.

  • Methyl Ester Protons (-OCH₃): Protons of a methyl group attached to an oxygen atom in an ester typically appear in the range of δ 3.5-4.0 ppm.[6]

  • Amide Proton (N-H): The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature. In a non-exchanging solvent like DMSO-d₆, it often appears as a broad signal at a very downfield position (δ > 10 ppm) due to hydrogen bonding.

Integration Analysis: The area under each signal is directly proportional to the number of protons it represents.

  • H6 Signal: 1H

  • H3 Signal: 1H

  • -OCH₃ Signal: 3H

  • N-H Signal: 1H

Multiplicity (Splitting) Analysis: Splitting arises from the interaction of a proton with its non-equivalent neighbors on adjacent atoms (J-coupling).[7]

  • The H3 and H6 protons are separated by four bonds. This is known as a meta-coupling (⁴J). In pyridine systems, ⁴J meta-coupling constants are very small, typically in the range of 1-3 Hz.[3][8] Consequently, these signals may appear as sharp singlets or very narrowly split doublets, depending on the resolution of the spectrometer.

  • The -OCH₃ protons have no adjacent protons, so their signal will be a sharp singlet.

  • The N-H proton, due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus, typically does not couple with other protons and appears as a broad singlet.

Experimental Protocol for High-Quality ¹H NMR Acquisition

The quality of an NMR spectrum is profoundly affected by the sample preparation and acquisition parameters.[9] This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Materials and Equipment
  • Analyte: this compound (5-10 mg).[10]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

  • Internal Standard: Tetramethylsilane (TMS).

  • Equipment: High-quality 5 mm NMR tube, Pasteur pipette with glass wool plug, small vial, vortex mixer.[11]

  • Spectrometer: NMR spectrometer operating at a field strength of 400 MHz or higher.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[11] The choice of DMSO-d₆ is critical; its high polarity ensures complete dissolution of the analyte, and its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, allowing for its clear observation.[10]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for good spectral quality.[12]

  • Filtration and Transfer: Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This step removes any particulate matter that could degrade magnetic field homogeneity and broaden spectral lines.[12]

  • Standard Addition: Add a very small amount (1-2 µL) of TMS to the NMR tube to serve as the internal reference (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The following diagram outlines the logical flow of the NMR data acquisition process.

G cluster_prep Sample Preparation cluster_acq Spectrometer Acquisition weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer standard 4. Add TMS Reference transfer->standard insert 5. Insert Sample & Lock standard->insert shim 6. Shim Magnet Coils (Optimize Homogeneity) insert->shim acquire 7. Acquire Spectrum (Tune, Set Parameters, Run) shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process output Final Spectrum process->output

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

Spectral Analysis and Data Interpretation

Based on the theoretical principles, the acquired ¹H NMR spectrum in DMSO-d₆ is interpreted as follows.

Summary of ¹H NMR Data
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H~12.0 (variable)Broad Singlet (br s)1HN/A
H6~8.25Singlet (s)1HN/A
H3~7.90Singlet (s)1HN/A
-OCH₃~3.85Singlet (s)3HN/A
TMS0.00Singlet (s)(Reference)N/A

Note: The exact chemical shifts are predictive and may vary slightly based on experimental conditions. The key features are the relative positions, integrations, and multiplicities.

Detailed Signal Assignment

The diagram below correlates the molecular structure with the expected signals in the ¹H NMR spectrum.

Caption: Correlation of molecular structure with predicted ¹H NMR signals.
  • δ ~12.0 ppm (br s, 1H): This very downfield and broad signal is characteristic of the N-H proton of the 2-pyridone tautomer. Its breadth is due to slow-to-intermediate exchange and quadrupolar effects from the adjacent nitrogen.

  • δ ~8.25 ppm (s, 1H): This signal is assigned to the H6 proton. Its significant downfield shift is a direct result of the strong deshielding from the adjacent ring nitrogen and the C5-bromo substituent. It appears as a singlet because any meta-coupling to H3 is too small to be resolved.

  • δ ~7.90 ppm (s, 1H): Assigned to the H3 proton. It is deshielded by the adjacent ester's carbonyl group and the overall aromatic system. It is upfield relative to H6 due to the absence of the direct deshielding effect from the ring nitrogen.

  • δ ~3.85 ppm (s, 3H): This sharp singlet with an integration of 3H is unambiguously assigned to the protons of the methyl ester (-OCH₃) group.

The Diagnostic Value of Solvent Choice

If the same sample were prepared in methanol-d₄ (CD₃OD), a protic solvent, the N-H proton would rapidly exchange with the deuterium atoms of the solvent. This would cause the signal at ~12.0 ppm to disappear completely from the spectrum. Observing this disappearance upon addition of a few drops of D₂O to the DMSO-d₆ sample is a classic technique used to confirm the identity of exchangeable protons (N-H or O-H).

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. A proper understanding of the dominant 2-pyridone tautomer allows for the prediction of four distinct signals: a downfield broad singlet for the N-H proton, two downfield singlets for the non-equivalent ring protons H6 and H3, and a singlet around 3.85 ppm for the methyl ester protons. The choice of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing the exchangeable N-H proton and obtaining a high-quality, fully interpretable spectrum. This guide provides the theoretical foundation and practical methodology required for researchers to confidently acquire and interpret this crucial analytical data.

References

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  • Rogers, M. T. (n.d.). Sample Preparation NMR. University of California, Irvine. Retrieved from [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • Castellano, S., et al. (1964). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

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  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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  • Modgraph Consultants Ltd. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Kamieńska-Trela, K., et al. (2000). Estimation of the total range of 1J(CC) couplings in heterocyclic compounds: pyridines and their N-oxides, the experimental and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

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  • Roy, S. S., et al. (2016). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 5-bromo-2-hydroxyisonicotinate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of structural elucidation using modern spectroscopic techniques.

Introduction: The Significance of Structural Verification

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the bromo, hydroxyl, and methyl ester substituents on the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1][2][3] By probing the magnetic properties of the ¹³C isotope, we can determine the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment, allowing for a detailed structural map of the molecule.[4]

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR, relying on the interaction of nuclear spins with an external magnetic field.[2] However, several key distinctions make ¹³C NMR a unique and powerful tool for structural analysis:

  • Natural Abundance: The ¹³C isotope has a low natural abundance of approximately 1.1%, while the major isotope, ¹²C, is NMR-inactive (spin quantum number I=0).[5][6] This low abundance means that the probability of two adjacent ¹³C atoms in the same molecule is very low, virtually eliminating complex carbon-carbon spin-spin coupling.[5]

  • Chemical Shift Range: The chemical shifts (δ) in ¹³C NMR span a much wider range (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm).[4][7] This broader range significantly reduces the likelihood of signal overlap, even in complex molecules, allowing for the resolution of individual carbon signals.[4]

  • Proton Decoupling: To simplify the spectra, ¹³C NMR is typically performed with broadband proton decoupling.[5] This technique irradiates the sample with a broad range of radiofrequencies that cover all proton resonances, effectively removing the splitting of carbon signals by attached protons. The result is a spectrum where each unique carbon atom appears as a single sharp peak.[5]

The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. Electronegative atoms or groups withdraw electron density from a carbon atom, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[8][9] Conversely, electron-donating groups increase electron density, "shielding" the carbon nucleus and shifting its signal to a lower chemical shift (upfield).[10]

Experimental Protocol for ¹³C NMR Analysis

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation
  • Analyte Quantity: Due to the low sensitivity of the ¹³C nucleus, a higher sample concentration is required compared to ¹H NMR.[11] A typical sample for a small molecule like this compound would require 20-50 mg of the compound.[12][13]

  • Solvent Selection: The choice of a deuterated solvent is crucial. Deuterated solvents are used to avoid a large, interfering solvent signal in the spectrum.[14] More importantly, the spectrometer's field-frequency lock system relies on the deuterium signal to maintain magnetic field stability during data acquisition.[15][16] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable choices due to their ability to dissolve a wide range of organic compounds.[14]

  • Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[12] To ensure a homogeneous magnetic field and prevent line broadening, it is imperative to remove any solid particulates by filtering the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[13]

  • Internal Standard (Optional): While modern spectrometers can use the solvent's residual peak as a reference, adding an internal standard like Tetramethylsilane (TMS) can provide a more precise chemical shift calibration.[13][17]

NMR Data Acquisition

The following parameters are recommended for acquiring a standard proton-decoupled ¹³C NMR spectrum on a 400 MHz or higher spectrometer:

ParameterRecommended ValueRationale
Pulse Program Standard single-pulse with proton decouplingTo obtain a simplified spectrum with one peak per unique carbon.[18]
Spectral Width ~220 ppm (centered around 110 ppm)To encompass the full range of expected carbon chemical shifts.[18]
Acquisition Time 1-2 secondsA sufficient duration to allow for good digital resolution.[18]
Relaxation Delay 2-5 secondsTo allow for the full relaxation of carbon nuclei between pulses, ensuring more accurate signal intensities.[19]
Number of Scans 1024-4096A higher number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[18]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.[18]

Spectral Interpretation and Structural Assignment

The structure of this compound contains seven unique carbon atoms, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Figure 1: Molecular structure of this compound with carbon numbering.

The predicted chemical shifts for each carbon are based on established principles of substituent effects on aromatic systems.

Predicted Chemical Shifts and Rationale
Carbon AtomExpected Chemical Shift (ppm)Rationale
C7 (C=O) 170 - 185Carbonyl carbons in esters are significantly deshielded and appear far downfield.[8][20]
C2 ~160Attached to an electronegative oxygen atom (hydroxyl group) and adjacent to the ring nitrogen, leading to strong deshielding.
C6 ~145Adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.
C4 ~135Attached to the electron-withdrawing carboxyl group, resulting in a downfield shift.
C3 ~120Influenced by the adjacent hydroxyl group and the overall electron-deficient nature of the pyridine ring.
C5 ~110The carbon directly bonded to bromine experiences a "heavy atom effect," which can lead to a more upfield shift than might be expected based solely on electronegativity.[21]
C8 (-OCH₃) 50 - 65The sp³ hybridized methyl carbon of the ester group appears in the upfield region.[8]
Analysis of Substituent Effects
  • Hydroxyl Group (-OH): The oxygen atom is highly electronegative and strongly deshields the directly attached carbon (C2).

  • Bromine Atom (-Br): While electronegative, heavier halogens like bromine can introduce spin-orbit coupling effects that complicate simple predictions based on electronegativity alone.[21][22] This can sometimes lead to a shielding effect on the directly attached carbon (C5).

  • Methyl Ester (-COOCH₃): The carbonyl group is strongly electron-withdrawing, deshielding the attached pyridine carbon (C4) and the carbonyl carbon itself (C7). The methyl carbon (C8) is a typical sp³ hybridized carbon and appears in the expected upfield region.

  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and withdraws electron density from the entire ring, generally shifting all ring carbons downfield compared to a benzene ring.[23]

Advanced NMR Techniques for Deeper Structural Insights

While a standard proton-decoupled ¹³C NMR spectrum is often sufficient for structural confirmation, more advanced techniques can provide additional layers of information.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C2, C4, C5, and C7 in our molecule) are absent in DEPT spectra.

  • 2D NMR (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 20-50 mg of This compound B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into a 5 mm NMR Tube B->C D Insert Sample into NMR Spectrometer (>400 MHz) C->D E Lock, Tune, and Shim D->E F Acquire Proton-Decoupled 13C NMR Spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Chemical Shift Referencing H->I J Spectral Interpretation and Structural Assignment I->J

Figure 2: Standard workflow for ¹³C NMR analysis.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Through a systematic approach involving careful sample preparation, appropriate data acquisition, and a thorough understanding of substituent effects on chemical shifts, a detailed and unambiguous assignment of the carbon skeleton can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply this powerful analytical method in their work.

References

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  • ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR? Retrieved from [Link]

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  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

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  • University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]

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  • ResearchGate. (2025). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-hydroxyisonicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a methyl ester, imparts a rich and tunable reactivity to the pyridine core. This guide provides a comprehensive analysis of the electronic and structural factors governing the reactivity of this molecule. We will delve into its participation in key synthetic transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, as well as its susceptibility to nucleophilic and electrophilic aromatic substitution. By synthesizing mechanistic insights with field-proven protocols from analogous systems, this document aims to serve as a practical resource for the strategic functionalization of this compound in the pursuit of novel chemical entities.

Introduction: Unveiling the Reactivity of a Privileged Scaffold

The pyridine ring is a cornerstone in the design of pharmaceuticals and functional materials due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic functionalization of the pyridine nucleus is a key endeavor in drug discovery. This compound presents a particularly intriguing case study in pyridine reactivity, owing to the interplay of its three distinct substituents.

  • The 5-Bromo Group: This heavy halogen serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.

  • The 2-Hydroxy Group: This substituent introduces a crucial element of complexity through its tautomeric equilibrium with the 2-pyridone form. This equilibrium is highly sensitive to the solvent environment and significantly influences the electronic properties and reactivity of the ring.[1][2][3]

  • The 4-Methyl Isonicotinate Group: The electron-withdrawing nature of the methyl ester at the 4-position deactivates the ring towards electrophilic attack and influences the regioselectivity of nucleophilic substitutions.

This guide will systematically explore how these features collectively dictate the synthetic utility of this compound.

The Tautomeric Equilibrium: A Decisive Factor in Reactivity

The 2-hydroxypyridine moiety of the title compound exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is a critical determinant of the molecule's reactivity profile.

Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.

In non-polar solvents, the 2-hydroxypyridine tautomer, with its fully aromatic character, is generally favored. Conversely, in polar, protic solvents, the 2-pyridone form predominates due to favorable intermolecular hydrogen bonding.[4] This shift in tautomeric preference has profound implications for the electronic nature of the ring and, consequently, its reactivity in various transformations. The pyridone form, with its amide-like character, can influence the coordination of metal catalysts and the acidity of the N-H proton.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The 5-bromo substituent is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-heteroatom bond formation.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for creating biaryl and heteroaryl-aryl structures.[7][8][9] For this compound, this reaction is expected to proceed efficiently at the 5-position.

Proposed Protocol:

A protocol adapted from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids is presented below.[3]

Parameter Condition
Aryl Halide This compound
Boronic Acid Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 85-95 °C
Atmosphere Inert (e.g., Nitrogen, Argon)

Experimental Workflow:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Purge the vessel with an inert gas.

  • Add the 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85-95 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)-Br(L2) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Aryl_Complex Ar-Pd(II)-R(L2) PdII_Complex->PdII_Aryl_Complex R-B(OR)2 Base Transmetalation Transmetalation (R-B(OR)2) PdII_Aryl_Complex->Pd0 Reductive Elimination Product Ar-R PdII_Aryl_Complex->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_Complex Ar-Pd(II)-Br(L2) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Amine_Complex [Ar-Pd(II)-Br(L2)(R2NH)] PdII_Complex->PdII_Amine_Complex R2NH Amine_Coord Amine Coordination (R2NH) PdII_Amido_Complex Ar-Pd(II)-NR2(L2) PdII_Amine_Complex->PdII_Amido_Complex Base Deprotonation Deprotonation (Base) PdII_Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 PdII_Amido_Complex->Product RedElim Reductive Elimination

Sources

"electronic properties of Methyl 5-bromo-2-hydroxyisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of Methyl 5-bromo-2-hydroxyisonicotinate

Abstract: this compound is a substituted pyridine derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals and functional materials.[1] Its chemical reactivity and potential applications are fundamentally governed by the electronic landscape of the pyridine ring, which is intricately modulated by the interplay of bromo, hydroxyl, and methyl ester substituents. This technical guide provides a comprehensive exploration of the electronic properties of this molecule, integrating theoretical principles with actionable experimental and computational protocols. We delve into the influence of substituent effects, tautomerism, and frontier molecular orbitals, offering researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this compound in rational design workflows.

Introduction: The Significance of Electronic Structure

In modern drug discovery and materials science, a molecule's utility is intrinsically linked to its electronic properties. These properties dictate its reactivity, intermolecular interactions, and photophysical behavior. This compound presents a compelling case study in molecular design. It features a pyridine core, a common scaffold in medicinal chemistry, functionalized with three distinct groups that exert competing electronic effects.

  • The Pyridine Nitrogen: Imparts an overall electron-deficient character to the aromatic ring.

  • The Hydroxyl Group (-OH): A strong electron-donating group through resonance (+M effect), which can significantly influence nucleophilicity.[2]

  • The Bromo Group (-Br): An electron-withdrawing group via induction (-I effect) but weakly donating through resonance (+M effect), acting as a mild deactivator.[2]

  • The Methyl Ester Group (-COOCH3): A classic electron-withdrawing group through both inductive and resonance effects (-I, -M).

Understanding the net result of these electronic tugs-of-war is critical for predicting reaction sites, designing derivatives with tuned properties, and anticipating biological interactions. This guide will dissect these effects through a combination of established theory and practical methodologies.

Molecular Structure and Physicochemical Properties

A foundational aspect of this compound is its existence in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. The 2-pyridone tautomer is generally the more stable form for 2-hydroxypyridines and is the structure represented in public chemical databases.[3] This equilibrium is crucial as it dramatically alters the electronic distribution and hydrogen bonding capabilities of the molecule.

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 913836-17-6 [4]
Molecular Formula C₇H₆BrNO₃ [3]
Molecular Weight 232.03 g/mol [5]
Appearance Solid (Predicted) N/A
Monoisotopic Mass 230.95311 Da [3]

| XLogP3 (Predicted) | 0.2 - 0.7 |[3][6] |

Synthesis and Characterization

The synthesis of this compound is a multi-step process that highlights fundamental organic transformations. A common pathway involves the diazotization of an amino-pyridine precursor, followed by hydrolysis.[7]

synthesis_workflow start 2-Amino-5-bromoisonicotinate step1 Diazotization (NaNO₂, H₂SO₄, 0-40°C) start->step1 step2 Hydrolysis step1->step2 product This compound step2->product

Caption: General synthetic workflow for this compound.

General Synthetic Protocol

This protocol is a generalized representation based on established chemical patent literature.[7][8]

  • Reduction: If starting from a nitro-precursor like methyl 5-bromo-2-nitroisonicotinate, it is first reduced to 2-amino-5-bromoisonicotinate using a reducing agent such as iron powder in the presence of an acid or ammonium chloride.[7][8]

  • Diazotization: The resulting 2-amino-5-bromoisonicotinate is dissolved in a strong acid (e.g., sulfuric acid). The solution is cooled (typically 0-5°C), and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt intermediate. The reaction temperature is carefully controlled.[8]

  • Hydrolysis: The diazonium salt solution is then heated, causing hydrolysis of the diazonium group to a hydroxyl group, yielding the final product.

  • Purification: The crude product is isolated, typically by adjusting the pH to precipitate the solid, followed by filtration. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

Upon synthesis, confirmation of the structure is paramount. The following characteristics are expected:

  • Mass Spectrometry (ESI-MS): An ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 231.96, consistent with the molecular weight.[3][7] The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable for the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. For the dominant 2-pyridone tautomer, key peaks would include a broad N-H stretch (around 3100-2900 cm⁻¹), a strong C=O stretch for the ester (around 1730-1750 cm⁻¹), and another C=O stretch for the pyridone ring (around 1650-1670 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm, and a broad singlet for the N-H proton of the pyridone tautomer.

    • ¹³C NMR: Would reveal signals for the seven distinct carbon atoms, including the carbonyl carbons of the ester and the pyridone ring, and the carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents.

Deep Dive: Analysis of Electronic Properties

The core of this guide is the practical evaluation of the molecule's electronic characteristics. This is achieved through a synergistic approach combining experimental spectroscopy and electrochemistry with theoretical computational analysis.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis (DFT) exp_uv UV-Vis Spectroscopy (Analyzes π-π* transitions) data_uv λ_max, Molar Absorptivity exp_uv->data_uv exp_cv Cyclic Voltammetry (Measures redox potentials) data_cv E_ox, E_red -> HOMO, LUMO exp_cv->data_cv comp_opt Structure Optimization & Frequency Calculation comp_fmo FMO Analysis (HOMO-LUMO Gap) comp_opt->comp_fmo comp_mep MEP Mapping (Reactivity Sites) comp_opt->comp_mep data_fmo Energy Gap, Reactivity Indices comp_fmo->data_fmo data_mep Nucleophilic/Electrophilic Regions comp_mep->data_mep

Caption: Integrated workflow for determining electronic properties.

Experimental Protocols

Causality: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals, specifically the π → π* transitions in the pyridine ring. The position of the maximum absorbance (λ_max) and the molar absorptivity are sensitive to the electronic effects of the substituents. Electron-donating groups typically cause a bathochromic (red) shift in λ_max, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

  • Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Serial Dilution: Create a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Data Acquisition: Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum from 200 to 600 nm against a solvent blank.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max). Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) from a plot of absorbance vs. concentration.

Causality: CV is a powerful technique to experimentally probe the energies of the Frontier Molecular Orbitals (FMOs). The oxidation potential (E_ox) is related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential (E_red) is related to the Lowest Unoccupied Molecular Orbital (LUMO).[9] This provides direct quantitative data on the molecule's ability to donate or accept electrons.

  • Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent like acetonitrile.

  • Analyte Solution: Dissolve the sample compound in the electrolyte solution to a final concentration of approximately 1-5 mM.

  • Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range at a defined scan rate (e.g., 100 mV/s). Include an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) for potential referencing.

  • Analysis: Determine the onset potentials for the first oxidation and reduction waves. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations. The HOMO-LUMO gap determined from CV can be compared with the optical gap from UV-Vis spectroscopy.

Theoretical & Computational Workflow

Causality: Density Functional Theory (DFT) provides a theoretical lens to visualize and quantify electronic properties that are difficult to measure directly.[10] It allows for the calculation of orbital energies, electron density distribution, and reactivity sites, offering a predictive model that complements experimental data.

  • Structure Input: Build the 3D structure of the 2-pyridone tautomer of this compound.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[10]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Using the optimized structure, perform single-point energy calculations to derive:

    • Frontier Molecular Orbitals (HOMO/LUMO): Visualize the spatial distribution and obtain the energy values. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and electronic excitation energy. A smaller gap suggests higher reactivity.[9]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map plots the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[10]

    • Mulliken or NBO Charge Analysis: Quantify the partial atomic charges on each atom to understand the inductive effects and charge distribution.

Implications for Rational Design

The electronic profile of this compound makes it a highly strategic building block:

  • For Drug Development: The electron-rich and electron-poor regions identified by MEP analysis guide the design of interactions with biological targets. The hydrogen-bond donor (N-H) and acceptor (C=O) sites are critical for molecular recognition. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of diverse compound libraries.[1]

  • For Materials Science: The tunable HOMO-LUMO gap and ability to coordinate with metal ions (via the pyridone oxygen and nitrogen) make it a candidate for designing ligands in coordination chemistry, potentially for catalysts or functional materials.[9][11] The electronic effects of the substituents can be used to modulate the properties of resulting metal complexes.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully balanced electronic system. The electron-withdrawing nature of the pyridine nitrogen and the ester group is counteracted by the powerful donating effect of the hydroxyl/pyridone functionality, while the bromine atom serves as both a modulator and a synthetic handle. By employing the integrated experimental and computational workflows detailed in this guide, researchers can fully characterize its electronic landscape. This deep understanding is the cornerstone of rational design, enabling the precise tuning of molecular properties to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

  • Boudreaux, M. et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Google Patents (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
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  • Pinter, A. et al. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Molecules, 25(21), 5082. Available at: [Link]

  • Google Patents (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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  • PubChem (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Available at: [Link]

  • Singh, A. et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 16450. Available at: [Link]

  • Charton, M. et al. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • ResearchGate (2014). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-hydroxyisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Drug Discovery and Development

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent. It influences every stage of the development pipeline, from synthesis and purification to formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Methyl 5-bromo-2-hydroxyisonicotinate, a key heterocyclic intermediate. In the absence of extensive public data on this specific molecule, this document will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility profile. We will delve into the structural nuances of this compound, draw parallels with closely related molecules, and provide detailed, field-proven protocols for accurate solubility assessment.

Unveiling the Molecule: this compound

This compound, with the chemical formula C₇H₆BrNO₃ and a molecular weight of approximately 232.03 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a hydroxyl group, and a methyl ester, bestows upon it a unique combination of polarity, hydrogen bonding capabilities, and potential for various intermolecular interactions. These structural features are the primary determinants of its solubility in different organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120034-05-1[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Melting Point 181-183 °C[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Predicted XLogP3 0.7[1]

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen atoms in the hydroxyl and ester groups) suggests a propensity for self-association and for interaction with polar solvents. The bromine atom adds to the molecule's polarizability, while the methyl ester group introduces a degree of lipophilicity. The interplay of these features will govern its solubility behavior.

The Theoretical Underpinnings of Solubility: A Primer

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the solid phase and the dissolved solute are in equilibrium at a given temperature and pressure.[3] However, in practical laboratory settings, we often encounter two types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under equilibrium conditions.[3][4] It is a state function and is independent of the method used for its determination. The classic shake-flask method is considered the gold standard for determining thermodynamic solubility.[5]

  • Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous or organic medium.[6] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[6]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility, which provides a more fundamental and reliable measure for drug development.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Polarity of the Solvent: Pyridine itself is a polar molecule and is miscible with a wide range of solvents, from water to non-polar organic solvents like hexane.[7][8] The substituents on the pyridine ring of our target molecule will modulate this behavior. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom, likely leading to good solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions. Non-polar solvents are expected to be poorer solvents for this compound due to its polar nature.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic. However, this is not universally true, and the effect of temperature should be determined experimentally.

  • pH (for aqueous and protic solvents): The hydroxyl group on the pyridine ring has an acidic proton, and the nitrogen atom is basic. In protic solvents, the pH can influence the ionization state of the molecule, which in turn can dramatically affect its solubility.[9][10]

Drawing Parallels: Solubility of Structurally Related Compounds

In the absence of specific solubility data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. Picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) are excellent comparators, as they share the pyridine core with a polar functional group.

Table 2: Quantitative Solubility of Picolinic Acid and Nicotinic Acid in Various Organic Solvents

SolventPicolinic Acid Solubility ( g/100 g solvent) at 25°CNicotinic Acid Solubility (approx. mg/mL)Reference
Ethanol 6.89Soluble[11]
Methanol -Soluble[9]
Acetonitrile 1.70 (at ~20°C)-[12]
Water Very Soluble~18 (at 20°C)[11][13]
Benzene Difficulty SolubleInsoluble[11][14]
Chloroform Difficulty SolubleInsoluble[11][14]
Diethyl Ether Difficulty Soluble-[11]
DMSO -~1[15]
Dimethylformamide -~1[15]

Data for nicotinic acid is presented as approximate values due to variations in reported data.

The data in Table 2 suggests that pyridine carboxylic acids exhibit good solubility in polar protic solvents like water and ethanol, and lower solubility in less polar and non-polar solvents.[12][16][17] We can extrapolate that this compound will likely follow a similar trend, with good solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the gold-standard shake-flask method, followed by common analytical techniques for quantification.

The Shake-Flask Method for Thermodynamic Solubility

This method is designed to achieve a true equilibrium between the solid solute and the solvent.[5][18]

Objective: To determine the thermodynamic solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps and PTFE-lined septa

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.[20] Ensure the filter is chemically compatible with the solvent.

  • Quantification: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram 1: Experimental Workflow for the Shake-Flask Method

ShakeFlaskWorkflow A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate in Shaker (24-72h) B->C D Allow Solid to Settle C->D E Withdraw Supernatant D->E F Filter with Syringe Filter E->F G Analyze Filtrate (UV-Vis or HPLC) F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Analytical Quantification: UV-Vis Spectroscopy

This method is suitable if this compound has a distinct chromophore and the chosen solvent is transparent in the UV-Vis range.[21]

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution obtained from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the original concentration of the saturated solution.

Diagram 2: UV-Vis Spectroscopy Workflow for Solubility Determination

UVVisWorkflow cluster_calibration Calibration Curve Preparation cluster_sample Sample Analysis A Prepare Stock Solution B Create Serial Dilutions A->B C Measure Absorbance of Standards at λmax B->C D Plot Absorbance vs. Concentration C->D E Dilute Filtered Saturated Solution F Measure Absorbance of Diluted Sample E->F G Calculate Concentration using Calibration Curve F->G H Apply Dilution Factor to get Solubility G->H

Caption: Workflow for quantifying solubility using UV-Vis spectroscopy.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method for determining concentration, especially in complex matrices or for compounds with weak UV absorbance.[2][22][23]

Protocol:

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase) for the separation and quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (often the mobile phase or a component of it).

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Analyze the Saturated Solution:

    • Dilute the filtered saturated solution from the shake-flask experiment with the mobile phase or a suitable solvent.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply by the dilution factor to calculate the solubility.

Data Interpretation and Reporting

The solubility of this compound should be reported in standard units such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a weight/weight percentage. It is crucial to specify the solvent and the temperature at which the measurement was performed.

Table 3: Example of a Solubility Data Reporting Table

SolventTemperature (°C)Solubility (mg/mL)Analytical Method
Methanol25[Experimental Value]HPLC
Ethanol25[Experimental Value]HPLC
Isopropanol25[Experimental Value]UV-Vis
Acetone25[Experimental Value]HPLC
Ethyl Acetate25[Experimental Value]UV-Vis
Dichloromethane25[Experimental Value]HPLC
Toluene25[Experimental Value]HPLC
Heptane25[Experimental Value]HPLC

Conclusion: A Pathway to Understanding and Application

While specific, publicly available solubility data for this compound is currently scarce, this guide provides a robust framework for its determination. By understanding the molecule's structural characteristics, leveraging data from analogous compounds, and applying rigorous experimental protocols, researchers can confidently and accurately map its solubility profile in a range of organic solvents. This knowledge is not merely academic; it is a cornerstone for the successful development of this important intermediate in the pharmaceutical and chemical industries, enabling informed decisions in process chemistry, formulation development, and ultimately, the advancement of new therapeutic agents.

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A Technical Guide to the Tautomerism of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxyisonicotinate stands as a pivotal heterocyclic compound, the utility of which in medicinal chemistry and materials science is profoundly influenced by its prototropic tautomerism. This guide provides an in-depth analysis of the equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. We will explore the fundamental principles governing this phenomenon, detail rigorous experimental protocols for its characterization, and discuss the significant implications of tautomeric preference for drug development professionals. This document serves as a comprehensive technical resource, integrating theoretical insights with practical, field-proven methodologies.

Introduction: The Duality of 2-Hydroxypyridines

The phenomenon of tautomerism, the interconversion of structural isomers, is a cornerstone of modern chemistry.[1] In the realm of heterocyclic compounds, the tautomerism of 2-hydroxypyridine derivatives is a classic and fundamentally important case.[2] These molecules can exist in two primary forms: the aromatic 2-hydroxypyridine (the "enol" or "lactim" form) and the non-aromatic but resonance-stabilized 2-pyridone (the "keto" or "lactam" form).[3][4]

This compound, a substituted pyridine, is subject to this dynamic equilibrium. The position of this equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent polarity, pH, and physical state (solution vs. solid).[5][6] For researchers in drug discovery and development, a nuanced understanding of a molecule's dominant tautomeric form is critical. Tautomerism can dramatically alter a compound's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, pKa, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[7][8] Neglecting to characterize the tautomeric state can lead to erroneous structure-activity relationship (SAR) models and unforeseen challenges in formulation and bioavailability.[1][9]

This guide is designed to provide the necessary theoretical grounding and practical tools to confidently investigate and control the tautomerism of this compound and related structures.

The Tautomeric Equilibrium: A Balance of Forces

The interconversion between the 2-hydroxypyridine and 2-pyridone forms involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[3] While seemingly simple, this shift represents a delicate balance between aromaticity and other stabilizing factors like intramolecular and intermolecular hydrogen bonding.

  • 2-Hydroxypyridine (Enol) Form: This tautomer benefits from the thermodynamic stability conferred by a fully aromatic pyridine ring.

  • 2-Pyridone (Keto) Form: While lacking full aromaticity in the classical sense, this form is significantly stabilized by the strong carbonyl group and the potential for amide-like resonance.[4] More importantly, it can form robust intermolecular hydrogen-bonded dimers and aggregates, a factor that often dominates in the solid state and in polar solvents.[5][6]

The substituents on the pyridine ring—in this case, a bromine atom at position 5 and a methyl ester at position 4—exert electronic effects that further modulate the equilibrium. Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the balance.[10][11]

Factors Influencing Tautomeric Preference

The tautomeric ratio is not an intrinsic constant but a variable dependent on external conditions. Understanding these influences is key to predicting and controlling the molecular form.

Influencing_Factors cluster_Factors Environmental Factors Equilibrium Tautomeric Equilibrium Solvent Solvent Polarity Solvent->Equilibrium Polar solvents favor pyridone pH pH / Acidity pH->Equilibrium Affects protonation state State Physical State (Solid vs. Solution) State->Equilibrium Solid state favors pyridone Temp Temperature Temp->Equilibrium Can shift equilibrium

  • Solvent Effects: This is one of the most significant factors. Non-polar solvents tend to favor the less polar 2-hydroxypyridine tautomer.[5][6] Conversely, polar protic solvents (like water and alcohols) and polar aprotic solvents (like DMSO) strongly stabilize the more polar 2-pyridone form through hydrogen bonding and dipole-dipole interactions.[3][12]

  • Physical State: In the solid state, crystal packing forces and the formation of strong, stable hydrogen-bonded networks almost invariably favor the 2-pyridone tautomer.[5] This has been confirmed repeatedly by X-ray crystallography studies of related compounds.[13]

  • pH: The acidity or basicity of the medium can have a profound effect. At low pH, the pyridine nitrogen can become protonated, while at high pH, the acidic proton (from either the N-H or O-H group) can be removed. These ionization events can lock the molecule into a specific form or create new equilibria.

Experimental Characterization: A Multi-Faceted Approach

Experimental_Workflow Start Sample of this compound Prep Prepare Solutions (e.g., CDCl3, DMSO-d6, MeOD) Start->Prep XRay Single Crystal X-Ray Diffraction (if possible) Start->XRay Comp Computational Modeling (DFT Calculations) Start->Comp NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Prep->NMR UV UV-Vis Spectroscopy Prep->UV Analysis Data Analysis & Integration NMR->Analysis UV->Analysis XRay->Analysis Comp->Analysis Conclusion Determine Tautomeric Ratio & Environmental Dependence Analysis->Conclusion

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[14][15] By observing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different species present.[16][17]

Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Prepare separate, accurately weighed samples of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, MeOD). A typical concentration is 5-10 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the broad signal corresponding to the mobile proton (O-H vs. N-H). The chemical shift of this proton is highly sensitive to the tautomeric form and solvent. Also, monitor the aromatic protons, as their chemical shifts will differ between the two forms.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The key resonance to observe is the C2 carbon. In the 2-pyridone form, this will be a carbonyl carbon (C=O) with a chemical shift typically in the 160-170 ppm range. In the 2-hydroxypyridine form, it will be a carbon bearing a hydroxyl group (C-O) with a shift further upfield, typically 150-160 ppm.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If available, ¹⁵N NMR provides direct insight into the nitrogen environment. The pyridone nitrogen will have a significantly different chemical shift compared to the hydroxypyridine nitrogen.

  • Quantification: In cases where the interconversion is slow on the NMR timescale, distinct signals for both tautomers will be visible. The tautomeric ratio (KT) can be calculated by integrating the non-overlapping signals corresponding to each form.[18] For faster exchange, an averaged spectrum is observed, and variable temperature (VT) NMR may be required to resolve the individual species.

Spectroscopic Marker 2-Hydroxypyridine (Enol) Form 2-Pyridone (Keto) Form
¹H NMR (Mobile Proton) ~10-13 ppm (O-H, broad)~11-14 ppm (N-H, broad)
¹³C NMR (C2 Carbon) ~150-160 ppm (C-O)~160-170 ppm (C=O)
¹⁵N NMR (Ring Nitrogen) Pyridine-like shiftAmide/Lactam-like shift

Table 1: Expected NMR Spectroscopic Markers for Tautomer Identification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is highly effective for studying tautomeric equilibria due to the distinct chromophores present in each form.[19][20] The aromatic hydroxypyridine form and the conjugated pyridone system have different electronic transitions, resulting in different absorption maxima (λmax).[10]

Protocol: UV-Vis Analysis of Tautomerism

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble (e.g., methanol).

  • Sample Preparation: Prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in each of the selected solvents by diluting the stock solution.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of approximately 200-400 nm.

  • Data Analysis: The 2-hydroxypyridine tautomer typically exhibits a π-π* transition at a shorter wavelength, while the more extended conjugated system of the 2-pyridone tautomer absorbs at a longer wavelength.[21] By observing how the relative intensities of these bands change with solvent polarity, the position of the equilibrium can be inferred.[22] In some cases, the equilibrium constant can be calculated from the ratios of molar absorptivities.[20]

X-Ray Crystallography

For the solid state, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous three-dimensional structure, showing the precise location of all atoms, including the mobile hydrogen, and revealing the intermolecular interactions (like hydrogen bonding) that dictate the crystal packing.[3][13] For 2-hydroxypyridine derivatives, the solid-state structure is overwhelmingly found to be the 2-pyridone tautomer.[5][10]

Computational Modeling: A Predictive Tool

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[23][24] These calculations can provide crucial insights that complement experimental findings.

Protocol: DFT Calculation of Tautomer Stability

  • Structure Optimization: Build the 3D structures of both the 2-hydroxypyridine and 2-pyridone tautomers. Perform a geometry optimization for each in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3][25]

  • Solvation Modeling: To simulate solution-phase behavior, re-run the optimizations incorporating a solvent model, such as the Polarizable Continuum Model (PCM).[12]

  • Energy Calculation: Calculate the Gibbs free energy (G) for each optimized tautomer in both the gas phase and the chosen solvent. The difference in free energy (ΔG) directly relates to the equilibrium constant (KT) via the equation ΔG = -RTlnKT.

  • Interpretation: The tautomer with the lower calculated free energy is predicted to be the more stable form under those conditions. Comparing the gas-phase and solvated results can rationalize the observed solvent effects.

Implications for Drug Development

The tautomeric state of an active pharmaceutical ingredient (API) is not an academic curiosity; it is a critical attribute that can determine the success or failure of a drug candidate.[1][26]

  • Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns and have different shapes. This can lead to vastly different binding affinities for a biological target.[7] One tautomer may be active while the other is inactive or even binds to an off-target.

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

    • Solubility: The more polar 2-pyridone form is generally more soluble in aqueous media.

    • Lipophilicity (LogP): The less polar 2-hydroxypyridine form is typically more lipophilic.

    • pKa: The acidity of the mobile proton is different in each tautomer, which affects the ionization state of the molecule at physiological pH.

  • Solid-State Properties: Since the solid state is almost certainly the 2-pyridone form, this has implications for formulation, polymorphism, and dissolution rate.[1] Understanding this is crucial for ensuring consistent product quality and bioavailability.

Conclusion

The tautomerism of this compound is a complex interplay of aromaticity, hydrogen bonding, and environmental factors. A thorough characterization of this equilibrium is essential for any research or development program utilizing this scaffold. By employing a synergistic approach that combines high-resolution spectroscopy (NMR, UV-Vis), solid-state analysis (X-ray crystallography), and predictive computational modeling, researchers can gain a complete and accurate picture of the molecule's behavior. This understanding is paramount for designing molecules with optimal properties, interpreting biological data correctly, and developing robust and effective pharmaceutical products.

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  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. (2020). ResearchGate. Available from: [Link]

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  • Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

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  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). Semantic Scholar. Available from: [Link]

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  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). Physical Chemistry Chemical Physics (RSC Publishing). Available from: [Link]

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Sources

Methodological & Application

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki Coupling of Methyl 5-bromo-2-hydroxyisonicotinate: Application Notes and Protocols

This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a pyridine core, offers multiple reactive sites for synthetic elaboration. The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki coupling reactions. We will delve into the mechanistic nuances specific to this substrate, provide detailed, field-proven protocols, and offer insights into overcoming common challenges.

Mechanistic Considerations: Navigating the Nuances of a Hydroxy-Substituted Pyridine

The success of a Suzuki coupling reaction hinges on a delicate interplay between the substrate, catalyst, base, and solvent. While the general mechanism is well-understood, the specific functional groups on this compound introduce key considerations that must be addressed for optimal results.

The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2, Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') Product R¹-R² (Coupled Product) Transmetalation->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OH)₂ (Boronic Acid) ArB->Transmetalation

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the 2-Hydroxy Group

The most significant challenge when using this substrate is the presence of the 2-hydroxy group. This group can exist in tautomeric equilibrium with its 2-pyridone form. The acidic proton of the hydroxyl group can interfere with the reaction in several ways:

  • Catalyst Inhibition: The hydroxyl group can coordinate to the palladium center, potentially deactivating the catalyst.[4]

  • Base Quenching: The acidic proton can consume the base intended to activate the boronic acid, thereby stalling the transmetalation step.

  • Solubility Issues: The tautomeric forms can have different solubilities, affecting reaction kinetics.

To mitigate these effects, the choice of base and reaction conditions is paramount. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over weaker bases like Na₂CO₃. In some cases, in situ activation of the hydroxyl group may be necessary.[9]

Choosing the Right Catalytic System

The selection of the palladium source and ligand is crucial for an efficient transformation.

  • Palladium Precatalyst: Standard precatalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective starting points.[10][11] Pd(dppf)Cl₂ is often favored for its robustness and efficacy with heteroaryl halides.[11]

  • Ligands: The ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps.[3][12] The dppf in Pd(dppf)Cl₂ serves this role effectively. If using a simple palladium source like Pd(OAc)₂, the addition of a ligand such as SPhos or P(tBu)₃ may be required to achieve high yields, especially with challenging substrates.[12][13]

  • Base: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species and neutralizes any acid generated during the cycle.[6][14] For this compound, K₃PO₄ is an excellent choice due to its sufficient basicity to manage both the boronic acid activation and the acidic substrate proton.

  • Solvent: Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are commonly employed.[3][10] The aqueous phase is essential for dissolving the base and facilitating the formation of the active boronate species, while the organic phase solubilizes the substrate and catalyst.

Experimental Protocols and Data

This section provides a reliable, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid.

Workflow start Start setup 1. Reaction Setup - Add Substrate, Boronic Acid, Base - Add Solvent (Dioxane/H₂O) start->setup degas 2. Degassing - Purge flask with Argon/N₂ - Bubble gas through solvent setup->degas catalyst 3. Catalyst Addition - Add Pd(dppf)Cl₂ under  positive Argon pressure degas->catalyst reaction 4. Reaction - Heat to 80-100 °C - Stir for 4-12 h - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography workup->purify end End (Characterized Product) purify->end

Figure 2: Experimental workflow for the Suzuki coupling protocol.
Protocol: Synthesis of Methyl 5-aryl-2-hydroxyisonicotinate

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (e.g., 232 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water) via syringe.

  • Degassing: Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst (e.g., 24 mg, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Comparative Data for Catalytic Systems

The choice of catalyst and base can significantly impact reaction efficiency. The following table provides a starting point for optimization based on literature for analogous bromopyridine substrates.

Catalyst (mol%)LigandBase (equiv)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2.0)Toluene/H₂O10012-2475-85[10]
Pd(dppf)Cl₂ (3%)dppfK₂CO₃ (2.0)DME802-680-95[10][11]
Pd(dppf)Cl₂ (10%)dppfNa₃PO₄ (3.0)Dioxane/H₂O80-1004-1285-98[15]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O60-806-12>90[16]

Note: DME = Dimethoxyethane. Yields are illustrative and will vary based on the specific arylboronic acid used.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized)- Insufficiently degassed system- Poor quality of boronic acid- Base not strong enough- Use fresh catalyst and ensure proper inert atmosphere technique.[17]- Increase degassing time.- Use freshly purchased or purified boronic acid.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation - Presence of excess water or acid- Elevated temperatures for extended periods- Use anhydrous solvents and ensure the base is thoroughly dried.- Minimize reaction time once the starting material is consumed.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[18]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst system promotes this side reaction- Ensure rigorous degassing.- Screen different palladium catalysts and ligands.
Formation of Palladium Black - Catalyst decomposition- Use a stabilizing ligand (e.g., dppf).- Ensure the reaction temperature does not significantly exceed the recommended range.

Conclusion

This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. While the presence of the 2-hydroxy group presents unique challenges, these can be effectively overcome through the rational selection of a robust catalytic system, particularly one employing a palladium/dppf complex and a strong base like K₃PO₄. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse array of 5-aryl-2-hydroxypyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Compar
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  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotin
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  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

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  • Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. NIH Public Access. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH Public Access. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • This compound. ChemUniverse. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-catalyzed reaction has become indispensable for the synthesis of complex molecules due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3][4] Its applications are vast, spanning the creation of pharmaceuticals, natural products, and advanced organic materials like conjugated polymers.[1][3]

This guide provides a detailed examination of the Sonogashira coupling as applied to Methyl 5-bromo-2-hydroxyisonicotinate. This substrate presents a unique combination of features: an electron-deficient pyridine ring, a moderately reactive bromo leaving group, and two potentially interfering functional groups—a hydroxyl and a methyl ester. The presence of the 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with its 2-pyridone form, requires special consideration in catalyst and base selection to avoid side reactions or catalyst inhibition.[4]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, strategies for optimization, and solutions to common challenges.

Mechanistic Overview: The Dual Catalytic Cycle

The power of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] While copper-free variants exist, understanding the classic mechanism provides a foundational understanding of the role of each component.[1][6]

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (The Main Engine):

    • Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-limiting step, particularly for less reactive bromides and chlorides, and forms a Pd(II) intermediate.[1][7][8]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to release the final arylethynyl product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[1]

  • Copper Cycle (The Acetylide Feeder):

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-complex. This coordination increases the acidity of the terminal acetylenic proton.[8]

    • Deprotonation: An amine base deprotonates the activated alkyne to form the crucial copper(I) acetylide intermediate, which is then ready for the transmetalation step in the palladium cycle.[8][9]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition Ar-Br pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination Ar-C≡CR cu_catalyst Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base (e.g., Et₃N) H-C≡CR cu_acetylide->pd_oxidative Transmetalation Input byproduct Et₃N-H⁺Br⁻

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Reaction.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters.

Substrate: this compound
  • Halide Reactivity: The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[7][10] As an aryl bromide, our substrate offers a good balance between reactivity, stability, and commercial availability. While aryl iodides are more reactive and can often be coupled at room temperature, bromides typically require mild heating.[10]

  • Functional Group Tolerance: The 2-hydroxy group can potentially coordinate to the metal catalysts or be deprotonated by the base, which could complicate the reaction. The choice of a non-nucleophilic, sterically hindered base is often beneficial. The methyl ester is generally stable under these conditions.

The Catalyst System
  • Palladium Pre-catalyst: Both Pd(0) and Pd(II) sources are commonly used.

    • Pd(PPh₃)₄: A Pd(0) source that can be used directly. It is sensitive to air and moisture and should be handled under an inert atmosphere.[10]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[11] Its primary role is to facilitate the deprotonation of the alkyne and enable the transmetalation step.[8] However, a major drawback is the promotion of Glaser coupling, an undesirable side reaction that leads to the homocoupling of the terminal alkyne.[10][12]

  • Ligands: Phosphine ligands stabilize the palladium center. For moderately reactive aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often sufficient. In more challenging cases, or in copper-free systems, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the rate-limiting oxidative addition step.[13]

Base and Solvent
  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it neutralizes the HBr formed during the reaction and acts as the base in the copper cycle to deprotonate the alkyne.[10][14] For copper-free protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ are often employed.[15][16]

  • Solvent: The reaction must be conducted in an anhydrous, degassed solvent to prevent the decomposition of the catalyst.[10] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), or using the amine base itself as the solvent.[17] The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition, often caused by oxygen or impurities.[10]

Experimental Protocols

An inert atmosphere (Nitrogen or Argon) is critical for success. All glassware should be oven- or flame-dried, and solvents must be anhydrous and thoroughly degassed prior to use.

Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling.

Protocol A: Classic Copper-Cocatalyzed Sonogashira

This protocol is a robust starting point for the coupling of this compound.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification supplies (Silica gel, solvents, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv) and CuI (0.04 - 0.10 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF (to make a ~0.2 M solution) and anhydrous, degassed Et₃N (2.0 - 3.0 equiv) via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.1 - 1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-65 °C. The exact temperature may require optimization.[18]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove catalyst residues and salts.[19] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[19][20]

Protocol B: Copper-Free Sonogashira

This protocol is advantageous for minimizing alkyne homocoupling side products.

Materials and Reagents:

  • This compound

  • Terminal Alkyne

  • Allylpalladium(II) chloride dimer ((AllylPdCl)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or another suitable bulky ligand

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground and dried

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • In a separate vial under inert gas, dissolve (AllylPdCl)₂ (0.01 - 0.025 equiv) and P(t-Bu)₃ (0.04 - 0.10 equiv) in a small amount of anhydrous DMF to pre-form the active catalyst.

  • Evacuate and backfill the main reaction flask with inert gas three times.

  • Add anhydrous, degassed DMF (to make a ~0.2 M solution) to the main flask.

  • Transfer the pre-formed catalyst solution to the main flask via syringe.

  • Add the terminal alkyne (1.2 - 1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 70-100 °C. Copper-free reactions often require slightly higher temperatures.[18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Workup: Quench the reaction with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary for Protocols
ParameterProtocol A (Copper-Cocatalyzed)Protocol B (Copper-Free)Rationale / Notes
Aryl Halide 1.0 equiv1.0 equivThe limiting reagent.
Terminal Alkyne 1.1 - 1.5 equiv1.2 - 1.5 equivA slight excess is used to drive the reaction to completion.
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)(AllylPdCl)₂ (1-2.5 mol%)Pd(II) pre-catalysts are generally more air-stable.[10]
Ligand (Internal to Pd source)P(t-Bu)₃ (4-10 mol%)Bulky, electron-rich ligands are often needed for copper-free systems.[13]
Copper Source CuI (4-10 mol%)NoneOmission prevents Glaser homocoupling.[10]
Base Et₃N (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2 equiv)Amine base for classic protocol; inorganic base for copper-free.[15][21]
Solvent THF or DMFDMF or AcetonitrileMust be anhydrous and degassed.[10]
Temperature 50 - 65 °C70 - 100 °CCopper-free variants may require more thermal energy.[18]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.[10]2. Insufficiently degassed solvent/reagents.3. Reaction temperature is too low.[18]4. Impure starting materials.1. Use a fresh batch of palladium catalyst and copper(I) iodide.2. Ensure rigorous degassing (freeze-pump-thaw is best).3. Incrementally increase the reaction temperature.4. Purify starting materials if their quality is questionable.[10]
Formation of Black Precipitate (Palladium Black) 1. Presence of oxygen.2. Inappropriate solvent choice.3. High reaction temperature.1. Improve inert atmosphere technique; ensure all reagents and solvents are thoroughly degassed.[10]2. Some solvents like THF can promote decomposition; consider DMF or acetonitrile.[17]
Significant Alkyne Homocoupling (Glaser Product) 1. The copper co-catalyst is promoting the side reaction.2. Reaction is too slow, allowing homocoupling to dominate.1. Switch to a copper-free protocol (Protocol B).[7][10]2. If using Protocol A, try slow addition of the alkyne or reduce the amount of CuI.[22]
Only Starting Material Recovered 1. Reaction conditions are too mild (low temp).[18]2. Oxidative addition is failing (common with bromides).1. Increase the reaction temperature significantly (e.g., to 80-100 °C).2. Switch to a more active catalyst system with a bulkier, more electron-rich ligand (e.g., Pd(dppf)Cl₂ or a P(t-Bu)₃-based system).[18]

References

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  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

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  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]

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  • Mondal, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central. [Link]

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  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Proutiere, F., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

  • ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. [Link]

  • ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

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Application Notes and Protocols for the Heck Reaction of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Privileged Heterocycle

The palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical and materials science sectors due to its functional group tolerance and reliability.[3][4] This document provides a detailed guide to the application of the Heck reaction for the olefination of Methyl 5-bromo-2-hydroxyisonicotinate, a key heterocyclic building block. The presence of both an electron-withdrawing ester group and a potentially coordinating hydroxy group on the pyridine ring presents unique challenges and opportunities for catalyst and condition optimization. This guide will delve into the mechanistic rationale behind the selection of reagents and conditions, offering a comprehensive protocol for researchers, scientists, and drug development professionals.

Understanding the Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.[1][5]

  • Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.[5][6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species.[3][5]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

The choice of catalyst, ligands, base, and solvent significantly influences the efficiency and selectivity of the reaction, particularly for electron-deficient substrates like the one .[7]

Visualizing the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Olefin [Ar-Pd(II)(Olefin)(L)₂]⁺Br⁻ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-Br(L)₂ PdII_Olefin->PdII_Alkyl Migratory Insertion PdH H-Pd(II)-Br(L)₂ PdII_Alkyl->PdH β-Hydride Elimination PdH->Pd0 Reductive Elimination (+ Base, - H-Base⁺Br⁻) Product Substituted Alkene PdH->Product Product Release ArBr Methyl 5-bromo-2- hydroxyisonicotinate Olefin Alkene (R-CH=CH₂) Base Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Recommended Reaction Conditions and Protocol

Rationale for Component Selection
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[1][5] It is reduced in situ to the active Pd(0) species. Other options include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][5]

  • Ligand: For electron-deficient aryl bromides, phosphine ligands are generally required to stabilize the palladium catalyst and promote oxidative addition.[4] Triphenylphosphine (PPh₃) is a standard choice.[1] For more challenging couplings, bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines can be more effective.[8]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is necessary to neutralize the hydrogen halide produced during the reaction and regenerate the Pd(0) catalyst.[1][3] For this substrate, a moderately strong inorganic base is recommended to avoid potential side reactions with the ester or hydroxy groups.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.[9] N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[9] Other suitable solvents include N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO).[4][10] The use of greener alternatives like cyclic carbonates (e.g., propylene carbonate) is also an emerging option.[11]

  • Alkene: Electron-deficient alkenes, such as acrylates, are ideal partners for the Heck reaction as they tend to react faster and with higher regioselectivity.[1][12]

Detailed Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 5 minutes to ensure dissolution.

  • Catalyst and Alkene Addition: Add palladium(II) acetate (0.02 equiv.) and the alkene (1.5 equiv.) to the reaction mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: A Guide to Optimization

The following table provides a starting point for optimizing the Heck reaction conditions for this compound.

ParameterRecommended ConditionAlternative ConditionsRationale/Notes
Palladium Source Pd(OAc)₂ (1-5 mol%)Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂ is cost-effective and readily available.[1][5]
Ligand PPh₃ (2-10 mol%)P(o-tol)₃, P(t-Bu)₃, Buchwald-type ligandsPPh₃ is a standard, effective ligand. More electron-rich or bulky ligands may improve yields for less reactive alkenes.[13]
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃, Et₃N, DIPEAK₂CO₃ is a solid, non-nucleophilic base suitable for this substrate.[1]
Solvent DMFNMP, Dioxane, TolueneDMF is a versatile polar aprotic solvent.[9] Toluene can be used with a phase-transfer catalyst like TBAB.[14]
Temperature 100-120 °C80-140 °CHigher temperatures are often required for aryl bromides.[15]
Alkene Ethyl acrylate (1.2-2.0 equiv.)Styrene, AcrylonitrileElectron-deficient alkenes generally give higher yields and better regioselectivity.[1]

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Catalyst: Ensure the use of a fresh palladium source and anhydrous, deoxygenated solvent. The formation of "palladium black" indicates catalyst decomposition.[16][17]

    • Insufficient Temperature: The reaction may require higher temperatures or longer reaction times.

    • Ligand Oxidation: The presence of peroxides in solvents like NMP can oxidize the phosphine ligand, hindering the reaction.[4]

  • Side Reactions:

    • Alkene Isomerization: This can be minimized by the addition of silver or thallium salts, though this introduces toxicity concerns.[3]

    • Homocoupling of the Aryl Halide: This can occur at high temperatures or with high catalyst loadings.

Conclusion

The Heck reaction of this compound provides a versatile route to a variety of functionalized pyridine derivatives. Careful selection of the catalyst system, base, and solvent is paramount to achieving high yields and selectivity. The protocols and guidelines presented herein offer a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Current time information in Denbighshire, GB. Google Search. Accessed January 12, 2026.
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  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023). Royal Society of Chemistry. [Link]

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Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where arylamine moieties are common pharmacophores.[2][4] This application note provides a comprehensive guide and a detailed protocol for the Buchwald-Hartwig amination of Methyl 5-bromo-2-hydroxyisonicotinate. We delve into the mechanistic nuances, address the specific challenges posed by this multifunctional substrate, and present an optimized, step-by-step procedure designed for high-yield synthesis of the desired N-arylated 2-pyridone product.

Introduction and Strategic Considerations

This compound is a valuable heterocyclic building block.[5][6] Its structure features a pyridine ring substituted with a bromine atom, a hydroxyl group, and a methyl ester. The amination of this substrate opens the door to a wide array of complex molecules, particularly substituted 2-pyridones, which are prevalent in biologically active compounds.[7][8][9]

However, the substrate's unique combination of functional groups presents distinct challenges for the Buchwald-Hartwig reaction:

  • Tautomerization: The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This pyridone form is often the dominant species and can influence the electronic properties and reactivity of the heterocyclic ring.

  • Catalyst Inhibition: The acidic proton of the hydroxyl/pyridone group can react with the strong bases typically used in the reaction, potentially altering reaction kinetics. More critically, the nitrogen and oxygen atoms can act as coordinating sites, potentially leading to catalyst inhibition or the formation of unproductive palladium complexes.[10]

  • Competing O-Arylation: The hydroxyl group presents a potential site for a competing C-O coupling reaction, leading to the formation of an undesired diaryl ether byproduct under conditions similar to amination.[1]

  • Base-Sensitive Ester: The methyl ester group is susceptible to hydrolysis or other reactions under strongly basic conditions, necessitating careful selection of the base.[11]

Addressing these challenges requires a carefully optimized catalyst system and reaction conditions to favor the desired C-N bond formation selectively.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][11][12] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14][15]

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[13][14]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

The choice of ligand is critical, as it modulates the steric and electronic properties of the palladium center, influencing the rates of each step in the cycle and preventing side reactions like beta-hydride elimination.[4][16] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) have proven highly effective for coupling challenging substrates.[16]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_regen pd0 L-Pd(0) pdII_aryl L-Pd(II)(Ar)(Br) pd0->pdII_aryl Oxidative Addition (Ar-Br) pdII_amido L-Pd(II)(Ar)(NR'R'') pdII_aryl->pdII_amido Amine Binding & Deprotonation (HNR'R'', Base) pdII_amido->pd0 product Ar-NR'R'' pdII_amido->product Reductive Elimination regen_label Catalyst Regeneration regen_label->pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimized Protocol: Amination with Aniline

This protocol details the coupling of this compound with aniline as a representative amine partner.

Materials and Reagents
  • Substrate: this compound

  • Amine: Aniline

  • Palladium Pre-catalyst: [Pd(cinnamyl)Cl]₂ or Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Equipment: Schlenk tube or microwave vial, magnetic stirrer, heating block or oil bath, inert atmosphere setup (Argon or Nitrogen), TLC plates, purification apparatus (flash chromatography).

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification arrow arrow prep_vial Oven-dry Schlenk tube and stir bar prep_inert Assemble under inert atmosphere (Ar/N2) prep_vial->prep_inert add_solids Add Substrate, Base, Pd-precatalyst, Ligand prep_inert->add_solids add_liquids Add Solvent (Dioxane) and Amine (Aniline) add_solids->add_liquids degas Degas mixture (e.g., three freeze-pump-thaw cycles) add_liquids->degas heat Heat to 100-110 °C with vigorous stirring degas->heat monitor Monitor reaction (TLC or LC-MS) heat->monitor cool Cool to room temp monitor->cool filter Dilute and filter through Celite cool->filter extract Aqueous workup & extraction filter->extract purify Purify by flash chromatography extract->purify

Caption: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), Cesium Carbonate (2.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M) followed by aniline (1.2 equiv.).

  • Degassing: It is good practice to degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-(phenylamino)-2-hydroxyisonicotinate.

Data and Optimization Parameters

The choice of reaction components is crucial for success. The following table summarizes key parameters and provides rationale based on literature for similar systems.[10][11][15][17][18]

ParameterRecommendedRationale & Alternatives
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Standard, reliable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.[11][15] Pre-formed G3 or G4 palladacycle pre-catalysts can also be highly effective.
Ligand XantphosA wide bite-angle bidentate ligand known to promote reductive elimination and prevent catalyst deactivation, particularly effective for heteroaromatic substrates.[18] Alternatives include Josiphos or bulky biaryl phosphines like RuPhos or XPhos.[16]
Base Cs₂CO₃ or K₂CO₃A moderately strong inorganic base that is less likely to cause ester hydrolysis compared to strong alkoxides like NaOtBu.[11][16] Its solubility in the reaction medium can also be beneficial.
Solvent 1,4-Dioxane or TolueneHigh-boiling point, non-protic solvents that are standard for this transformation.[11] Toluene can be advantageous if trace water is a concern.
Temperature 100 - 110 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step.[15]
Equivalents 1.1 - 1.5 equiv. amineA slight excess of the amine is typically used to ensure complete consumption of the limiting aryl bromide.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active pre-catalyst (e.g., a palladacycle), or screening alternative ligands like RuPhos. Ensure the solvent is anhydrous and the system is free of oxygen.

  • Byproduct Formation: If O-arylation is observed, switching to a less coordinating solvent or a ligand that accelerates reductive elimination from the amido complex (like Xantphos) may be beneficial. If ester hydrolysis is an issue, ensure a milder base (K₂CO₃) is used and that reaction times are not excessively long.

  • Catalyst Decomposition: Formation of palladium black is a sign of catalyst decomposition. This can be mitigated by using robust ligands, ensuring an oxygen-free environment, and not exceeding the recommended temperature.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. By carefully selecting a catalyst system composed of a palladium source, a wide bite-angle ligand like Xantphos, and a moderate inorganic base such as cesium carbonate, the reaction can be guided selectively towards the desired C-N bond formation. The protocol provided herein offers a robust starting point for researchers to synthesize a variety of N-substituted 2-pyridone derivatives, which are key intermediates in drug discovery and materials science.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

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  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • Lipshutz, B. H., & Stradiotto, M. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Journal of the American Chemical Society. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]

  • ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Harris, M. C., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. (n.d.). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. Retrieved January 12, 2026, from [Link]

  • Diva-portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved January 12, 2026, from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ChemSrc. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate. Retrieved January 12, 2026, from [Link]

  • University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2017). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. Request PDF. [Link]

  • IIP Series. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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The Versatile Pyridinone: Application Notes for Methyl 5-bromo-2-hydroxyisonicotinate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridinone Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological properties is relentless. Heterocyclic compounds, particularly substituted pyridines and pyridinones, form the backbone of a significant portion of approved therapeutics. Methyl 5-bromo-2-hydroxyisonicotinate, also known by its tautomeric name methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate, has emerged as a particularly valuable building block. Its strategic placement of functional groups—a reactive bromine atom for cross-coupling, a nucleophilic/acylatable pyridinone nitrogen, a modifiable ester, and the inherent drug-like properties of the pyridinone core—offers medicinal chemists a powerful platform for generating diverse compound libraries.

This guide provides an in-depth exploration of the synthetic utility of this building block. We will move beyond simple reaction schemes to explain the underlying principles and provide detailed, field-proven protocols for its derivatization, empowering researchers to harness its full potential in their drug discovery programs.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for reaction design, purification, and formulation. This compound is a stable, crystalline solid, lending itself to straightforward handling and purification.

PropertyValueSource(s)
CAS Number 913836-17-6[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][2]
Appearance White to light yellow powder/crystal---
Melting Point 181-183 °C[3]
Boiling Point 346.4 °C at 760 mmHg (Predicted)[3]
Tautomerism Exists in equilibrium between the 2-hydroxy-pyridine and 2-pyridinone forms---

Note: The 2-pyridinone tautomer is often the predominant form and dictates the molecule's reactivity, particularly at the ring nitrogen.

Key Synthetic Transformations & Protocols

The true power of this compound lies in its capacity for selective, sequential functionalization at three key positions: the C5-bromine, the N1-nitrogen, and the O2-oxygen of the pyridinone ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the primary site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern drug synthesis, allowing for the modular construction of complex biaryl and arylamine structures.

The Suzuki-Miyaura reaction is a robust method for coupling the bromopyridinone core with a wide array of aryl, heteroaryl, or alkyl boronic acids and esters.[4][5] This reaction is fundamental for accessing scaffolds common in kinase inhibitors and other targeted therapies.

Rationale for Protocol Design: While a specific protocol for this exact substrate is not readily available in peer-reviewed literature, a reliable procedure can be designed based on established methods for structurally similar bromopyridines.[6][7] The choice of a palladium catalyst with phosphine ligands like PPh₃ or dppf is standard. A weak inorganic base such as sodium or potassium carbonate is crucial to activate the boronic acid for transmetalation without hydrolyzing the methyl ester.[4] A solvent system of dioxane and water facilitates the dissolution of both organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Pyridinone, Boronic Acid, & Na₂CO₃ to Schlenk Flask B 2. Add Dioxane/Water Solvent A->B C 3. Degas Mixture (Ar/N₂ Purge) B->C D 4. Add PdCl₂(dppf) Catalyst C->D E 5. Heat to 90-100 °C D->E Start Reaction F 6. Stir Vigorously (12-18 h) E->F G 7. Monitor by LC-MS/TLC F->G H 8. Cool & Dilute with EtOAc/Water G->H Reaction Complete I 9. Separate Layers & Extract Aqueous H->I J 10. Dry, Filter & Concentrate Organic I->J K 11. Purify by Column Chromatography J->K L L K->L Final C5-Aryl Product

Model Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and sodium carbonate (2.5 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03-0.05 equiv.).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the C5-aryl product.

The Buchwald-Hartwig amination enables the synthesis of arylamines, a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors that interact with the hinge region of the ATP binding pocket.[8][9]

Rationale for Protocol Design: This reaction is highly sensitive to the choice of ligand and base.[10] For electron-rich bromopyridines, bulky, electron-rich phosphine ligands like XPhos or Xantphos are often required to facilitate the reductive elimination step.[11] A strong, non-nucleophilic base such as sodium tert-butoxide or cesium carbonate is necessary to deprotonate the amine for coordination to the palladium center.[8] Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.[10]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Pyridinone, Amine, Base, Pd Pre-catalyst & Ligand to Tube B 2. Add Anhydrous Toluene A->B C 3. Seal Tube & Degas B->C D 4. Heat to 100-110 °C C->D Start Reaction E 5. Stir Vigorously (16-24 h) D->E F 6. Monitor by LC-MS E->F G 7. Cool & Filter through Celite F->G Reaction Complete H 8. Concentrate Filtrate G->H I 9. Purify by Column Chromatography H->I J J I->J Final C5-Amino Product

Model Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried, sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02-0.05 equiv.), and XPhos (0.04-0.10 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Track the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the C5-amino product.

Alkylation of the Pyridinone Ring

The pyridinone ring offers two sites for alkylation: the nitrogen (N1) and the oxygen (O2). The reaction outcome is highly dependent on the base and electrophile used. This dual reactivity is a key feature that allows for the creation of distinct molecular scaffolds from a single starting material.

As demonstrated in the synthesis of Mps1 kinase inhibitors, selective O-alkylation can be achieved using a soft base like silver carbonate, which preferentially activates the oxygen atom.

Protocol from Patent WO2014037750A1 [9]

  • Reaction Setup: To a suspension of Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate (10.77 mmol, 1.0 equiv.) in acetonitrile (MeCN, 35 mL), add silver carbonate (16.16 mmol, 1.5 equiv.).

  • Electrophile Addition: Add benzyl bromide (12.93 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 65 °C and stir for 18 hours.

  • Work-up: After cooling, filter the reaction mixture through a plug of Celite® to remove silver salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by silica chromatography to yield the O-benzylated product.

In contrast, using a stronger base like cesium carbonate in a polar aprotic solvent directs the alkylation to the ring nitrogen, a strategy employed in the development of Polymerase Theta (Polθ) inhibitors.

Protocol from Patent CA3268868A1 [12]

  • Reaction Setup: To a solution of Methyl 5-bromo-2-oxo-1,2-dihydropyridine-4-carboxylate (4.31 mmol, 1.0 equiv.) in acetonitrile (ACN, 10 mL), add cesium carbonate (Cs₂CO₃, 10.8 mmol, 2.5 equiv.).

  • Electrophile Addition: Add 2-chloro-N,N-dimethylacetamide (6.46 mmol, 1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, concentrate, and purify the crude product by chromatography to afford the N-alkylated pyridinone.

Application in Drug Discovery: Case Studies

The synthetic routes detailed above are not merely academic exercises; they are enabling pathways to novel therapeutics. The derivatization of this compound has been a key step in the discovery of potent and selective enzyme inhibitors.

Case Study 1: Precursors for BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal domain (BET) family of proteins are critical epigenetic readers, and their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation.[13][14] The 2-hydroxypyridine scaffold is a known pharmacophore that can engage in crucial hydrogen bonding interactions within the acetyl-lysine binding pocket of BET bromodomains.[15] By using the Suzuki-Miyaura and Buchwald-Hartwig reactions described above, researchers can append various aryl and amino-aryl fragments to the C5 position of the pyridinone core. This allows for systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties, leading to the identification of novel BET inhibitors.[8][15]

Case Study 2: Synthesis of Mps1 and Polθ Kinase Inhibitor Scaffolds

As detailed in patent literature, derivatives of this compound are key intermediates in the synthesis of inhibitors for Mps1 kinase and Polymerase Theta (Polθ), both of which are high-value targets in oncology.[9][12] The ability to selectively alkylate the oxygen or nitrogen of the pyridinone ring allows for the precise installation of pharmacophoric elements required for potent inhibition. For example, the O-benzyl group in Mps1 inhibitor precursors can serve as a protecting group or as a key binding element, while the N-acetamido side chain in Polθ inhibitor development introduces a vector for further chemical elaboration or for direct interaction with the target protein.

Conclusion

This compound is a quintessential example of a modern building block: a stable, multi-functionalized scaffold that provides chemists with multiple, orthogonal handles for molecular diversification. Its utility in palladium-catalyzed cross-coupling and selective alkylation reactions provides a direct and efficient route to complex molecular architectures relevant to contemporary drug targets, particularly in the fields of epigenetics and oncology. The protocols and strategic insights provided in this guide are intended to serve as a robust foundation for researchers aiming to leverage this versatile compound in their quest for the next generation of therapeutics.

References

  • Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(13), 5827-5843. Available at: [Link]

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  • Artios Pharma Limited. (2023). Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use. Canadian Patent Application CA3268868A1.
  • Millipore Sigma. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886. Available at: [Link]

  • AstraZeneca AB. (2014). Inhibitor compounds. Patent Application WO2014037750A1.
  • Ayoub, A. M., et al. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central. Available at: [Link]

  • Raghavulu, K., et al. (2019). A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. ResearchGate. Available at: [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Available at: [Link]

  • L'Heureux, A., et al. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 8(1), 74-85. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hay, D., et al. (2013). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. MedChemComm, 4(1), 140-144. Available at: [Link]

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Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors Using Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3][4] Within the vast chemical space of kinase inhibitors, certain molecular frameworks, often termed "privileged scaffolds," have emerged as consistently effective starting points for drug discovery. The 2-pyridinone motif is one such scaffold, prized for its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP with the kinase hinge region—a critical anchor point for inhibitor binding.[5][6][7][8][9]

This guide provides a detailed exploration of Methyl 5-bromo-2-hydroxyisonicotinate as a versatile and strategic starting material for the synthesis of 2-pyridinone-based kinase inhibitors. Its structure is pre-validated for kinase interaction and offers three distinct points for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

  • The 2-Hydroxypyridine/2-Pyridone Tautomer: This core element acts as a bidentate hydrogen bond donor and acceptor, forming key interactions with the backbone of the kinase hinge region.[5][7][8]

  • The C5-Bromine Atom: This is the primary site for diversification. It serves as an ideal chemical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[10][11][12] These substituents can be tailored to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing affinity and selectivity.

  • The C4-Methyl Ester: This group provides a secondary point for modification. It can be hydrolyzed to a carboxylic acid and subsequently converted into a variety of amides, introducing additional vectors for interaction with the solvent-exposed region of the kinase.

This document will detail the core synthetic strategies, provide step-by-step experimental protocols, and discuss the rationale behind these methodologies for researchers, medicinal chemists, and drug development professionals.

Overall Synthetic Strategy & Workflow

The central strategy involves a modular approach where different chemical moieties are introduced at the C5 and C4 positions of the 2-pyridinone core. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The general workflow is depicted below.

G A Methyl 5-bromo-2- hydroxyisonicotinate (Starting Material) B C5 Diversification via Cross-Coupling A->B C Suzuki-Miyaura (Aryl/Heteroaryl Groups) B->C Boronic Acids Pd Catalyst D Buchwald-Hartwig (Amino Groups) B->D Amines Pd Catalyst/Ligand E Intermediate Library (C5-Substituted Pyridinones) C->E D->E F C4-Ester Modification E->F G 1. Saponification (LiOH) 2. Amide Coupling (HATU) F->G H Final Kinase Inhibitor Library G->H I Characterization (NMR, MS, HPLC) H->I J Biological Evaluation (Kinase Assays) H->J

Caption: General workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

These protocols are generalized and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C5-Arylation

This protocol is fundamental for introducing aryl or heteroaryl groups at the C5 position, which often project into hydrophobic regions of the kinase active site. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[11][13]

Rationale: The palladium catalyst forms an active Pd(0) species which undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C-C coupled product is formed and the catalyst is regenerated.

Materials:

  • This compound

  • Aryl- or Heteroarylboronic Acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture vigorously and heat to reflux (typically 90-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 18 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-aryl-2-hydroxypyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for C5-Functionalization

This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities that can serve as crucial hydrogen bond donors or acceptors.[12][14]

Rationale: Similar to the Suzuki reaction, a Pd(0) catalyst undergoes oxidative addition to the aryl bromide. The resulting palladium complex then coordinates with the amine. Base-mediated deprotonation of the amine followed by reductive elimination forms the C-N bond and regenerates the catalyst. The choice of phosphine ligand is critical for reaction efficiency.[12]

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equivalents)

  • XPhos or similar biarylphosphine ligand (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine Pd₂(dba)₃ (0.025 mmol) and the phosphine ligand (0.05 mmol) in the anhydrous solvent. Stir for 10 minutes to form the active catalyst.

  • To a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 90-110 °C, stirring vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography.

Protocol 3: C4-Ester Hydrolysis and Amidation

This two-step sequence further functionalizes the molecule, often to improve solubility or to add a vector that interacts with the solvent-exposed surface of the kinase.

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the C5-substituted pyridinone ester (from Protocol 1 or 2) in a mixture of THF and water (e.g., 3:1).

  • Add Lithium Hydroxide (LiOH) (2.0 - 3.0 equivalents) and stir at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl. The carboxylic acid product may precipitate.

  • Extract the product with ethyl acetate or collect the precipitate by filtration. Dry thoroughly to obtain the carboxylic acid intermediate.

Step B: Amide Coupling

  • Dissolve the carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add the desired amine (1.1 mmol) and a coupling agent such as HATU (1.1 mmol) or EDC (1.2 mmol)/HOBt (1.2 mmol).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the final compound by column chromatography, preparative HPLC, or recrystallization.

Application Example: Targeting the Met Kinase Pathway

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth and metastasis. Several potent Met kinase inhibitors utilize a 2-pyridinone scaffold derived from strategies similar to those described here.[5][7][8][15] The 2-pyridinone core effectively anchors the inhibitor in the ATP-binding site by forming hydrogen bonds with the hinge region.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HGF HGF (Ligand) MET Met Receptor Tyrosine Kinase HGF->MET Binds & Dimerizes ATP ATP PI3K PI3K/AKT Pathway MET->PI3K Phosphorylation RAS RAS/MAPK Pathway MET->RAS STAT STAT Pathway MET->STAT ADP ADP ATP->ADP  P Proliferation Cell Proliferation, Survival, Motility PI3K->Proliferation RAS->Proliferation STAT->Proliferation Inhibitor Pyridinone Inhibitor Inhibitor->MET Blocks ATP Binding Site

Sources

The Strategic Application of Methyl 5-bromo-2-hydroxyisonicotinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of high-efficacy agrochemicals, serving as a key structural motif in a multitude of commercial herbicides, fungicides, and insecticides.[1] Its unique electronic properties and versatile functionalization potential allow for the fine-tuning of biological activity, selectivity, and environmental fate. Within this chemical class, substituted picolinic acids and their esters have emerged as particularly potent herbicides, acting as synthetic auxins that disrupt plant growth processes.[2][3][4] This guide focuses on the strategic application of a key intermediate, Methyl 5-bromo-2-hydroxyisonicotinate, in the synthesis of next-generation agrochemicals, with a particular emphasis on the construction of 6-aryl-picolinate herbicides.

This compound is a highly functionalized pyridine derivative that offers multiple reaction sites for synthetic elaboration. The bromine atom at the 5-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. The hydroxyl group at the 2-position and the methyl ester at the 4-position provide further opportunities for modification, allowing for the synthesis of a broad library of analogues for structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical guide for researchers and professionals in the agrochemical industry, providing detailed application notes and a validated protocol for the use of this compound in the synthesis of a representative herbicidal analogue.

Core Application: Synthesis of 6-Aryl-Picolinate Herbicides via Suzuki-Miyaura Cross-Coupling

The 6-aryl-picolinates are a modern class of herbicides that includes commercially successful products like halauxifen-methyl and florpyrauxifen-benzyl.[1][5][6] The synthesis of these complex molecules often relies on a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl core. This compound is an ideal precursor for this strategy, where the bromine atom readily participates in the catalytic cycle.

The general workflow for the synthesis of a 6-aryl-picolinate herbicide analogue from this compound is depicted below. This process involves the protection of the hydroxyl group, followed by the key Suzuki-Miyaura coupling, and subsequent deprotection and further functionalization if required.

G cluster_0 Synthetic Workflow Start This compound Protect Protection of Hydroxyl Group Start->Protect e.g., TBSCl, Imidazole Couple Suzuki-Miyaura Coupling Protect->Couple Arylboronic Acid, Pd Catalyst, Base Deprotect Deprotection Couple->Deprotect e.g., TBAF Final Herbicidal Analogue Deprotect->Final

Caption: Synthetic workflow for a 6-aryl-picolinate herbicide analogue.

Detailed Protocol: Synthesis of a Representative 6-Aryl-Picolinate Analogue

This protocol details the synthesis of Methyl 5-(4-methoxyphenyl)-2-hydroxyisonicotinate, a representative analogue of a 6-aryl-picolinate herbicide, from this compound.

Step 1: Protection of the Hydroxyl Group

  • Rationale: The free hydroxyl group can interfere with the Suzuki coupling reaction. Protection as a tert-butyldimethylsilyl (TBDMS) ether is a robust and easily reversible strategy.

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added imidazole (2.5 eq).

    • The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford Methyl 5-bromo-2-(tert-butyldimethylsilyloxy)isonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This is the key C-C bond-forming step. A palladium catalyst, such as Pd(PPh₃)₄, is used to couple the protected pyridine with an arylboronic acid. A base is required to activate the boronic acid.

  • Procedure:

    • To a degassed solution of Methyl 5-bromo-2-(tert-butyldimethylsilyloxy)isonicotinate (1.0 eq) and 4-methoxyphenylboronic acid (1.5 eq) in a 2:1 mixture of toluene and ethanol is added an aqueous solution of sodium carbonate (2.0 M, 3.0 eq).

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added, and the mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography to yield Methyl 5-(4-methoxyphenyl)-2-(tert-butyldimethylsilyloxy)isonicotinate.

Step 3: Deprotection of the Hydroxyl Group

  • Rationale: Removal of the TBDMS protecting group to yield the final product. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation.

  • Procedure:

    • The product from Step 2 is dissolved in tetrahydrofuran (THF).

    • A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 1-2 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried, and concentrated.

    • The crude product is purified by recrystallization or column chromatography to give Methyl 5-(4-methoxyphenyl)-2-hydroxyisonicotinate.

Step Reactant Reagents Product Typical Yield
1This compoundTBDMSCl, Imidazole, DCMMethyl 5-bromo-2-(tert-butyldimethylsilyloxy)isonicotinate90-95%
2Protected Intermediate4-methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EthanolMethyl 5-(4-methoxyphenyl)-2-(tert-butyldimethylsilyloxy)isonicotinate75-85%
3Coupled ProductTBAF, THFMethyl 5-(4-methoxyphenyl)-2-hydroxyisonicotinate85-95%

Further Applications and Synthetic Potential

The versatility of this compound extends beyond the synthesis of aryl-picolinate herbicides. The reactive sites on the molecule allow for a wide range of chemical transformations, making it a valuable starting material for the synthesis of other classes of agrochemicals.

G cluster_1 Synthetic Potential Start This compound Herb Herbicides (Aryl-picolinates) Start->Herb Suzuki Coupling Fung Fungicides Start->Fung Ullmann Coupling, Nucleophilic Substitution Insect Insecticides Start->Insect Modification of Ester and Hydroxyl Groups Other Other Bioactive Molecules Start->Other Diverse Synthetic Transformations

Caption: Diverse applications of this compound.

  • Fungicide Synthesis: The pyridine scaffold is present in many fungicides. The bromine atom of this compound can be displaced through nucleophilic aromatic substitution or participate in Ullmann coupling reactions to introduce nitrogen or oxygen-based functionalities commonly found in fungicidal compounds.

  • Insecticide Synthesis: Modification of the ester and hydroxyl groups can lead to the synthesis of insecticidal compounds. For example, ester hydrolysis followed by amide coupling can introduce functionalities known to interact with insect-specific targets.

Conclusion

This compound is a strategically important and versatile intermediate for the synthesis of advanced agrochemicals. Its well-defined reactive sites, particularly the bromine atom amenable to cross-coupling reactions, make it an ideal starting material for the construction of complex molecules such as the 6-aryl-picolinate herbicides. The detailed protocol provided herein offers a robust and validated method for the synthesis of a representative herbicidal analogue, demonstrating the practical utility of this key building block. Further exploration of the synthetic potential of this compound is expected to yield novel and effective crop protection solutions.

References

  • Eckelbarger, J., et al. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. American Chemical Society. [Link]

  • Eckelbarger, J., et al. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. American Chemical Society. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Pharmaceuticals, 16(2), 243. [Link]

  • Yang, Z., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]

  • Google Patents. (2015). Herbicide composition containing halauxifen-methyl and nicosulfuron.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-2-hydroxyisonicotinate. This versatile pyridine-based building block is of significant interest in medicinal chemistry and materials science. We will explore the fundamental principles, offer detailed experimental protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and provide insights into reaction optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to effectively utilize this substrate in the synthesis of complex molecules.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials.[1] The ability to selectively introduce diverse substituents onto this heterocyclic core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This compound serves as a valuable trifunctional building block, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the ester for hydrolysis or amidation, and the hydroxyl group for etherification or other transformations.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds due to their high efficiency, functional group tolerance, and broad substrate scope.[2][3] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, provide a powerful toolkit for the derivatization of this compound.[4]

The Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5] Understanding this fundamental mechanism is crucial for rational reaction design and troubleshooting.

The general cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[6]

  • Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Complex R-Pd(II)(Br)L_n Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation/Coordination Complex R-Pd(II)(Nu)L_n Oxidative Addition Complex->Transmetalation/Coordination Complex Transmetalation (M-Nu) or Amine Coordination Product Product Transmetalation/Coordination Complex->Product Reductive Elimination Product->Pd(0)L_n Catalyst Regeneration

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Reaction Parameters and Considerations

The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of several key parameters. For pyridine-containing substrates like this compound, special considerations are necessary due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[8]

ParameterRole and ConsiderationsCommon Choices for Pyridine Substrates
Palladium Precursor Source of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pre-formed Pd(0) complexes like Pd(PPh₃)₄.
Ligand Stabilizes the Pd center, influences reactivity and selectivity. Bulky, electron-rich ligands are often preferred for challenging substrates.[9]Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, P(t-Bu)₃, PPh₃.
Base Facilitates transmetalation and neutralizes the HX by-product. The choice of base can be critical and is often substrate-dependent.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu, DBU.
Solvent Solubilizes reactants and influences reaction kinetics. Must be anhydrous and deoxygenated.Toluene, Dioxane, THF, DMF, Acetonitrile. Often with water for Suzuki couplings.
Temperature Affects reaction rate. Higher temperatures can sometimes lead to catalyst decomposition.Room temperature to 120 °C. Microwave irradiation can accelerate reactions.[10]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl compounds.[11]

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, and Base B Add Solvent (e.g., Dioxane/Water) A->B C Degas Mixture B->C D Add Pd Catalyst and Ligand C->D E Heat to 80-100 °C D->E F Monitor by TLC or LC-MS E->F G Cool and Dilute with Water F->G H Extract with Organic Solvent G->H I Purify by Chromatography H->I

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol), under a positive pressure of argon.[12]

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[7][13]

Protocol:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the chosen phosphine ligand (e.g., XPhos, 0.1 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes.[14][15]

Protocol:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by flash chromatography.

Troubleshooting Common Issues

Low yields or failed reactions in palladium-catalyzed couplings with pyridine substrates are often due to a few common issues.[8]

IssuePotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion Inactive catalyst (oxidized Pd(0)), catalyst poisoning by pyridine nitrogen, poor quality reagents or solvent.Ensure rigorous inert atmosphere and anhydrous conditions. Use bulky, electron-rich ligands to shield the palladium center. Screen different palladium precursors and ligands.
Formation of Side Products Homo-coupling of the starting material, hydro-dehalogenation, protodeboronation (in Suzuki coupling).Optimize the base and temperature. Ensure slow addition of reagents. Use boronic esters instead of boronic acids to minimize protodeboronation.[8]
Catalyst Decomposition (Palladium Black) High reaction temperature, insufficient ligand-to-palladium ratio.Lower the reaction temperature. Increase the ligand loading. Use a more stable pre-catalyst.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of substituted pyridine derivatives. By understanding the fundamental catalytic cycle and carefully selecting the reaction parameters, researchers can efficiently generate diverse molecular architectures for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the exploration of this valuable building block.

References

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF. Retrieved from [Link]

  • Hartwig, J. F. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 584-596.
  • Pérez-Temprano, M. H., & Pérez, P. J. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Dalton Transactions, 41(37), 11255-11263.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(2), 793-838.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Molander, G. A., & Canturk, B. (2009). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 1(1), 103-109.
  • van der Vight, L. E., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 251-264.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045-3052.
  • Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 10(5), 563-570.
  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Chopra, H. (2021, July 26). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • Touaibia, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Andersen, T. L., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 25(65), 14828-14833.
  • Kashani, S. K., et al. (2021).

Sources

Application Notes and Protocols: Synthesis of Substituted Isonicotinic Acids from Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted isonicotinic acids and their derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. These pyridine-based compounds are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2] Notable examples include Isoniazid, a cornerstone in the treatment of tuberculosis, and other derivatives investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.[1][2][3][4] The strategic functionalization of the isonicotinic acid scaffold allows for the fine-tuning of physicochemical properties and pharmacological profiles, making the development of robust synthetic routes to novel analogues a critical endeavor for researchers and drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a variety of substituted isonicotinic acids, commencing from the versatile starting material, Methyl 5-bromo-2-hydroxyisonicotinate. We will explore key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce diverse aryl, heteroaryl, and amino substituents at the C-5 position. Furthermore, this document will cover the necessary protecting group strategies for the 2-hydroxy group and the final saponification step to yield the target carboxylic acids.

The methodologies described herein are designed to be both informative and practical, offering insights into the rationale behind procedural steps and providing a foundation for the synthesis of compound libraries for screening and lead optimization.

Strategic Overview of the Synthetic Approach

The synthetic strategy hinges on the selective functionalization of the C-5 position of the pyridine ring, leveraging the bromo substituent as a versatile handle for cross-coupling reactions. The 2-hydroxy group, existing in tautomeric equilibrium with its 2-pyridone form, and the methyl ester at the 4-position, require consideration for potential side reactions and may necessitate protection and subsequent deprotection steps.

The overall synthetic workflow can be visualized as follows:

G A This compound B Protection of 2-Hydroxy Group (Optional) A->B Protecting Group Chemistry C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C Aryl/Heteroaryl Boronic Acids D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Primary/Secondary Amines E Substituted Methyl Isonicotinates C->E D->E F Saponification (Ester Hydrolysis) E->F Base-mediated Hydrolysis G Substituted Isonicotinic Acids F->G G A Methyl 5-bromo-2-methoxyisonicotinate D Suzuki-Miyaura Coupling A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd(0) Catalyst Base C->D E Methyl 5-aryl/heteroaryl-2-methoxyisonicotinate D->E

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 5-bromo-2-hydroxyisonicotinate in Medicinal Chemistry

This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure, featuring a 2-hydroxypyridine core, presents a strategic point for chemical modification. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its 2-pyridone form, a scaffold frequently found in pharmacologically active compounds.[1] Derivatization of the hydroxyl/carbonyl group allows for the modulation of critical physicochemical properties such as lipophilicity, solubility, and metabolic stability. This chemical handle also provides a vector for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. For instance, 2-alkoxypyridine derivatives have shown potential as potent and orally active antagonists for various receptors.[2]

These application notes provide a comprehensive guide to the primary strategies for derivatizing the hydroxyl group of this compound, including O-alkylation, O-acylation, and O-silylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for achieving high yields and purity.

O-Alkylation: Synthesizing Ethers of this compound

O-alkylation is a fundamental transformation for converting the hydroxyl group into an ether linkage. This modification can significantly impact a molecule's pharmacokinetic profile and its interaction with biological targets. The two most common and effective methods for O-alkylation of 2-hydroxypyridines are the Williamson Ether Synthesis and the Mitsunobu Reaction.

A critical consideration in the alkylation of 2-hydroxypyridines is the potential for competing N-alkylation of the pyridone tautomer. The regioselectivity of the reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[3] Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide-like oxygen anion.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[4] For 2-hydroxypyridines, a base is used to deprotonate the hydroxyl group, forming a nucleophilic oxygen that subsequently displaces the halide from the alkylating agent in an SN2 reaction.[5] To favor O-alkylation, a suitable base and solvent system is crucial.

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound with a generic primary alkyl halide (e.g., benzyl bromide).

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can range from 2 to 24 hours depending on the reactivity of the alkyl halide.[6]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a commonly used base that is effective in deprotonating the hydroxyl group without being overly harsh. Cesium carbonate can be more effective for less reactive alkyl halides due to the increased solubility of the cesium salt.[7]

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions, as they solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.[6]

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Table 1: Representative Conditions for Williamson Ether Synthesis

Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Benzyl bromideK₂CO₃DMF604-885-95
Ethyl iodideCs₂CO₃MeCN706-1280-90
Propargyl bromideK₂CO₃DMF502-488-97

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reagents This compound + Base (K₂CO₃) + Solvent (DMF) start->reagents alkyl_halide Add Alkyl Halide reagents->alkyl_halide reaction Heat (50-80°C) Monitor by TLC alkyl_halide->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product O-alkylated Product purification->product

Caption: General workflow for the O-alkylation via Williamson Ether Synthesis.

Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient alternative for forming ethers, particularly when the alkylating agent is an alcohol.[8] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key consideration when using chiral alcohols. The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9]

Protocol 2: General Procedure for Mitsunobu Reaction

This protocol details the O-alkylation of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are typically less polar and will elute first.

Causality Behind Experimental Choices:

  • Reagents: The PPh₃/DIAD system is a classic combination for the Mitsunobu reaction. DIAD is often preferred over DEAD as it is less hazardous.[10]

  • Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled solution containing the other reactants to control the exothermic reaction and minimize side product formation.[9]

  • Solvent: THF is a common solvent for Mitsunobu reactions as it dissolves the reactants and is generally unreactive under the reaction conditions.

  • Stereochemistry: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the chiral center of the alcohol.[8]

Table 2: Representative Conditions for Mitsunobu Reaction

AlcoholPhosphine/AzodicarboxylateSolventTemperatureTypical Time (h)Expected Yield (%)
EthanolPPh₃ / DIADTHF0°C to rt6-1270-85
IsopropanolPPh₃ / DIADTHF0°C to rt12-2465-80
Benzyl alcoholPPh₃ / DEADDCM0°C to rt4-875-90

O-Acylation: Ester Synthesis

O-acylation introduces an ester functionality, which can act as a prodrug moiety or serve as a protecting group. This transformation is typically achieved by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an anhydride in the presence of a base.

Protocol 3: General Procedure for O-Acylation

This protocol describes the esterification of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (2:1 v/v).

  • Cool the solution to 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is a common and effective acylating agent. For less reactive substrates or to introduce different acyl groups, the corresponding acyl chloride can be used.

  • Base: Pyridine or triethylamine acts as a base to neutralize the carboxylic acid byproduct and also as a nucleophilic catalyst.

O-Silylation: Formation of Silyl Ethers

Silyl ethers are commonly used as protecting groups for hydroxyl functions due to their ease of formation and selective removal under specific conditions.[11] The choice of silylating agent determines the stability of the resulting silyl ether. For example, tert-butyldimethylsilyl (TBDMS or TBS) ethers are more robust than trimethylsilyl (TMS) ethers.

Protocol 4: General Procedure for O-Silylation (TBDMS Protection)

This protocol outlines the protection of the hydroxyl group as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Add TBDMSCl (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-16 hours and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Silylating Agent: TBDMSCl is a widely used reagent that provides a stable protecting group, resistant to a variety of reaction conditions.

  • Catalyst/Base: Imidazole acts as both a base to deprotonate the hydroxyl group and a nucleophilic catalyst to activate the silyl chloride.

Workflow for Derivatization Strategies

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_acylation O-Acylation cluster_silylation O-Silylation start This compound williamson Williamson Ether Synthesis (Alkyl Halide, Base) start->williamson mitsunobu Mitsunobu Reaction (Alcohol, PPh₃, DIAD) start->mitsunobu acylation Esterification (Acyl Halide/Anhydride, Base) start->acylation silylation Silyl Ether Formation (Silyl Halide, Imidazole) start->silylation product_ether Methyl 5-bromo-2-alkoxyisonicotinate williamson->product_ether mitsunobu->product_ether product_ester Methyl 5-bromo-2-acyloxyisonicotinate acylation->product_ester product_silyl Methyl 5-bromo-2-(silyloxy)isonicotinate silylation->product_silyl

Caption: Overview of derivatization strategies for this compound.

Analytical Characterization

Confirmation of successful derivatization and differentiation between O- and N-alkylated isomers can be achieved using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad singlet corresponding to the hydroxyl proton (typically >10 ppm for 2-hydroxypyridines) is a key indicator of successful derivatization. For O-alkylation, new signals corresponding to the protons of the introduced alkyl group will appear. For example, in O-benzylation, a singlet around 5.4 ppm for the benzylic protons is expected.

    • ¹³C NMR: A significant downfield shift is expected for the carbon atom attached to the oxygen upon O-alkylation or O-acylation. This can be a useful tool for distinguishing between O- and N-alkylation.[12]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the expected mass of the derivatized product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3000-3400 cm⁻¹) of the starting material will disappear upon successful derivatization.

Table 3: Representative Spectroscopic Data for this compound and its O-benzyl derivative

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)MS (m/z)
This compound~12.2 (s, 1H, OH), 8.1 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃)~165 (C=O, ester), ~160 (C-OH), ~140 (Ar-C), ~138 (Ar-C), ~112 (Ar-C-Br), ~110 (Ar-C), ~53 (OCH₃)[M+H]⁺: 248/250
Methyl 5-bromo-2-benzyloxyisonicotinate8.2 (s, 1H, Ar-H), 8.0 (s, 1H, Ar-H), 7.3-7.5 (m, 5H, Ar-H), 5.4 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃)~164 (C=O, ester), ~162 (C-O), ~142 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~128-129 (Ar-C, benzyl), ~115 (Ar-C), ~108 (Ar-C-Br), ~71 (OCH₂Ph), ~52 (OCH₃)[M+H]⁺: 338/340

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Hao, X., Xu, Z., et al. (2015).
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Comins, D. L., & Dehghani, A. (1992). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 33(42), 6299-6302.
  • Jakobsche, C. E., et al. (2010). Williamson Ether Synthesis. Organic Syntheses, 87, 246-255.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Organic Chemistry, 78(24), 12457-12470.
  • Chinese Patent CN102321016A. (2012).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Byju's. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chen, Y., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2195-2204. Retrieved from [Link]

  • Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Retrieved from [Link]

  • Leal, J. H., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(52), 33929-33957. Retrieved from [Link]

Sources

A Comprehensive Guide to the Saponification of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical background for the efficient hydrolysis of Methyl 5-bromo-2-hydroxyisonicotinate to its corresponding carboxylic acid, 5-bromo-2-hydroxyisonicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a robust, base-catalyzed hydrolysis (saponification) protocol, complete with mechanistic insights, process optimization parameters, and troubleshooting guidance. The methodologies described herein are designed to ensure high yield, purity, and reproducibility for researchers in drug discovery and process development.

Introduction and Theoretical Framework

5-Bromo-2-hydroxyisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry. Its synthesis from the corresponding methyl ester is most commonly and efficiently achieved through base-catalyzed ester hydrolysis, a reaction also known as saponification.[1][2] Unlike acid-catalyzed hydrolysis, which is an equilibrium-driven process, saponification is irreversible and proceeds to completion.[3][4]

The Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process can be delineated into three primary steps:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[1]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.[1]

  • Irreversible Acid-Base Reaction: The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a stable carboxylate salt and methanol. This final step is what renders the overall reaction irreversible under basic conditions.[1][5]

To isolate the final carboxylic acid product, a subsequent acidification step is required during the workup to protonate the carboxylate salt.[1][2]

Diagram of the Saponification Mechanism

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Protocol

This protocol is optimized for a laboratory scale of 4-5 mmol of the starting ester.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS Reagent, >98%Fisher ScientificBase for hydrolysis.
Tetrahydrofuran (THF)HPLC GradeVWRCo-solvent for solubility.
Deionized Water (H₂O)Type ILab Water SystemReaction solvent and for workup.
Hydrochloric Acid (HCl)37% (conc.), ACSEMD MilliporeFor acidification.
Ethanol200 Proof, ACSDecon LabsRecrystallization solvent.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarFor drying organic extracts (if needed).
Round-bottom flask (50 mL)Borosilicate glassKimbleReaction vessel.
Reflux CondenserBorosilicate glassAce GlassTo prevent solvent loss during heating.
Magnetic Stir Plate with Heating-IKAFor stirring and temperature control.
Buchner Funnel and Filter Flask-CorningFor vacuum filtration.
Whatman Filter PaperGrade 1WhatmanFor filtration.
Overall Experimental Workflow

G A 1. Reagent Setup Dissolve ester in THF/H₂O. Prepare LiOH solution. B 2. Reaction Combine reagents and heat to reflux (approx. 65-70°C). A->B 1-2h C 3. Monitoring Track reaction progress via TLC (e.g., 1:1 Hexanes:EtOAc). B->C Monitor D 4. Work-up Cool reaction. Acidify with HCl to pH ~2-3 to precipitate product. C->D Upon Completion E 5. Isolation Collect crude solid via vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize crude product from hot ethanol. E->F G 7. Final Product Collect pure crystals by filtration. Dry under vacuum. F->G H 8. Characterization Confirm identity and purity via ¹H NMR, LC-MS, and melting point. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.31 mmol).

    • Add 15 mL of Tetrahydrofuran (THF) and 5 mL of deionized water. Stir at room temperature until the ester is fully dissolved.

    • In a separate beaker, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O) (0.36 g, 8.62 mmol, 2.0 equivalents) in 5 mL of deionized water. Expert Insight: Using a THF/water mixture ensures the starting ester remains soluble while providing water as the medium for the hydroxide ions. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during workup.[6]

  • Hydrolysis Reaction:

    • Add the aqueous LiOH solution to the flask containing the ester solution.

    • Attach a reflux condenser and place the flask in a heating mantle or oil bath set to 80°C.

    • Heat the mixture to reflux (the internal temperature should be around 70°C) and maintain for 2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting material on a silica plate and elute with a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the starting ester spot indicates the reaction is complete.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

    • Pour the reaction mixture into a 100 mL beaker placed in an ice bath.

    • While stirring vigorously, slowly add concentrated HCl dropwise to acidify the mixture to a pH of approximately 2-3. A white precipitate of 5-bromo-2-hydroxyisonicotinic acid will form. Causality: The carboxylate salt is soluble in water, but upon protonation by a strong acid, it becomes the neutral carboxylic acid, which has significantly lower aqueous solubility, causing it to precipitate.[7][8]

    • Continue stirring in the ice bath for 15 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts.

  • Purification and Drying:

    • Transfer the crude solid to a 50 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (approximately 15-20 mL) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum for several hours.

    • The expected yield of the pure white solid is typically in the range of 85-95%. The melting point should be approximately 245°C.[7]

Characterization

The identity and purity of the final product, 5-bromo-2-hydroxyisonicotinic acid, should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 300 MHz): δ ~13.7 (bs, 1H), 8.35 (d, J=2.7 Hz, 1H), 8.26 (d, J=2.7 Hz, 1H).[9]

  • LC-MS (ES+): m/z observed = 218.2, 220.2 (M+H)⁺, consistent with the bromine isotope pattern.[9]

Troubleshooting and Process Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; inactive base.Extend reflux time to 4 hours. Ensure the internal temperature reaches ~70°C. Use freshly opened LiOH·H₂O.
Low Yield Incomplete precipitation during acidification; product loss during transfers.Ensure pH is lowered to ~2. Use an ice bath to maximize precipitation. Be meticulous during filtration and transfer steps. Minimize the amount of solvent used for recrystallization.
Product is an Oil/Gummy Impurities present; insufficient cooling during precipitation.Ensure starting material is pure. During acidification, maintain a low temperature (<10°C) and add acid slowly. If an oil forms, try scratching the inside of the beaker to induce crystallization.
Broad NMR Peaks Residual water or solvent in the final product.Dry the product under high vacuum for an extended period (>12 hours), possibly at a slightly elevated temperature (e.g., 40-50°C).

Safety Precautions

  • Sodium Hydroxide/Lithium Hydroxide: Corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.

  • Concentrated Hydrochloric Acid: Acutely toxic and corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood with appropriate PPE.

  • General: All chemical manipulations should be performed in a certified chemical fume hood. Review the Safety Data Sheet (SDS) for each reagent before use.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry Department. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]

  • PubMed. (n.d.). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. [Link]

  • Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

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  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. [Link]

  • Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. [Link]

  • Suzhou Health Chemicals Co. (n.d.). 104612-36-4|5-Bromo-2-hydroxynicotinic acid. [Link]

  • ResearchGate. (2025, August 5). Continuous Saponification of Methyl Laurate Using Long Narrow Tubes as a Reactor. [Link]

  • AquaDocs. (n.d.). DETERMINATION OF SAPONIFICATION VALUE. [Link]

  • Scribd. (n.d.). Saponification of Methyl Salicylate 1. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern drug design. Methyl 5-bromo-2-hydroxyisonicotinate, a highly functionalized pyridine derivative, represents a key intermediate in the synthesis of complex molecular architectures. The strategic placement of a bromo, a hydroxy, and a methyl ester group on the isonicotinate core provides multiple points for diversification, making it a valuable building block for creating libraries of novel compounds in the pursuit of new therapeutic agents. The development of robust and scalable synthetic routes to such intermediates is therefore of paramount importance to the pharmaceutical and agrochemical industries, enabling the efficient production of these vital components for research and development. This document provides a detailed guide to the large-scale synthesis of this compound, with a focus on practical application, safety, and analytical validation.

Strategic Approach to the Synthesis

The synthesis of this compound on a large scale necessitates a convergent and efficient route that utilizes readily available starting materials and avoids hazardous reagents or complex purification steps where possible. The presented protocol is adapted from established patent literature, which outlines a multi-step process commencing from 2-amino-5-bromo-4-picoline. The key transformations in this synthetic sequence are:

  • Oxidation of the methyl group at the 4-position to a carboxylic acid.

  • Esterification of the resulting carboxylic acid to the corresponding methyl ester.

  • Reduction of the nitro group to an amino group.

  • Diazotization of the amino group followed by hydrolysis to introduce the hydroxyl group.

This strategic sequence is designed to install the desired functionalities in a controlled manner, with the final diazotization-hydrolysis step being a critical and sensitive transformation that requires careful control of reaction conditions.

Detailed Synthetic Protocol

The following protocol provides a step-by-step guide for the large-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of 5-bromo-2-nitroisonicotinic acid
  • Step 1: Oxidation of 2-amino-5-bromo-4-picoline.

    • In a suitable reactor, a solution of 2-amino-5-bromo-4-picoline in concentrated sulfuric acid is prepared while maintaining the temperature below 20°C.

    • A solution of hydrogen peroxide is added dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

    • The reaction mixture is then heated and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

    • The reaction mixture is cooled and poured onto ice, followed by neutralization with a suitable base (e.g., NaOH solution) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to yield 5-bromo-4-methyl-2-nitropyridine.

  • Step 2: Oxidation of the methyl group.

    • The 5-bromo-4-methyl-2-nitropyridine is dissolved in concentrated sulfuric acid.

    • Sodium dichromate is added portion-wise, and the mixture is stirred at room temperature.

    • Upon completion of the reaction, the mixture is poured onto crushed ice, and the precipitated product is collected by filtration.

    • The crude product is washed with water and dried to afford 5-bromo-2-nitroisonicotinic acid.

Part 2: Synthesis of this compound

Synthesis_Workflow A 5-bromo-2-nitroisonicotinic acid B Methyl 5-bromo-2-nitroisonicotinate A->B Esterification (Methanol, Thionyl Chloride) C Methyl 2-amino-5-bromoisonicotinate B->C Reduction (Iron powder) D This compound C->D Diazotization & Hydrolysis (Sodium Nitrite, Sulfuric Acid)

Caption: Synthetic workflow for this compound.

  • Step 3: Esterification.

    • 5-bromo-2-nitroisonicotinic acid is dissolved in methanol.

    • Thionyl chloride is added dropwise at a controlled temperature (≤ 25°C).

    • The reaction mixture is then refluxed for a specified period.

    • After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a dilute base.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield Methyl 5-bromo-2-nitroisonicotinate.

  • Step 4: Reduction.

    • Methyl 5-bromo-2-nitroisonicotinate is reacted with reduced iron powder in a suitable solvent.

    • The reaction is heated to 60-80°C for 2-6 hours.

    • After completion, the reaction mixture is filtered, and the pH of the aqueous layer is adjusted to 6.

    • The product, Methyl 2-amino-5-bromoisonicotinate, is isolated and purified.

  • Step 5: Diazotization and Hydrolysis.

    • Methyl 2-amino-5-bromoisonicotinate is added to a mixture of dilute sulfuric acid and crushed ice in a three-neck flask, maintaining the temperature at approximately 0°C.

    • An aqueous solution of sodium nitrite is added dropwise while vigorously stirring. The molar ratio of the amine to sodium nitrite should be carefully controlled.

    • The reaction is stirred at a controlled temperature (e.g., 20°C) for 1-5 hours.

    • The reaction mixture is then filtered, and the filtrate's pH is adjusted to 6-7.

    • The product is extracted with chloroform, and the organic layer is dried and concentrated.

    • The crude product is purified by passing through a silica gel pad and eluting with a suitable solvent system to afford this compound as a solid.

Safety and Handling Considerations

The synthesis of this compound involves several hazardous reagents and reactions, most notably the diazotization step. Strict adherence to safety protocols is mandatory.

  • Diazotization Reactions: Diazonium salts are known to be thermally unstable and potentially explosive, especially in solid form. The "Twelve Cardinal Rules for the Safe Handling of Diazonium Salts" should be strictly followed.[1][2][3] Key precautions include:

    • Maintaining a low reaction temperature (typically below 5°C).

    • Using a stoichiometric amount of sodium nitrite and checking for excess nitrous acid.

    • Ensuring proper venting of generated gases.

    • Never allowing the diazonium salt to precipitate out of solution in an uncontrolled manner.

    • Quenching any residual diazonium salt before workup.

  • Sodium Nitrite: A strong oxidizer and toxic if swallowed. Avoid contact with combustible materials and strong acids, as this can lead to the formation of toxic nitrogen dioxide gas.[4]

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

  • Waste Disposal: The waste generated from diazotization reactions may contain residual diazonium compounds and other hazardous materials. This waste should be treated as hazardous and disposed of according to institutional and local regulations.[5]

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic methods.

Technique Expected Observations
¹H NMR The spectrum should show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring.
¹³C NMR The spectrum will display resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
IR Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the aromatic C-H and C=C/C=N stretches of the pyridine ring. The spectrum of 2-hydroxypyridine shows characteristic bands for the pyridone tautomer in the solid state.[1][3][5][6]
Purity (HPLC) The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing a single major peak.

Large-Scale Purification

The purification of polar, heterocyclic compounds like this compound on a large scale can be challenging.

  • Crystallization: If the product is a stable solid, crystallization is often the most efficient and scalable purification method. Screening of various solvent systems is necessary to find conditions that provide good recovery and high purity.

  • Flash Chromatography: For large-scale chromatographic purification, flash chromatography with a suitable stationary phase (e.g., silica gel) and eluent system is a viable option. Given the polar nature of the product, a polar mobile phase may be required.

  • Extraction: Acid-base extraction can be a powerful technique for purifying pyridine derivatives by separating them from non-basic or non-acidic impurities.

Conclusion

The large-scale synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly during the final diazotization and hydrolysis step. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns. Thorough analytical characterization is essential to ensure the identity and purity of the final product, which is a critical prerequisite for its use in the synthesis of new chemical entities with therapeutic or agrochemical potential.

References

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-bromo-. NIST WebBook. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Methyl 2-bromo-5-hydroxyisonicotinate. Retrieved from [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals. (n.d.). Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to a$-unsaturated aldehydes and ketone. Retrieved from [Link]

  • PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and characterization of pyridine-functionalized magnetic mesoporous silica and its application for preconcentration and trace detection of lead and copper ions in fuel products. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • PubMed. (2023). C-H functionalization of pyridines. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • ACS Publications. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • PubMed Central. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

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  • MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

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Application Note: High-Purity Isolation of Methyl 5-bromo-2-hydroxyisonicotinate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxyisonicotinate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This application note presents a detailed, optimized protocol for the purification of crude this compound using automated flash column chromatography. The methodology emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) analysis for solvent system selection to the final column execution and fraction analysis, ensuring high purity and recovery of the target compound.

Introduction: The Rationale for Purification

This compound (C₇H₆BrNO₃, M.W. 232.03 g/mol ) is a substituted pyridine derivative.[1] The presence of a bromine atom, a hydroxyl group, and a methyl ester on the pyridine ring makes it a versatile building block. However, synthetic routes often yield a crude product containing unreacted starting materials, reagents, and side-products. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For polar, aromatic compounds like the target molecule, normal-phase chromatography using silica gel is a highly effective strategy.[4][5][6] This protocol provides a robust method to remove both more polar and less polar impurities, yielding the desired compound with >98% purity.

Principles of the Chromatographic Separation

The separation is based on the principle of normal-phase adsorption chromatography.[5]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used.[6][7] The surface of silica gel is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A mixture of non-polar and moderately polar organic solvents is used as the eluent. The polarity of the mobile phase is carefully tuned to control the elution of compounds from the column.[3]

  • Separation Mechanism: The crude mixture is loaded onto the top of the silica gel column. As the mobile phase flows through, a competition for adsorption sites on the silica gel occurs.[8]

    • Less polar impurities have a weak affinity for the polar silica gel and a high affinity for the mobile phase. They travel down the column quickly and are eluted first.

    • The target compound, this compound, has intermediate polarity due to its ester and hydroxyl groups. It interacts moderately with the silica gel and elutes after the non-polar impurities.

    • Highly polar impurities (e.g., residual acids or diols) adsorb very strongly to the silica gel and are either retained on the column or eluted last, often requiring a more polar solvent mixture.[3]

Method Development: From TLC to Column

A successful column separation is predicated on a well-developed solvent system, which is most efficiently determined using Thin-Layer Chromatography (TLC).[3][9]

Preliminary TLC Analysis

The goal of TLC analysis is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4. This Rƒ value typically provides the best separation from impurities during column chromatography.

Protocol: TLC Solvent Screening

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the dissolved crude mixture onto several silica gel TLC plates.

  • Develop each plate in a sealed chamber containing a different solvent system. Start with a low polarity mixture and gradually increase it.

  • Visualize the spots under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Calculate the Rƒ for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Table 1: Example TLC Solvent System Development

TrialMobile Phase (Hexane:Ethyl Acetate)Target Compound RƒObservation
14:10.10Compound is too retained. Polarity of mobile phase is too low.
22:10.35Optimal. Good separation from a faster-running spot (Rƒ ~0.6) and a baseline spot (Rƒ ~0).
31:10.65Compound elutes too quickly. Polarity of mobile phase is too high.

Based on this analysis, a 2:1 Hexane:Ethyl Acetate mixture is chosen as the starting mobile phase for the column.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude material using an automated flash chromatography system. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents
ItemSpecificationSupplier Example
Crude this compound~1 gN/A
Silica GelFlash Chromatography Grade, 40-63 µmStandard suppliers
HexaneHPLC GradeStandard suppliers
Ethyl AcetateHPLC GradeStandard suppliers
Flash Chromatography SystemAutomated system with UV detectore.g., Teledyne ISCO, Biotage
Pre-packed Silica Column40 gAppropriate for system
Round-bottom flasksVarious sizesStandard suppliers
Rotary EvaporatorStandard laboratory modelStandard suppliers
Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Sample (1g) dissolve Dissolve in minimal DCM/MeOH crude->dissolve adsorb Adsorb onto Silica Gel (2-3g) dissolve->adsorb evaporate Evaporate to free- flowing powder adsorb->evaporate load Dry Load onto 40g Silica Column evaporate->load equilibrate Equilibrate Column (100% Hexane) load->equilibrate elute Elute with Gradient (Hexane -> EtOAc) equilibrate->elute collect Collect Fractions (UV-Triggered) elute->collect tlc_fractions TLC Analysis of Collected Fractions collect->tlc_fractions pool Pool Pure Fractions tlc_fractions->pool concentrate Concentrate via Rotary Evaporation pool->concentrate final_product Pure Compound concentrate->final_product G start Problem Observed tailing Peak Tailing on TLC/Column Cause: Strong interaction of basic pyridine nitrogen with acidic silanol groups on silica. start->tailing coelution Poor Separation (Co-elution) Cause: Incorrect mobile phase polarity. start->coelution degradation Compound Degradation Cause: Compound is unstable on acidic silica gel. start->degradation sol_tailing Solution: Add 0.5-1% Triethylamine (TEA) or Pyridine to the mobile phase to neutralize active sites. tailing->sol_tailing sol_coelution Solution: Re-optimize the solvent system. Try a shallower gradient or a different solvent mixture (e.g., DCM/MeOH). coelution->sol_coelution sol_degradation Solution: Switch to a different stationary phase like neutral alumina or end-capped silica. degradation->sol_degradation

Sources

Application Note: A Validated Protocol for the Purification of Methyl 5-bromo-2-hydroxyisonicotinate via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxyisonicotinate is a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps, impacting reaction yield, side-product formation, and the purity of the final active pharmaceutical ingredient. This application note provides a detailed, validated protocol for the purification of this compound using recrystallization. We will explore the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer troubleshooting guidance to ensure researchers can achieve high purity and recovery.

Introduction and Theoretical Framework

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature, typically near the solvent's boiling point.[2] Conversely, impurities should either be insoluble in the hot solvent or remain highly soluble in the cold solvent to be effectively separated.

This compound (MW: 232.03 g/mol , MP: 181-183°C) is a moderately polar molecule.[3][4] Its structure contains:

  • A pyridine ring : A moderately polar heterocyclic aromatic system.

  • A hydroxyl group (-OH) : A polar group capable of hydrogen bonding.

  • A methyl ester (-COOCH₃) : A polar group.

  • A bromo group (-Br) : Increases molecular weight and adds some non-polar character.

This combination of functional groups suggests that polar solvents will be most effective for recrystallization. The high melting point of the compound allows for the use of a wide range of solvents, including those with higher boiling points, without the risk of the compound "oiling out" (melting before it dissolves).

Synthesis of this compound via diazotization of 2-amino-5-bromoisonicotinic acid methyl ester can result in a crude product that is a yellow or brownish solid.[1] Potential impurities include unreacted starting materials, diazonium salt byproducts, and colored degradation products. Recrystallization is an excellent choice for removing these types of impurities.

Solvent System Selection and Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the polarity of the target molecule, primary candidates include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[5][6] For compounds that are either too soluble or too insoluble in a single solvent, a mixed-solvent system (e.g., ethanol-water) can provide the ideal solubility profile.[2]

A preliminary screening experiment is highly recommended. This involves testing the solubility of a small amount of the crude material (~50-100 mg) in a small volume (~1 mL) of several candidate solvents at room temperature and then upon heating.[2]

Table 1: Hypothetical Solvent Screening Results
SolventSolubility at 20°CSolubility at Boiling PointObservationsSuitability
WaterInsolubleSparingly SolubleSolid remains even after prolonged heating.Poor (as single solvent)
HexaneInsolubleInsolubleNo change upon heating.Poor
TolueneSparingly SolubleSolubleDissolves, but requires a large volume.Moderate
AcetoneSolubleVery SolubleDissolves readily at room temperature.Poor (Good for washing?)
Ethyl AcetateSparingly SolubleSolubleGood differential solubility.Good Candidate
Ethanol Sparingly Soluble Very Soluble Excellent differential solubility. Excellent Candidate
Ethanol/Water (9:1) Slightly Soluble Very Soluble Forms excellent crystals upon cooling. Optimal System

Based on this screening, pure ethanol and an ethanol-water mixed solvent system are the most promising candidates. The mixed system often allows for better crystal growth and can be fine-tuned by adjusting the solvent ratio.

Detailed Recrystallization Protocol

This protocol is optimized for a starting quantity of 5.0 grams of crude this compound. Adjust solvent volumes proportionally for different scales.

Materials and Equipment
  • Crude this compound (5.0 g)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon), optional

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stir rod

  • Ice bath

Experimental Workflow Diagram

Recrystallization_Workflow crude Crude Solid (5.0 g) dissolve Dissolve in min. hot Ethanol/Water (9:1) crude->dissolve Heat charcoal Add Charcoal (Optional, ~100 mg) dissolve->charcoal If colored hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter Stir 2-5 min cool Slow Cooling (RT, then Ice Bath) hot_filter->cool Collect filtrate isolate Isolate via Vacuum Filtration cool->isolate Crystals form wash Wash with Cold Solvent isolate->wash Remove mother liquor dry Dry Under Vacuum wash->dry Remove wash solvent pure Pure Crystalline Product dry->pure

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add an initial 50 mL of a 9:1 ethanol:water solvent mixture.

    • Heat the mixture on a hot plate with gentle stirring. Bring the solvent to a gentle boil.

    • Continue adding small portions (5-10 mL) of the hot solvent mixture until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of solvent used.

  • Decolorization (Optional):

    • If the hot solution is significantly colored (e.g., dark yellow or brown), remove it from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling when adding the charcoal.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute weight, ~50-100 mg) to the solution.

    • Return the flask to the hot plate, bring it back to a boil, and swirl for 2-5 minutes. The charcoal will adsorb colored impurities.[7]

  • Hot Gravity Filtration:

    • This step is essential if charcoal was used, but is also good practice to remove any insoluble mechanical impurities.

    • Place a stemless funnel with fluted filter paper over a clean 125 mL Erlenmeyer flask. Pre-heat the funnel and flask by rinsing with a small amount of hot solvent to prevent premature crystallization in the funnel.

    • Working quickly and carefully, pour the hot solution through the fluted filter paper.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a quantitative transfer.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out" as a fine powder, trapping impurities.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water solvent mixture.

    • Isolate the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.

    • Wash the crystals with two small portions (5-10 mL each) of ice-cold solvent to rinse away any adhering mother liquor which contains the soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove all residual solvent.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent was added; solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal from a previous batch.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.This is unlikely for this compound given its high melting point. However, if it occurs, reheat the solution to dissolve the oil, add more solvent, and try cooling again. A different solvent system may be required.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.
Product is still colored Decolorizing charcoal was not used or was ineffective.Repeat the recrystallization, ensuring the use of activated charcoal in Step 2.

Quality Control and Verification

The success of the purification should be validated by analytical methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value (181-183°C).[3] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The pure product should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopy (NMR, HPLC): For rigorous quality control in a drug development setting, spectroscopic and chromatographic methods should be employed to confirm structural integrity and quantify purity.

References

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for chemists and researchers facing challenges with the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-hydroxyisonicotinate. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome low yields and inconsistent results with this particularly challenging substrate.

The unique structure of this compound presents a confluence of chemical properties that can impede the catalytic cycle of the Suzuki reaction. The presence of a 2-hydroxypyridine moiety, which exists in tautomeric equilibrium with the 2-pyridone form, combined with an electron-withdrawing ester group, creates a substrate prone to catalyst inhibition and side reactions. This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying science and providing actionable solutions.

Q1: My reaction has stalled. I see very low conversion of my starting material, even after extended reaction times. What's going wrong?

A1: The Science Behind the Problem

Low conversion with this substrate is most often due to catalyst inhibition or deactivation . The this compound molecule has two key features that can poison the palladium catalyst:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center. This coordination can occupy a site required for the catalytic cycle to proceed, effectively sequestering the active catalyst.[1]

  • Hydroxyl/Pyridone Coordination: The 2-hydroxy group (or its 2-pyridone tautomer) can act as a bidentate ligand in conjunction with the pyridine nitrogen, forming a stable chelate with the palladium. This chelation can be particularly detrimental, leading to a highly stable, off-cycle palladium complex that is catalytically inactive.[1][2]

Troubleshooting Steps:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Use bulky phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[3][4] These ligands create a sterically hindered environment around the palladium center, which can disfavor the inhibitory coordination of the pyridine substrate.

  • Use a Pre-formed Catalyst: Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., XPhos Pd G3/G4).[4] This ensures that the active catalyst is available before significant substrate-induced deactivation can occur.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this is not ideal for process chemistry.

Q2: I'm observing a significant amount of a byproduct that appears to be my debrominated starting material. What is this side reaction and how can I prevent it?

A2: The Science Behind the Problem

The formation of Methyl 2-hydroxyisonicotinate is the result of a protodebromination side reaction. This occurs when the aryl bromide is cleaved and replaced with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. While less common than protodeboronation (the decomposition of the boronic acid), it can be promoted by certain conditions, particularly with electron-deficient heteroaryl halides.

Troubleshooting Steps:

  • Optimize the Base: A very strong or poorly soluble base can sometimes exacerbate side reactions. Switch to a moderately strong, soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.[3]

  • Control Water Content: While a small amount of water is often beneficial for Suzuki couplings (it helps dissolve the base and facilitates boronate formation), excess water can serve as a proton source for protodebromination. If using an anhydrous solvent system, ensure all reagents and solvents are scrupulously dried. If using an aqueous system (e.g., Dioxane/H₂O), try reducing the proportion of water.

  • Lower Reaction Temperature: Higher temperatures can accelerate side reactions. Determine the lowest temperature at which the desired coupling proceeds at a reasonable rate.[5]

Q3: My boronic acid is decomposing, and I'm seeing homocoupling byproducts (biaryls from the boronic acid). How can I improve its stability?

A3: The Science Behind the Problem

This is a classic case of protodeboronation , where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[6] This side reaction consumes your coupling partner, reduces yield, and generates arene byproducts that can complicate purification.[5] It is often catalyzed by the base and accelerated by heat and the presence of water.[7] Some boronic acids, especially electron-deficient or certain heteroaromatic ones, are notoriously unstable under Suzuki conditions.[8][9]

Troubleshooting Steps:

  • Use a Milder Base: Strong bases can aggressively promote protodeboronation. Consider switching to a milder base like potassium fluoride (KF).[10]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[3]

  • Use an Excess of Boronic Acid: A simple, though less atom-economical, solution is to use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for the decomposition.

  • Slow Addition: If using a particularly unstable boronic acid, adding it slowly via syringe pump over the course of the reaction can keep its instantaneous concentration low, favoring the desired cross-coupling over decomposition.[11]

Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound considered a "challenging" substrate?

This substrate combines three challenging features:

  • Catalyst Inhibition: As detailed in Q1, the 2-hydroxypyridine structure is a potent chelating agent for palladium, which can sequester the catalyst and halt the reaction.[1][12]

  • Electronic Effects: The pyridine ring is already electron-deficient, and the methyl ester at the 4-position further withdraws electron density. While this is generally favorable for the initial oxidative addition step, it can make the overall electronic balance of the catalytic cycle difficult to manage.[13]

  • Functional Group Reactivity: The substrate contains an ester, which is susceptible to hydrolysis under strongly basic conditions, and an acidic hydroxyl group, which will be deprotonated and can influence the reaction environment.[10]

FAQ 2: Do I need to protect the hydroxyl group?

Protection is a valid strategy but may not be necessary with optimized conditions.

  • Argument for Protection: Protecting the -OH group (e.g., as a methyl or benzyl ether) eliminates its ability to chelate the palladium catalyst. This can dramatically simplify the reaction and improve yields by preventing catalyst deactivation.

  • Argument Against Protection: This strategy adds two steps to your synthesis (protection and deprotection), which reduces overall efficiency. Modern catalyst systems with bulky ligands are often capable of overcoming the inhibitory effects of the free hydroxyl group.

Recommendation: First, attempt the reaction with the unprotected substrate using the robust conditions recommended in this guide. If yields remain low despite optimization, then protection is a reliable alternative.

FAQ 3: How do I select the optimal Catalyst/Ligand system for this substrate?

For challenging, potentially inhibiting substrates, the choice of ligand is critical. You need a system that promotes a fast rate of reductive elimination to outcompete catalyst deactivation.

Catalyst/Ligand SystemClassRationale & Use Case
Pd₂(dba)₃ + XPhos/SPhos Buchwald LigandsFirst Choice. Highly active, bulky, and electron-rich ligands. Excellent for coupling electron-deficient heteroaryl halides and overcoming catalyst inhibition.[3][4]
XPhos Pd G3/G4 Buchwald Pre-catalystsExcellent Alternative. These are air-stable pre-catalysts that rapidly form the active monoligated Pd(0) species, minimizing side reactions.[4]
Pd(OAc)₂ + P(t-Bu)₃ Bulky TrialkylphosphineA strong, electron-rich system. P(t-Bu)₃ is very effective but also highly air-sensitive.
Pd(PPh₃)₄ Traditional CatalystNot Recommended as a starting point. Often too slow and susceptible to inhibition by this substrate. May work in some cases but is generally less robust.[14]
FAQ 4: What is the role of the base, and which one is best for this substrate to avoid ester hydrolysis?

The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which is necessary for the transmetalation step.[15][16][17]

For this substrate, you must balance the need for sufficient basicity to promote the reaction with the need to avoid hydrolyzing the methyl ester.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent all-around choice. It is strong enough to activate most boronic acids but generally does not cause significant ester hydrolysis.[3]

    • Cs₂CO₃ (Cesium Carbonate): A very effective base, often used for difficult couplings due to its high solubility in organic solvents. It is stronger than K₃PO₄ and should be used with care at moderate temperatures.[18]

  • Bases to Use with Caution:

    • NaOH, KOH (Hydroxides): These are very strong bases and have a high risk of causing ester hydrolysis, especially at elevated temperatures. Avoid unless necessary.

    • K₂CO₃ (Potassium Carbonate): A common base, but sometimes not strong enough for challenging couplings, potentially leading to slow reactions.[18]

Visualizations & Workflows

Diagram 1: Potential Catalyst Inhibition Pathways

G cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathways Active_Catalyst Active Pd(0)L OxAdd Oxidative Addition Active_Catalyst->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OH)₂ + Base Chelate Inactive Pd(II) Chelate OxAdd->Chelate Coordination RedElim Reductive Elimination Transmetalation->RedElim RedElim->Active_Catalyst Ar-Ar' Substrate Methyl 5-bromo-2- hydroxyisonicotinate Substrate->Chelate

Caption: Potential inhibition of the Suzuki cycle by the 2-hydroxypyridine substrate.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Conversion Analyze Crude Reaction: What is the main component? Start->Check_Conversion SM Mostly Starting Material Check_Conversion->SM Debromo Debrominated SM Check_Conversion->Debromo Deboro Decomposed Boronic Acid / Homocoupling Check_Conversion->Deboro Solve_SM Issue: Catalyst Inhibition 1. Switch to bulky ligand (XPhos) 2. Use Pd G3/G4 precatalyst 3. Increase temperature moderately SM->Solve_SM Success Yield Improved Solve_SM->Success Solve_Debromo Issue: Protodebromination 1. Optimize base (try K₃PO₄) 2. Control water content 3. Lower reaction temperature Debromo->Solve_Debromo Solve_Debromo->Success Solve_Deboro Issue: Protodeboronation 1. Use milder base (KF) 2. Use boronic ester (BPin) 3. Use 1.5-2.0 equiv. boronic acid Deboro->Solve_Deboro Solve_Deboro->Success

Caption: A logical workflow for diagnosing and solving low yields in this reaction.

Experimental Protocols

Protocol 1: Robust Starting Conditions

This protocol is designed as a high-success-rate starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).

  • Catalyst Addition:

    • In a separate vial, weigh the catalyst system: Pd₂(dba)₃ (2 mol %) and XPhos (4.5 mol %). Add this solid mixture to the reaction vial.

    • Alternatively, use XPhos Pd G3 (4 mol %).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., Dioxane/H₂O in a 10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Throughput Condition Screening

For persistent issues, a parallel screen can rapidly identify optimal conditions. Use a 24-well plate or parallel synthesis tubes.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the primary solvent (e.g., Dioxane).

    • Prepare a separate stock solution of the arylboronic acid.

  • Array Preparation:

    • Dispense the aryl halide and boronic acid stock solutions into each well.

    • Add the solid bases to be tested (e.g., K₃PO₄, Cs₂CO₃, KF) to different columns of the plate.

    • Add the solid catalyst/ligand systems (e.g., Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, XPhos Pd G3) to different rows.

  • Reaction & Analysis:

    • Add the appropriate solvent system to each well, seal the plate, and heat to the desired temperature (e.g., 80 °C or 100 °C).

    • After a set time (e.g., 16 hours), cool the plate and take a small aliquot from each well for LC-MS analysis to determine the percent conversion to the desired product.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link][15][16]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link][10]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link][6]

  • Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link][1]

  • Cook, X., & Unsworth, W. P. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. [Link][12]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Cox, P. A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link][7]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link][13]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link][18]

  • Doi, H., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link][2]

  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. Reddit. [Link][4]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link][14]

  • Reddit r/chemistry. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit. [Link][11]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link][9]

Sources

"side products in Methyl 5-bromo-2-hydroxyisonicotinate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-hydroxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your experimental outcomes.

Introduction

This compound (CAS No. 913836-17-6) is a key intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a reactive bromo group for cross-coupling, a nucleophilic hydroxy group, and an ester moiety, offers immense synthetic potential. However, this same multifunctionality can lead to a variety of undesired side products. This guide provides a structured, question-and-answer approach to identify, understand, and mitigate these challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. We focus on the causality behind these issues and provide actionable solutions.

Q1: I'm observing a significant amount of a dimer of my starting material in my Suzuki or Buchwald-Hartwig reaction. What is causing this and how can I prevent it?

A1: Root Cause Analysis & Mitigation Strategy

What you are observing is a classic side reaction known as homocoupling (or Ullmann-type coupling), where two molecules of your starting aryl halide react with each other to form a symmetrical biaryl (in this case, a bipyridyl) compound.[3] This is a common issue in palladium-catalyzed cross-coupling reactions.

Causality:

  • Catalyst Reduction and Aggregation: The active Pd(0) catalyst can be generated too quickly or can aggregate, especially at high temperatures or concentrations. These aggregated or highly reactive species can catalyze the coupling of two aryl halide molecules before the desired cross-coupling partner can react.[4]

  • Reductive Conditions: The presence of certain reducing agents or conditions can promote the formation of the homocoupled product.[3]

  • Ligand Choice: An inappropriate ligand may not sufficiently stabilize the Pd(0) intermediate or facilitate the desired catalytic cycle, allowing the homocoupling pathway to compete.

Troubleshooting Protocol:

  • Lower Catalyst Loading: High concentrations of palladium can favor homocoupling. Reduce the catalyst loading to the minimum effective level (e.g., start at 1-2 mol% and adjust as needed).

  • Optimize Ligand-to-Metal Ratio: For many cross-coupling reactions, a ligand-to-metal ratio of 1:1 to 2:1 is optimal. Ensure your ratio is appropriate for the specific ligand and catalyst system you are using.

  • Select a More Effective Ligand: For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are designed to promote reductive elimination of the desired C-N bond and suppress side reactions.[5][6] For Suzuki couplings, ligands like SPhos or RuPhos can be effective.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate catalyst decomposition and homocoupling.

  • Slow Addition of Reagents: In some cases, slow addition of the aryl halide or the base can help maintain a low concentration of reactive intermediates and disfavor the homocoupling pathway.

Q2: My primary impurity is the debrominated starting material (Methyl 2-hydroxyisonicotinate). Why is this happening and how do I stop it?

A2: Understanding and Preventing Hydrodehalogenation

The replacement of the bromine atom with hydrogen is a side reaction known as hydrodehalogenation or protodebromination . This is a frequent issue in palladium-catalyzed reactions, particularly when potential hydride sources are present.

Causality:

  • Hydride Sources: The hydrogen atom can be abstracted from various sources in the reaction mixture, including the solvent (e.g., THF, alcohols), the amine coupling partner (in Buchwald-Hartwig reactions), or even water.[7]

  • β-Hydride Elimination: In some catalytic cycles, a palladium-hydride species can be formed. This species can then reductively eliminate with the aryl halide intermediate to produce the debrominated product.[7]

  • Base: Certain bases, such as alkoxides in the presence of alcohols, can generate hydride species that contribute to this side reaction.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled, anhydrous solvents and dry glassware.

  • Thoroughly Degas the Reaction Mixture: Oxygen can sometimes play a role in pathways that lead to catalyst deactivation and side reactions. Degas your solvent and reaction mixture thoroughly with an inert gas like argon or nitrogen.

  • Choose a Non-Hydride Donating Base: Use bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are less likely to act as hydride donors compared to alkoxides like sodium tert-butoxide, especially if residual alcohols are present.

  • Solvent Selection: If possible, switch to a solvent that is less prone to donating a hydride, such as toluene or dioxane (use with caution), instead of THF.

Q3: My methyl ester group is being hydrolyzed to a carboxylic acid during the reaction. How can I protect it?

A3: Mitigating Ester Saponification

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common problem, especially in reactions that require strong bases. This process is known as saponification.

Causality:

  • Strong, Nucleophilic Bases: Hydroxide bases (e.g., NaOH, KOH) or even alkoxides in the presence of water will readily attack the electrophilic carbonyl of the ester, leading to cleavage.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures increase the likelihood and rate of hydrolysis.

Troubleshooting Protocol:

  • Select a Weaker, Non-Nucleophilic Base: This is the most effective solution. Switch from strong bases like NaOtBu or hydroxides to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. These are generally sufficient to facilitate the catalytic cycle in many cross-coupling reactions without causing significant ester hydrolysis.[8]

  • Ensure Anhydrous Conditions: Water is a required reactant for hydrolysis. Using dry solvents and reagents will significantly slow down this side reaction.

  • Minimize Reaction Time: Monitor the reaction closely using TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

  • Lower the Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can slow the rate of hydrolysis more than the rate of the desired coupling.

Frequently Asked Questions (FAQs)

Q: What are the key structural features of this compound that influence its reactivity?

A: The reactivity is governed by a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form. The 2-pyridone tautomer is often the major species. This has several implications:

  • Electronic Effects: The pyridone oxygen is an electron-donating group, which can increase the electron density of the pyridine ring and potentially affect the rate of oxidative addition at the C-Br bond.

  • Acidity: The N-H proton of the pyridone tautomer (or the O-H of the hydroxy tautomer) is acidic and will be deprotonated by the base used in the reaction. This can influence the solubility of the starting material and its intermediates.

  • Coordination: The pyridone oxygen can potentially coordinate to the metal center of the catalyst, which may influence the catalytic cycle.

Q: How does the choice of catalyst and ligand impact side product formation?

A: The catalyst-ligand system is crucial for controlling selectivity. The ligand's role is to stabilize the palladium center and modulate its reactivity.

  • For Suzuki Couplings: The ligand facilitates transmetalation and reductive elimination. A failure to have a rapid and efficient reductive elimination step can allow side reactions like homocoupling or protodeboronation of the boronic acid partner to occur.[9]

  • For Buchwald-Hartwig Aminations: Bulky, electron-rich monodentate phosphine ligands (e.g., those from the Buchwald and Hartwig groups) are designed to create a coordinatively unsaturated metal center that promotes the desired C-N bond formation while sterically hindering pathways that lead to side products like β-hydride elimination.[6][10]

Q: What are the best practices for setting up a reaction to minimize impurities?

A:

  • Purity of Starting Materials: Use high-purity this compound and coupling partners. Impurities in starting materials can inhibit the catalyst or lead to additional side products.

  • Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. This prevents oxygen from degrading the catalyst and phosphine ligands.

  • Order of Addition: A common and effective practice is to combine the aryl halide, coupling partner, base, and ligand in the reaction vessel, degas the mixture, and then add the palladium catalyst precursor last, just before heating. This ensures the ligand is present to stabilize the Pd(0) species as it forms.

  • Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS. This allows you to quench the reaction as soon as it is complete, preventing the formation of degradation products from prolonged heating.

Data Presentation & Protocols

Table 1: Common Side Products and Their Identification
Side Product NameStructureMolecular Weight ( g/mol )Key Analytical Signature
Homocoupling Product Dimer of starting material462.10 (for C₁₄H₁₀Br₂N₂O₆)Mass spec peak at M+H = 463/465/467. Absence of signals for the cross-coupling partner in ¹H NMR.
Hydrodehalogenation Product Methyl 2-hydroxyisonicotinate153.14Mass spec peak at M+H = 154. Disappearance of the bromine isotopic pattern. Appearance of a new aromatic proton signal in ¹H NMR.
Hydrolysis Product 5-bromo-2-hydroxyisonicotinic acid218.01Mass spec peak at M-H = 217/219. Disappearance of the methyl singlet (~3.9 ppm) in ¹H NMR. Broad -OH signal for the carboxylic acid.
Decarboxylation Product 5-Bromo-2-pyridone174.00Mass spec peak at M+H = 174/176. Observed after hydrolysis of the ester. Absence of the ester/acid functional group.
Diagram 1: Key Side Reactions in a Palladium Cross-Coupling Cycle

This diagram illustrates the main catalytic cycle for a generic cross-coupling reaction and indicates where the primary side reactions—hydrodehalogenation and homocoupling—diverge from the desired pathway.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Trans Transmetalation (with R-M) PdII->Trans ProtoDeBr Hydrodehalogenation PdII->ProtoDeBr + [H⁻] Homo Homocoupling PdII->Homo + Ar-Pd(II)-Br PdII_R Ar-Pd(II)-R(L)₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product ArH Ar-H (Side Product) ProtoDeBr->ArH ArAr Ar-Ar (Side Product) Homo->ArAr

Caption: Catalytic cycle showing desired product formation and side reaction pathways.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is a general guideline for coupling an arylboronic acid with this compound, designed to minimize common side reactions.

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv, finely ground).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., toluene/water 10:1 mixture). Seal the flask and degas the mixture for another 10-15 minutes by bubbling argon through the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired product from any side products.

Diagram 2: Troubleshooting Workflow for Impurity Identification

This workflow provides a logical sequence of steps to follow when an unexpected impurity is detected in your reaction mixture.

G Start Impurity Detected (by TLC/LC-MS) Identify Isolate & Characterize (MS, NMR) Start->Identify Compare Compare Data to Table 1 Identify->Compare Homocoupling Homocoupling Product? Compare->Homocoupling MW ≈ 462 Debromination Debromination Product? Compare->Debromination MW ≈ 153 Hydrolysis Hydrolysis Product? Compare->Hydrolysis MW ≈ 218 Sol_Homo Solution: - Lower Catalyst Loading - Change Ligand - Lower Temperature Homocoupling->Sol_Homo Sol_DeBr Solution: - Use Anhydrous Solvents - Use Non-Hydride Base - Degas Thoroughly Debromination->Sol_DeBr Sol_Hydro Solution: - Use Weaker Base (K₃PO₄) - Ensure Anhydrous Conditions - Minimize Reaction Time Hydrolysis->Sol_Hydro

Caption: A decision-making workflow for identifying and solving impurity issues.

References

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Goosen, L. J., & Paetzold, J. (2004). Decarboxylative Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(8), 1095-1099. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Methyl 5-bromo-2-hydroxyisonicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 5-bromo-2-hydroxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of this substrate, namely the coordinating nature of both the pyridine nitrogen and the 2-hydroxy group, demand a nuanced approach to catalyst system selection and optimization.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and maximize the success of your reactions.

Frequently Asked Questions (FAQs): Core Principles

Q1: Why is optimizing catalyst loading so critical for this specific substrate?

A1: The this compound substrate presents a unique challenge due to the Lewis basic pyridine nitrogen, which can coordinate to the palladium center and act as a catalyst poison, halting the catalytic cycle.[1] Furthermore, the 2-hydroxy group can potentially interact with the catalyst or the base.

  • Too Little Catalyst: Insufficient active catalyst will result in a sluggish or incomplete reaction, leading to low yields.

  • Too Much Catalyst: Excessively high catalyst loading is not only uneconomical but can also lead to the formation of side products through undesired catalytic pathways and complicates purification by increasing residual palladium in the final product.[2]

Optimization is therefore a crucial balance between ensuring efficient conversion and maintaining cost-effectiveness and product purity. A typical starting point for catalyst loading is 1-5 mol%, but this should be systematically optimized for your specific coupling partners.[3]

Q2: How does the choice of ligand impact catalyst deactivation and overall performance?

A2: The ligand is arguably the most critical component for success with this substrate. It directly influences the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment around the palladium atom.[4][5]

  • Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), can create a sterically hindered pocket around the palladium. This physically obstructs the pyridine nitrogen from coordinating to the metal center, thus preventing catalyst poisoning.[3]

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium, which promotes the rate-determining oxidative addition step and can help stabilize the active Pd(0) species.[5][6][7]

  • Bite Angle (for bidentate ligands): For bidentate phosphines like dppf, the natural bite angle influences the geometry of the palladium complex, which in turn affects the ease of reductive elimination to form the product.[4][8]

For challenging substrates like this, monodentate, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide the best results by resisting deactivation and promoting high catalytic turnover.[9][10]

Q3: What role does the base play in reactions with a 2-hydroxy group?

A3: The base is crucial for two reasons in a Suzuki-Miyaura coupling, the most common reaction for this substrate. First, it activates the boronic acid for transmetalation.[11][12] Second, it can deprotonate the 2-hydroxy group. This can be either beneficial or detrimental. Deprotonation to the pyridinolate can alter the substrate's electronics and solubility. Weaker bases (e.g., carbonates, phosphates) are often preferred for substrates with base-sensitive functional groups, such as the methyl ester in your substrate, to prevent hydrolysis. However, a stronger base (e.g., an alkoxide) might be necessary to achieve a sufficient reaction rate. Screening of bases is highly recommended.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Product Yield

Q: My reaction shows very little conversion of the starting material, even after extended time or heating. What are the likely causes and how can I fix it?

A: This is the most common issue and usually points to an inactive or deactivated catalyst.

Potential Cause Explanation & Recommended Solution
Catalyst Poisoning The pyridine nitrogen is likely coordinating to the palladium center, forming a stable, inactive complex.[1] Solution: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, or a suitable NHC ligand) to sterically shield the palladium.[3][9]
Inefficient Pre-catalyst Activation If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient. This initial step can be problematic and inconsistent.[13] Solution: Use a well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are designed for reliable and rapid generation of the active LPd(0) species.[14]
Inappropriate Base or Solvent The base may be too weak to facilitate transmetalation, or the solvent may not adequately solubilize all components, especially the base or the boronic acid species. Solution: Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF). Ensure vigorous stirring for heterogeneous mixtures.[12]
Poor Reagent Quality Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[9][15] Water content can affect the base and boronic acid stability. Solution: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes). Use fresh, high-purity reagents.
Temperature Too Low The energy of activation for the oxidative addition step with the bromopyridine may not be met. Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 110 °C), while monitoring for any signs of decomposition.[7]
Problem 2: Significant Side Product Formation

Q: My desired product is forming, but I'm seeing significant amounts of homocoupling (biaryl) and/or protodebromination (loss of bromine). How can I improve selectivity?

A: These side reactions indicate issues with the relative rates of the desired catalytic cycle versus off-cycle pathways.

Side Product Explanation & Recommended Solution
Protodebromination This occurs when the aryl-palladium intermediate is protonated before it can couple with the nucleophile. This is often an issue with boronic acids, which can be prone to protodeboronation, reducing the concentration of the active nucleophile.[16] Solution: 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid. 2. Ensure your base is thoroughly dried. 3. Consider switching from a boronic acid to a more robust organoboron species like a MIDA boronate or an organotrifluoroborate salt.[17]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species at the start of the reaction.[13] Solution: 1. Rigorously degas all reagents and solvents. 2. Use a pre-catalyst to ensure clean and efficient generation of Pd(0). 3. Lowering the reaction temperature may also reduce the rate of this undesired pathway.
Hydrolysis of Ester The methyl ester is sensitive to strong bases, especially at elevated temperatures. Solution: Switch to a weaker base like K₃PO₄ or K₂CO₃. If a strong base is required for reactivity, try running the reaction at a lower temperature for a longer period.

Experimental Protocols & Workflows

Diagram 1: Simplified Palladium Catalytic Cycle

This diagram illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction. Catalyst loading directly impacts the concentration of the active Pd(0) species available to initiate the cycle. Deactivation pathways, such as pyridine coordination, can remove the catalyst from this productive cycle.

Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd + Ar-X Deactivated Py-Pd Complex (Deactivated Catalyst) Pd0->Deactivated + Pyridine Substrate (Poisoning) Trans Ar-Pd(II)-R (Transmetalation Intermediate) OxAdd->Trans + R-B(OR)2 + Base Trans->Pd0 Reductive Elimination Product Ar-R (Product) Trans->Product

Caption: Key steps in the catalytic cycle and a common deactivation pathway.

Protocol 1: Catalyst System Screening

This protocol provides a starting point for systematically optimizing the catalyst loading and ligand choice for the coupling of this compound with a generic arylboronic acid.

Objective: To identify the most effective ligand and optimal catalyst loading range.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a pre-catalyst with an integrated ligand)

  • Degassed Solvent (e.g., 1,4-Dioxane with 10% v/v degassed water)

  • Inert atmosphere reaction vials with stir bars

Procedure:

  • Array Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), arrange an array of reaction vials.

  • Add Solids: To each vial, add this compound, the arylboronic acid, and the base.

  • Prepare Stock Solutions: Prepare stock solutions of the palladium source and ligands in the reaction solvent. This allows for accurate dispensing of small quantities.

  • Catalyst/Ligand Addition: Add the appropriate amount of the catalyst/ligand stock solution to each vial to achieve the target mol% as outlined in the table below.

  • Solvent Addition: Add the degassed solvent to each vial to reach a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 100 °C). Stir vigorously.

  • Monitoring: After a set time (e.g., 4, 12, or 24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and product-to-byproduct ratios.

Table 1: Example Screening Array for Catalyst Loading and Ligand Selection

VialPd Source (mol%)LigandTemp (°C)Time (h)Target Analysis
1XPhos Pd G3 (2.0)-10012Baseline performance
2XPhos Pd G3 (1.0)-10012Effect of lower loading
3XPhos Pd G3 (0.5)-10012Minimum effective loading
4SPhos Pd G3 (2.0)-10012Comparison of bulky ligand
5Pd₂(dba)₃ (2.0)dppf (4.4)10012Bidentate ligand performance
6No Catalyst-10012Negative control
Diagram 2: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues encountered during reaction optimization.

Sources

"effect of base on Methyl 5-bromo-2-hydroxyisonicotinate stability"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Navigating Base-Induced Stability Challenges

Welcome to the technical support center for Methyl 5-bromo-2-hydroxyisonicotinate. As a Senior Application Scientist, I've observed that while this reagent is a versatile building block in medicinal chemistry and materials science, its stability in the presence of bases can be a significant hurdle. This guide is designed to provide you with a deeper understanding of the underlying chemistry and to offer practical, field-tested solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned yellow/brown after adding a base. What is causing this color change, and is my compound degrading?

A1: This is the most common observation and points to the deprotonation of the 2-hydroxy group on the pyridine ring.

  • Chemical Rationale: The 2-hydroxy group of your compound exists in tautomeric equilibrium with its 2-pyridone form. This proton is acidic, with a pKa similar to phenols (around 10-12).[1] When you introduce a base, this proton is removed to form a pyridin-2-olate anion. This anion is a highly conjugated system, which often results in a chromophore that absorbs visible light, leading to the yellow or brown color you're observing. The color itself does not automatically mean significant degradation, but it indicates the formation of a reactive intermediate that is susceptible to further reactions, such as oxidation or hydrolysis, especially if the conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Confirm Deprotonation: Take a small aliquot of the colored solution and carefully re-acidify it with a dilute acid (e.g., 1M HCl). If the color disappears, it confirms that the cause was the formation of the pyridin-2-olate anion, and your starting material can likely be recovered.

    • Monitor by TLC/LC-MS: Compare the colored reaction mixture to your starting material. If you see only the starting material spot/peak (though perhaps with a different retention time if the sample is still basic), major degradation has not yet occurred. If new spots/peaks appear, proceed to Q2.

Q2: I've noticed a new, more polar spot on my TLC plate after a basic workup. Is this related to the base?

A2: Yes, this is a classic sign of ester hydrolysis. The methyl ester group is susceptible to cleavage under basic conditions, a reaction commonly known as saponification.[2]

  • Mechanism of Degradation: The hydroxide ion (or another nucleophilic base) attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group and forming the corresponding carboxylic acid. In a basic solution, this carboxylic acid is immediately deprotonated to form a carboxylate salt, which is significantly more polar than the starting ester, hence its different behavior on TLC.[2]

    dot graph "Ester_Hydrolysis_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

    }

    Caption: Base-catalyzed hydrolysis of the methyl ester.

  • Experimental Workflow: Confirming Hydrolysis

    • Isolate the Byproduct: If possible, perform a simple extraction. Acidify the aqueous layer from your workup to a pH of ~3-4 and see if a precipitate forms or if a new compound can be extracted into an organic solvent like ethyl acetate. This would be the carboxylic acid.

    • Analytical Confirmation: Run an LC-MS analysis. The hydrolyzed product will have a molecular weight corresponding to the loss of a CH₂ group (14 Da) from the starting material (M-14). The exact mass will be C₇H₆BrNO₃ (starting material, MW 232.03) vs. C₆H₄BrNO₃ (hydrolyzed, MW 217.00).

    • Preventative Action: If hydrolysis is undesired, switch to a non-nucleophilic, sterically hindered base, or perform the reaction at a lower temperature. See the Base Selection Guide (Table 1) below.

Q3: Which base should I use to minimize degradation of this compound?

A3: The choice of base is critical and depends entirely on the intended reaction. The key is to balance the need for deprotonation or acid scavenging with the potential for unwanted side reactions like hydrolysis.

  • Guiding Principle: Select the weakest base that can effectively perform the desired chemical transformation. For reactions where you simply need to deprotonate the 2-hydroxy group or scavenge an acid byproduct, non-nucleophilic bases are strongly preferred over nucleophilic ones like hydroxides.

  • Data Presentation: Base Selection Guide

BaseFormulapKa (Conjugate Acid)TypeRecommended Use Case & Rationale
Sodium Hydroxide NaOH~15.7Strong, NucleophilicNot Recommended. Primarily causes rapid ester hydrolysis. Use only if saponification is the goal.[2][3]
Potassium Carbonate K₂CO₃~10.3Moderate, Weakly NucleophilicGood for general purposes. Effective for deprotonating the 2-hydroxy group with a lower risk of hydrolysis than hydroxides. Often used in alkylation reactions.
Triethylamine Et₃N (TEA)~10.7Weak, Non-NucleophilicRecommended for acid scavenging. Ideal for reactions that generate acid (e.g., acylations) where you want to avoid both hydrolysis and deprotonation of the substrate.
DIPEA i-Pr₂NEt~11Weak, Sterically HinderedHighly Recommended. The bulky isopropyl groups prevent it from acting as a nucleophile, making it an excellent choice for protecting the ester group in sensitive reactions.
Sodium Hydride NaH~35Strong, Non-NucleophilicUse with Caution. A very strong, non-nucleophilic base that will irreversibly deprotonate the 2-hydroxy group. Use in anhydrous solvents when complete and rapid anion formation is required.

Troubleshooting Workflow

If you are facing stability issues, follow this logical diagnostic workflow to identify and solve the problem.

dot graph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [color="#5F6368"];

}

Caption: Step-by-step guide to diagnosing instability.

References

  • Showing metabocard for 2-Hydroxypyridine (HMDB0013751) . Human Metabolome Database. [Link]

  • Basic Hydrolysis of Esters – Saponification . Master Organic Chemistry. [Link]

  • Preference for basic conditions in ester hydrolysis . Chemistry Stack Exchange. [Link]

  • This compound [Q00157] . ChemUniverse. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in Reactions of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with palladium catalyst removal in reactions involving Methyl 5-bromo-2-hydroxyisonicotinate and related heterocyclic compounds. This resource is designed to provide practical, experience-driven solutions to common purification issues, ensuring the integrity and purity of your final products.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), which set limits for elemental impurities.[1][2][3][4][5][6][7][8] Therefore, effective removal of palladium is a critical step in the synthesis of drug candidates. The unique chemical nature of pyridine-containing molecules like this compound can present specific challenges in this process due to the coordinating ability of the pyridine nitrogen with palladium.[9]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing in the lab.

Troubleshooting Guide & FAQs

Q1: I've completed my Suzuki coupling reaction with this compound, but after filtration, my product is still gray/black. What's causing this, and how can I fix it?

A1: The gray or black coloration is a classic indicator of colloidal or finely dispersed palladium(0), often referred to as "palladium black." [10][11][12] This issue commonly arises when the palladium catalyst agglomerates and precipitates out of the solution in a form that is too fine to be removed by standard filtration media like celite or paper.

Underlying Cause: The stability of the palladium catalyst is crucial. During the reaction or workup, changes in ligand concentration, temperature, or solvent polarity can lead to the decomposition of the soluble palladium complex into insoluble palladium black.[10][12][13] The pyridine nitrogen in your substrate can also interact with the palladium center, potentially altering its stability.[9]

Immediate Corrective Actions:

  • Hot Filtration: If your product is soluble and thermally stable, performing the filtration while the reaction mixture is still hot can sometimes prevent the precipitation of palladium black that occurs upon cooling.

  • Celite Pad Filtration: A well-packed, thick pad of Celite (diatomaceous earth) can be more effective at trapping fine palladium particles than standard filter paper.[14] Ensure the pad is thoroughly wetted with the solvent before filtration.

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing palladium black due to its high surface area.[15][16]

Step-by-Step Protocol for Activated Carbon Treatment:

  • Cool the reaction mixture to room temperature.

  • Add a sufficient amount of activated carbon (typically 5-10 wt% relative to the theoretical yield of your product) to the mixture.[17]

  • Stir the suspension vigorously for 1-2 hours at room temperature.

  • Filter the mixture through a pad of Celite to remove the activated carbon and adsorbed palladium.

  • Thoroughly wash the Celite pad with the reaction solvent to ensure complete recovery of your product.

Proactive Prevention:

  • Ligand Selection: Ensure you are using an appropriate ligand that effectively stabilizes the palladium catalyst throughout the reaction.[13] For pyridine-containing substrates, ligands with strong binding affinity can be beneficial.

  • Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, as these can contribute to catalyst decomposition.[10]

Q2: My ICP-MS analysis shows high levels of residual palladium in my final product, even after standard workup and filtration. What are the best methods for scavenging soluble palladium species?

A2: High levels of residual palladium after filtration indicate that the metal is present in a soluble form, likely as a palladium(II) species or a stable palladium(0) complex. Standard filtration will not remove these dissolved impurities. In such cases, the use of palladium scavengers is the most effective strategy.[1][17]

Understanding the Problem: Soluble palladium can persist through aqueous workups and even chromatography.[18][19] The choice of scavenger is critical and depends on the nature of the palladium species and the functional groups present in your product.[17]

Recommended Palladium Scavengers:

Scavenger TypeTrade Name ExamplesMechanism of ActionKey Considerations
Thiol-Based SiliaMetS Thiol, QuadraSil MPStrong covalent binding with palladium.[20][21][22]Can sometimes be difficult to filter; potential for sulfur leaching.
Amine-Based Amino-functionalized silica, PS-TBDCoordination with palladium.Effective for a range of palladium species; generally good compatibility.
Activated Carbon Darco®, Norit®Adsorption of palladium complexes.[15][16]Broad-spectrum, cost-effective; may require higher loading.[9][17]
Specialized Scavengers QuadraSil®, Smopex®, SiliaMetS ThioureaChelation and ion exchange.[20][23]High efficiency and selectivity; can be more expensive.

Decision Workflow for Scavenger Selection:

Scavenger_Selection start High Residual Palladium (ICP-MS) product_sensitivity Product Sensitive to Thiols? start->product_sensitivity cost_consideration Cost a Major Factor? product_sensitivity->cost_consideration No amine_scavenger Use Amine-Based Scavenger (e.g., Amino-Silica) product_sensitivity->amine_scavenger Yes high_efficiency Highest Efficiency Required? cost_consideration->high_efficiency No activated_carbon Use Activated Carbon cost_consideration->activated_carbon Yes thiol_scavenger Use Thiol-Based Scavenger (e.g., Thiol-Silica) high_efficiency->thiol_scavenger No specialized_scavenger Use Specialized Scavenger (e.g., QuadraSil®) high_efficiency->specialized_scavenger Yes

Caption: Decision tree for selecting an appropriate palladium scavenger.

General Protocol for Using a Silica-Based Scavenger:

  • Following the reaction, perform an initial filtration to remove any precipitated catalyst.

  • Dissolve the crude product in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Add the chosen scavenger (typically 3-5 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filter off the scavenger and wash it thoroughly with the solvent.

  • Combine the filtrate and washes, and concentrate in vacuo.

  • Analyze a sample of the product by ICP-MS to confirm the reduction in palladium levels.[18][19][24][25]

Q3: Can I avoid these downstream purification issues from the start? Are there alternative catalytic systems that simplify palladium removal?

A3: Absolutely. A proactive approach focusing on the catalyst system itself can significantly streamline purification. The use of heterogeneous or supported palladium catalysts is an excellent strategy to minimize palladium leaching and simplify its removal.[26][27]

Heterogeneous Catalysis Explained: In this approach, the palladium catalyst is immobilized on a solid support (e.g., carbon, silica, or a polymer).[28][29][30] The reaction occurs at the surface of the catalyst, which can then be easily removed by simple filtration at the end of the reaction.[27]

Comparison of Catalyst Systems:

Catalyst TypeAdvantagesDisadvantagesTypical Residual Pd
Homogeneous High activity and selectivity.[27]Difficult to remove, leaching is common.[26][31]>100 ppm before scavenging.[18][19]
Heterogeneous (e.g., Pd/C) Easy to remove by filtration, recyclable.[27]Can have lower activity, potential for leaching.[31][32]10-50 ppm.[26]
Supported (e.g., Pd EnCat™) Very low leaching, easy filtration.[33]Higher initial cost, may have mass transfer limitations.<10 ppm.[26]

Experimental Workflow for Using a Supported Catalyst:

Supported_Catalyst_Workflow setup Reaction Setup (Substrate, Reagent, Solvent, Supported Pd Catalyst) reaction Reaction (Stirring at Temp) setup->reaction filtration Simple Filtration (Remove Catalyst) reaction->filtration workup Aqueous Workup & Solvent Removal filtration->workup product Purified Product (Low Pd Content) workup->product

Caption: Simplified workflow using a supported palladium catalyst.

By investing in a supported catalyst system upfront, you can often eliminate the need for post-reaction scavenging, saving time, and reducing solvent usage.

References

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. ACS Publications. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Removal of Residual Palladium from API. Si-Novation. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Institutes of Health. [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications. [Link]

  • Robust and reusable supported palladium catalysts for cross-coupling reactions in flow. University of Bath's research portal. [Link]

  • Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. ACS Publications. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

  • Method of removing palladium.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]

  • ICH guideline Q3D (R2) on elemental impurities. European Medicines Agency. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]

  • Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. [Link]

  • Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing. PubMed. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Heterogeneous Catalysts vs. Homogeneous Catalysts. A.G. Metals. [Link]

  • Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. ACS Publications. [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. [Link]

  • Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ResearchGate. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. [Link]

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Technical Support Center: Homocoupling of Boronic Acids with Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of boronic acids with Methyl 5-bromo-2-hydroxyisonicotinate. Our focus is to diagnose and resolve the prevalent issue of boronic acid homocoupling, a side reaction that significantly reduces the yield of the desired biaryl product. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to ensure successful cross-coupling outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the homocoupling side reaction.

Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?

A1: Boronic acid homocoupling is an undesired side reaction where two molecules of your boronic acid couple to form a symmetrical biaryl byproduct (Ar-Ar). This reaction competes directly with the desired Suzuki-Miyaura cross-coupling pathway (Ar-Ar'), consuming your boronic acid, palladium catalyst, and reducing the overall yield of your target molecule. This is a common issue in palladium-catalyzed reactions, especially when experimental conditions are not rigorously controlled.

Q2: What is the primary cause of homocoupling in a Suzuki-Miyaura reaction?

A2: The most significant contributor to boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[1] Oxygen can react with the active Palladium(0) catalyst to form a palladium peroxo complex. This complex plays a crucial role in a catalytic cycle that exclusively produces the homocoupled dimer.[2][3][4] Another major cause is the presence of Palladium(II) species, either from using a Pd(II) precatalyst (like Pd(OAc)₂) or from the oxidation of the Pd(0) catalyst.[5][6]

Q3: Does the 2-hydroxy group on my this compound substrate affect the reaction?

A3: Yes, the 2-hydroxy group on the pyridine ring can present challenges. Protic functional groups like hydroxyls can sometimes interfere with the catalytic cycle or lead to low yields.[7] The acidic proton can react with the base or other components. Furthermore, the pyridinyl nitrogen and the hydroxyl oxygen can act as coordinating sites for the palladium catalyst, potentially altering its reactivity and promoting side reactions. However, in some contexts, a hydroxyl group can also act as a directing group, influencing the reaction's regioselectivity.[2][3] Careful optimization of the base and reaction conditions is therefore critical.

Q4: How can I quickly determine if homocoupling is the main issue in my reaction?

A4: The most direct method is to analyze the crude reaction mixture by LC-MS or ¹H NMR. You should look for a peak corresponding to the mass of the symmetrical biaryl derived from your boronic acid. In the ¹H NMR spectrum, the presence of a new set of aromatic signals, often with tell-tale symmetry, can indicate the formation of the homocoupled product. Comparing the crude analysis to your starting materials and the expected product will confirm the extent of the side reaction.

Part 2: Troubleshooting Guides & Advanced Diagnostics

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: High Levels of Homocoupled Byproduct Detected (>20%)

This is the most common failure mode, directly pointing to conditions that favor the homocoupling pathway over the desired cross-coupling.

Potential Cause Scientific Explanation & Diagnostic Steps Recommended Solution & Protocol
1. Inadequate Degassing / Oxygen Contamination The catalytic cycle for homocoupling is initiated by the reaction of O₂ with Pd(0) to form a (η²-O₂)PdL₂ peroxo complex.[2][3][4] This species reacts with the boronic acid in a separate pathway from the desired cross-coupling. Diagnostic: If your reaction turns black very quickly (Pd black precipitation) or if results are inconsistent between runs, oxygen contamination is highly likely.Solution: Implement rigorous degassing procedures. The "freeze-pump-thaw" method is superior for complete oxygen removal, though extensive sparging with an inert gas (Argon or Nitrogen) is often sufficient. Protocol: Sparge the solvent with argon for 30-60 minutes before use. Assemble your reaction vessel, add all solid reagents (except the catalyst), and purge the vessel with argon for another 15 minutes. Add the degassed solvent, and continue subsurface sparging of the solution for an additional 20 minutes before adding the catalyst under a positive pressure of argon.[7][8]
2. Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly facilitate the homocoupling of two boronic acid molecules to generate the active Pd(0) species.[5] This occurs at the beginning of the reaction, consuming a portion of your boronic acid before the cross-coupling cycle can dominate.Solution: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, if using a Pd(II) source, consider adding a mild reducing agent to facilitate the in-situ formation of Pd(0) without promoting homocoupling. Protocol: Add 0.1-0.2 equivalents of a mild reducing agent like potassium formate to the reaction mixture before adding the palladium catalyst. This helps to minimize the concentration of free Pd(II).[6][9]
3. Suboptimal Ligand Choice The ligand's steric and electronic properties dictate the rates of the elementary steps in the catalytic cycle. A ligand that promotes slow reductive elimination or inefficient transmetalation can allow the competing homocoupling pathway to become significant.Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps of the desired cross-coupling cycle, outcompeting the homocoupling pathway. Recommended Ligands: SPhos, XPhos, or tBu₃P are excellent choices for challenging substrates.[7]
4. Inappropriate Base or Solvent System The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[10][11] However, an incorrect base/solvent combination can hinder this step. An excessive amount of water can sometimes promote homocoupling.[8]Solution: Screen different bases and solvent systems. For substrates with hydroxyl groups, a moderately strong, non-nucleophilic base is often ideal. Recommended Systems: K₃PO₄ in 1,4-dioxane/water (10:1) or Cs₂CO₃ in THF/water (10:1). Anhydrous conditions with a base like KF can also be effective.
Problem 2: Low or No Conversion of this compound

If both starting materials are recovered largely unreacted, the catalytic cycle is likely stalled or inhibited.

Potential Cause Scientific Explanation & Diagnostic Steps Recommended Solution & Protocol
1. Catalyst Inhibition by Substrate The pyridinyl nitrogen and the 2-hydroxy group of your substrate can coordinate to the palladium center. This can form stable, off-cycle complexes that inhibit catalyst turnover. This is a known challenge for heteroaryl halides.[8]Solution: Use a ligand that is bulky enough to prevent substrate coordination but still promotes the desired reaction. Buchwald-type biaryl phosphine ligands are specifically designed for this purpose. Increasing catalyst loading (from 1-2 mol% to 5 mol%) can also help overcome inhibition.
2. Poor Boronic Acid Quality / Protodeboronation Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the -B(OH)₂ group with -H). This is a common cause of low yields.Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.
3. Inefficient Oxidative Addition While the electron-deficient nature of the pyridine ring should facilitate oxidative addition, severe steric hindrance or competing coordination effects could slow this rate-determining step.Solution: Ensure an electron-rich ligand is used to accelerate oxidative addition. Additionally, ensure the reaction temperature is optimal. While higher temperatures can promote side reactions, insufficient heat will prevent the reaction from starting. Protocol: Start the reaction at a moderate temperature (e.g., 80 °C) and slowly increase to 100-110 °C if no conversion is observed by TLC or LC-MS after 1-2 hours.

Part 3: Optimized Protocol and Data

Optimized Experimental Protocol

This protocol is designed as a robust starting point to minimize homocoupling for the Suzuki-Miyaura coupling of this compound.

  • Vessel and Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inerting the System: Seal the flask with a septum, and purge with high-purity argon or nitrogen for 15 minutes.

  • Solvent Addition: Add previously degassed 1,4-dioxane and water (e.g., in a 10:1 ratio by volume) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.

  • Final Degassing: Bubble argon through the stirred reaction mixture via a subsurface needle for an additional 20 minutes.

  • Catalyst/Ligand Addition: In a separate vial under argon, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Dissolve this mixture in a small amount of degassed dioxane and add it to the reaction flask via syringe under a positive pressure of argon.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Impact of Key Parameters on Selectivity

This table summarizes the expected outcomes of varying reaction parameters, guiding optimization efforts.

ParameterCondition A (Favors Homocoupling)Condition B (Favors Cross-Coupling)Rationale
Atmosphere Reaction run under air or with poor degassingRigorous inert atmosphere (Ar/N₂)Prevents formation of the oxygen-derived palladium peroxo complex that initiates homocoupling.[1][2][6]
Pd Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd₂(dba)₃Pd(0) sources enter the cross-coupling cycle directly, minimizing the initial Pd(II) concentration that drives homocoupling.[5][7]
Ligand PPh₃SPhos, XPhos, other bulky biarylphosphinesBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, making the desired cycle kinetically dominant.[7]
Base Strong, nucleophilic bases (e.g., NaOH in high water conc.)K₃PO₄, Cs₂CO₃, K₂CO₃Non-nucleophilic inorganic bases effectively form the boronate without promoting side reactions.[11]
Additives NoneSlow addition of boronic acid; slight excess of aryl halideKeeping the instantaneous concentration of boronic acid low disfavors the bimolecular homocoupling reaction.[8]

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Competing Catalytic Cycles

This diagram illustrates the desired Suzuki-Miyaura pathway versus the interfering oxygen-mediated homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition (R-X) pd0->oa pd0_h Pd(0)L₂ pd2_complex R-Pd(II)-X L₂ oa->pd2_complex tm Transmetalation (Ar-B(OH)₂ + Base) pd2_complex->tm pd2_biaryl R-Pd(II)-Ar L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Product (R-Ar) re->product o2 O₂ pd0_h->o2 peroxo (η²-O₂)Pd(II)L₂ o2->peroxo boronic1 Ar-B(OH)₂ peroxo->boronic1 ar_pd_oh Ar-Pd(II)-OH L₂ boronic1->ar_pd_oh boronic2 Ar-B(OH)₂ ar_pd_oh->boronic2 ar_pd_ar Ar-Pd(II)-Ar L₂ boronic2->ar_pd_ar re_h Reductive Elimination ar_pd_ar->re_h byproduct Byproduct (Ar-Ar) re_h->byproduct

Caption: Competing pathways of Suzuki coupling and homocoupling.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve a failed reaction.

G start Initial Experiment: Low Yield or Complex Mixture analyze Analyze Crude Reaction (LC-MS, NMR) start->analyze is_homocoupling Is Homocoupling Byproduct a Major Peak? analyze->is_homocoupling is_sm_present Is Starting Material (Aryl Halide) Unconsumed? is_homocoupling->is_sm_present No fix_degassing Step 1: Improve Degassing (Sparge longer, Freeze-Pump-Thaw) is_homocoupling->fix_degassing Yes is_sm_present->analyze No (Other issues) check_catalyst Step 1: Check Catalyst/Ligand Activity (Use a known 'easy' substrate pair) is_sm_present->check_catalyst Yes change_catalyst Step 2: Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) fix_degassing->change_catalyst change_ligand Step 3: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) change_catalyst->change_ligand success Successful Cross-Coupling change_ligand->success optimize_conditions Step 2: Screen Base and Temperature (K₃PO₄, Cs₂CO₃; 80-110 °C) check_catalyst->optimize_conditions check_boronic Step 3: Verify Boronic Acid Quality (Use fresh reagent or make pinacol ester) optimize_conditions->check_boronic check_boronic->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Li, J., et al. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 54(56), 7789-7792. [Link]

  • Jung, M. Y., & Lee, S. I. (2001). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 123(45), 11294–11295. [Link]

  • Couty, S., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Le Duc, G., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(8), 1664–1673. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • M. D. Miller, et al. (2007). Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2015). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Mitigating Protodeborylation in Suzuki Reactions of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for managing protodeborylation during the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-hydroxyisonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable insights and troubleshooting strategies for this specific and often challenging transformation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the primary side reaction that plagues the Suzuki coupling: protodeborylation.

Q1: What is protodeborylation and why is it my primary concern?

Protodeborylation (also called protodeboronation) is a non-productive side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., your boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your reaction, instead of coupling with this compound, your valuable boronic acid is simply converted into its corresponding hydrocarbon (Ar-B(OH)₂ → Ar-H). This directly consumes your nucleophile, stalls the reaction, and significantly reduces the yield of your desired coupled product.[2]

Q2: How can I confirm that protodeborylation is the cause of my low yield?

Direct evidence is key. You should analyze your crude reaction mixture by LC-MS, GC-MS, or ¹H NMR spectroscopy.

  • LC-MS/GC-MS: The most definitive method. Look for a mass peak corresponding to the molecular weight of the protonated form of your boronic acid starting material. For example, if you are using phenylboronic acid (MW ≈ 121.93), you would look for the formation of benzene (MW ≈ 78.11).

  • ¹H NMR: Compare the crude NMR to a spectrum of your boronic acid starting material. The appearance of new, sharp aromatic signals corresponding to the Ar-H byproduct, alongside unreacted this compound, is a strong indicator.

Q3: My boronic acid works well in other reactions. Why is it so susceptible to protodeborylation when coupled with this specific hydroxy-pyridine bromide?

The susceptibility to protodeborylation is highly dependent on the reaction conditions and the electronic nature of the boronic acid itself, not just the aryl halide.[1] However, several factors can make this particular system challenging:

  • Heteroaromatic Boronic Acids: If you are using a heteroaromatic boronic acid as a coupling partner, these are known to be particularly unstable and prone to protodeborylation, especially those containing basic nitrogen atoms.[1][3]

  • Reaction pH and Base: The 2-hydroxy group on your substrate can influence the local pH and chelate with the palladium center or boron species. More importantly, the base required for the Suzuki reaction creates the basic aqueous conditions that are known to catalyze protodeborylation.[1][4]

  • Slow Catalytic Turnover: If the desired Suzuki coupling is sluggish for any reason (e.g., catalyst inhibition, poor ligand choice), the boronic acid is exposed to the potentially destructive basic conditions for a longer period, giving protodeborylation more time to occur.[2]

Part 2: Troubleshooting Guide for Low Yield & Protodeborylation

This section provides a systematic approach to diagnosing and solving issues related to protodeborylation.

Problem: My reaction yields are low (<50%), and LC-MS analysis confirms the major byproduct is the protonated arene from my boronic acid.

This is a classic case where the rate of protodeborylation is competitive with, or even faster than, the rate of the productive Suzuki-Miyaura coupling. The solution is to change the reaction landscape to favor the catalytic cycle over the decomposition pathway.

Logical Troubleshooting Workflow

The following workflow provides a structured approach to optimizing your reaction.

G start Low Yield & High Protodeborylation Detected q1 Is your Boronic Acid Known to be Unstable? start->q1 action1 Switch to a Stabilized Boron Reagent: - MIDA Boronate - Pinacol Ester - Trifluoroborate Salt q1->action1 Yes q2 Are you using a strong base (e.g., NaOH)? q1->q2 No / Unsure action1->q2 action2 Screen Weaker Bases: - K₃PO₄ - K₂CO₃ - Cs₂CO₃ (often best) Consider anhydrous conditions. q2->action2 Yes q3 Is the reaction sluggish (>12 hours, high temp)? q2->q3 No action2->q3 action3 Accelerate the Catalytic Cycle: - Increase catalyst loading (2-5 mol%) - Screen more active ligands (e.g., Buchwald-type) q3->action3 Yes end Optimized Reaction: High Yield, Minimal Byproduct q3->end No, reaction is fast but still fails action3->end

Caption: A step-by-step workflow for troubleshooting protodeborylation.

Possible Cause 1: The Boronic Acid Reagent is Inherently Unstable

Free boronic acids, especially heteroaromatic ones, can be unstable on the bench and in solution.[5] Their concentration in the reaction pot directly correlates with the rate of decomposition.

Solution: Employ a "Slow-Release" Strategy

Using a more stable derivative of the boronic acid ensures that the concentration of the active boronic acid species in solution remains low at any given time.[1] This starves the protodeborylation side reaction while still feeding the palladium catalyst.

Boron Reagent TypeStructure ExampleKey AdvantageWhen to Use
Boronic Acid Ar-B(OH)₂Most common, highly reactive.For stable, electron-rich or simple arylboronic acids.
Pinacol Ester Ar-B(pin)Increased stability to air and moisture.[3]Good first choice when protodeborylation is observed.
MIDA Boronate Ar-B(MIDA)Exceptionally stable, benchtop-stable solids.[1]For notoriously unstable boronic acids (e.g., 2-pyridyl).[6]
Trifluoroborate Salt [Ar-BF₃]KVery stable, slow hydrolysis releases boronic acid.[7]Excellent for challenging couplings where slow release is critical.
Possible Cause 2: The Base is Too Strong or Inappropriate

The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strong bases like NaOH or KOH in aqueous media can dramatically accelerate base-catalyzed protodeborylation.[1][8]

Solution: Screen Milder Bases and Control Water Content

Weaker inorganic bases often provide the optimal balance, facilitating the catalytic cycle without excessively promoting the side reaction.

BaseTypical ConditionsRationale for Minimizing Protodeborylation
K₃PO₄ 2-3 equiv, aq. dioxane/THFA moderately weak base, often considered the "gold standard" for suppressing protodeborylation in sensitive systems.
K₂CO₃ 2-3 equiv, aq. dioxane/THFMilder than K₃PO₄. Effective, but may require higher temperatures.[9]
Cs₂CO₃ 2-3 equiv, anhydrous dioxane/tolueneOften highly effective. The large cesium cation can improve catalyst performance. Anhydrous conditions minimize the proton source (water).[2]
Organic Bases (e.g., Et₃N, DIPEA)Generally not recommended for this type of Suzuki coupling as they are often ineffective at promoting transmetalation and can sometimes act as catalyst poisons.
Possible Cause 3: The Suzuki Catalytic Cycle is Too Slow

If the productive cross-coupling is slow, the boronic acid has a longer residence time under conditions that favor its destruction. The goal is to make the Suzuki reaction win the kinetic race.[2]

Solution: Enhance the Rate of Catalytic Turnover

Using a modern, highly active catalyst system can dramatically accelerate the reaction, often allowing for lower temperatures and shorter reaction times, which further suppresses the side reaction.

Catalyst SystemKey FeatureRationale for Use
Pd(PPh₃)₄ "Classical" catalystSimple to use but often requires high temperatures and can be sluggish, allowing time for protodeborylation.
Pd(OAc)₂ + SPhos Buchwald ligand systemSPhos is an electron-rich, bulky phosphine ligand that promotes fast oxidative addition and reductive elimination. Excellent for challenging substrates.[10]
Pd₂(dba)₃ + XPhos Buchwald ligand systemSimilar to SPhos, XPhos is another highly active ligand that can accelerate the catalytic cycle significantly.
[Pd(IPr)Cl₂]₂ NHC Pre-catalystN-Heterocyclic Carbene (NHC) ligands are highly robust and active, often outperforming phosphine ligands for certain substrates.

Expert Tip: Paradoxically, some very bulky phosphine ligands have been shown to promote palladium-catalyzed protodeborylation.[4][11] If you are using a highly hindered ligand and still see the issue, consider screening a slightly less bulky but still electron-rich ligand.

Part 3: Visualizing the Competing Reaction Pathways

Understanding the mechanism is crucial for rational troubleshooting. The diagrams below illustrate the desired productive cycle versus the destructive side reaction.

Desired Pathway: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-Br(L)₂ Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH(L)₂ ArPdX->ArPdOH Base (e.g., K₃PO₄) ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdOH->ArPdAr Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product Reductive Elimination Halide Methyl 5-bromo-2- hydroxyisonicotinate (Ar-Br) Halide->ArPdX Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->ArPdAr

Caption: The productive Suzuki-Miyaura catalytic cycle.

Undesired Pathway: Base-Catalyzed Protodeborylation

Protodeborylation boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Boronate Species) boronic_acid->boronate + OH⁻ byproduct Ar'-H (Protodeborylated Byproduct) boronate->byproduct + H₂O (Protonolysis) reagents Base (OH⁻) Proton Source (H₂O) reagents->boronate reagents->byproduct

Caption: The competing protodeborylation side reaction.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a robust starting point. Optimization based on the principles in this guide is recommended.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 5:1 mixture (concentration ~0.1 M with respect to the aryl bromide). Ensure all solvents have been sparged with inert gas for at least 30 minutes prior to use.[12]

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Upon completion (disappearance of starting material), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: LC-MS Analysis for Detecting Protodeborylation
  • Sample Preparation: Take a small aliquot (~5-10 µL) from the crude reaction mixture. Dilute it with 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare separate dilute solutions of your two starting materials (this compound and the boronic acid) for retention time comparison.

  • Injection: Inject the diluted sample onto the LC-MS system. A standard C18 column with a water/acetonitrile (+0.1% formic acid) gradient is typically effective.

  • Analysis:

    • Examine the Total Ion Chromatogram (TIC). Identify the peaks for your starting materials and the expected product based on retention time and mass.

    • Search for a peak whose mass spectrum corresponds to [M+H]⁺ of the protonated boronic acid (Ar-H).

    • The relative peak area of this byproduct compared to your desired product gives a semi-quantitative measure of the extent of protodeborylation.

References

  • Protodeboronation - Wikipedia. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model - Morressier. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PubMed Central. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki Coupling - YouTube. [Link]

Sources

Technical Support Center: Managing Reaction Temperature for Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-hydroxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. Here, we will move beyond simple procedural steps to explore the underlying chemical principles and provide practical, actionable solutions to common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control during the synthesis of this compound, a crucial intermediate in pharmaceutical development.[1][2]

Q1: What is the typical synthetic route for this compound, and where is temperature control most critical?

A1: The most common and effective synthesis route involves a multi-step process starting from 2-amino-5-bromo-4-methylpyridine. The key stages are:

  • Oxidation

  • Esterification

  • Reduction

  • Diazotization-Hydrolysis

Temperature control is paramount during the diazotization-hydrolysis step. This is where 2-amino-5-bromoisonicotinic acid methyl ester is converted to the final product.[1][2] This reaction is highly sensitive to temperature fluctuations.

Q2: What is the recommended temperature range for the diazotization of 2-amino-5-bromoisonicotinic acid methyl ester?

A2: The established "rule of thumb" for diazotization reactions is to maintain a temperature between 0-5 °C.[3] This is because aryldiazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively, leading to the liberation of nitrogen gas.[3] However, it is important to note that the optimal temperature can vary depending on the specific substrate and reaction conditions. For the synthesis of this compound, a broader range of 0-40 °C has been reported in some patents, with a specific example showing the reaction being carried out at 20 °C.[1][2]

Q3: What are the consequences of improper temperature control during the diazotization-hydrolysis step?

A3: Failure to maintain the optimal temperature can lead to several undesirable outcomes:

  • Decreased Yield: At temperatures above the optimal range, the diazonium salt intermediate will decompose, reducing the overall yield of the desired product.

  • Formation of Impurities: Uncontrolled temperature can promote side reactions, leading to the formation of impurities that can be difficult to remove during purification. For instance, premature hydrolysis of the diazonium salt can occur, or coupling reactions can lead to colored byproducts.

  • Safety Hazards: As mentioned, diazonium salts can be explosive when they decompose uncontrollably at elevated temperatures.[3]

Q4: Can the reaction be run at temperatures below 0 °C?

A4: While lower temperatures generally favor the stability of the diazonium salt, excessively low temperatures can cause the crystallization of the reaction components. This can hinder proper mixing and slow down the reaction rate, potentially leading to an incomplete reaction.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to temperature management during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Rationale
Low Yield 1. Diazonium Salt Decomposition: The reaction temperature was too high, leading to the breakdown of the diazonium intermediate before it could be hydrolyzed.1a. Optimize Cooling: Ensure your reaction vessel is adequately submerged in a well-maintained ice-salt bath or is connected to a reliable cryostat. Monitor the internal reaction temperature continuously with a calibrated thermometer. 1b. Slow Reagent Addition: Add the sodium nitrite solution dropwise and at a controlled rate to manage the exotherm of the reaction. A mild exotherm to approximately 45 °C has been observed in similar reactions, but it's crucial to prevent a runaway reaction.[4]
2. Incomplete Reaction: The reaction temperature was too low, or the reaction time was insufficient.2a. Gradual Warming: After the initial low-temperature addition of sodium nitrite, allow the reaction to slowly warm to the optimal temperature (e.g., 20 °C as per a documented procedure) and stir for the recommended duration (e.g., 2 hours).[1][2] 2b. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.
Product is Dark or Discolored 1. Side Reactions: Elevated temperatures can promote the formation of colored byproducts from the decomposition of the diazonium salt or other side reactions.1a. Strict Temperature Control: Adhere strictly to the recommended temperature profile. Even brief temperature spikes can lead to impurity formation. 1b. Purification: The crude product may require purification via silica gel chromatography to remove colored impurities. A common eluent system is a mixture of dichloromethane and ethyl acetate.[1]
Inconsistent Results Between Batches 1. Poor Temperature Reproducibility: Variations in cooling bath efficiency, ambient temperature, or the rate of reagent addition can lead to inconsistent reaction temperatures between batches.1a. Standardize Procedure: Document and strictly follow a standardized protocol for setting up the cooling bath, calibrating the thermometer, and adding reagents. 1b. Use a Controlled Cooling System: For better reproducibility, consider using a cryostat or a temperature-controlled reaction block instead of a simple ice bath.

Part 3: Experimental Protocol & Workflow Visualization

Detailed Protocol for Diazotization-Hydrolysis

This protocol is a synthesis of best practices derived from established procedures.[1][2]

Materials:

  • 2-amino-5-bromoisonicotinic acid methyl ester

  • Dilute Sulfuric Acid (e.g., 9% by mass)

  • Sodium Nitrite

  • Crushed Ice

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-bromoisonicotinic acid methyl ester in a solution of dilute sulfuric acid and crushed ice.

  • Cooling: Cool the mixture to approximately 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for a designated period, then allow the reaction to warm to a specific temperature (e.g., 20 °C) and stir for an additional 2 hours.[1]

  • Work-up:

    • Perform a suction filtration and wash the filter cake with water.

    • Combine the filtrate and the washings and adjust the pH to 6-7.

    • Extract the aqueous layer with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure.

    • Combine the concentrated product with the filter cake to obtain the crude product.

    • Purify the crude product by passing it through a silica gel filter pad, eluting with a suitable solvent system (e.g., dichloromethane:ethyl acetate = 10:1).[1]

    • Monitor the elution using TLC.

    • Concentrate the product-containing fractions under reduced pressure to obtain pure this compound as a solid.

Workflow and Decision-Making Diagram

The following diagram illustrates the critical decision points and workflow for managing the reaction temperature.

Reaction_Temperature_Management cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_analysis Analysis & Outcome Start Start: Prepare Amine Salt Solution Cooling Cool to 0-5 °C Start->Cooling Add_NaNO2 Slowly Add NaNO2 Solution Cooling->Add_NaNO2 Monitor_Temp Temperature > 5 °C? Add_NaNO2->Monitor_Temp Adjust_Cooling Adjust Cooling/ Slow Addition Rate Monitor_Temp->Adjust_Cooling Yes Stir Stir at 0-5 °C Monitor_Temp->Stir No Adjust_Cooling->Add_NaNO2 Warm Allow to Warm to 20 °C Stir->Warm Stir_2h Stir for 2 hours Warm->Stir_2h TLC_Analysis Reaction Complete? (TLC) Stir_2h->TLC_Analysis Workup Proceed to Workup & Purification TLC_Analysis->Workup Yes Continue_Stirring Continue Stirring/ Slight Warming TLC_Analysis->Continue_Stirring No Troubleshoot Troubleshoot: Low Yield/Impurities Workup->Troubleshoot If Issues Arise Continue_Stirring->TLC_Analysis

Caption: Workflow for Temperature Management in Diazotization.

References

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Organic Syntheses Procedure. (2007). Org. Synth., 84, 262. [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

"Methyl 5-bromo-2-hydroxyisonicotinate stability and storage conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-hydroxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties and established best practices for handling sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should always be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3][4] For long-term storage, refrigeration is recommended; one supplier explicitly advises to "Keep Cold".[5] Some related compounds are known to be air-sensitive, so storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against degradation.[3]

Q2: I've noticed some discoloration of the solid compound over time. Is it still usable?

Discoloration, such as a shift from a white or off-white powder to a yellowish or brownish hue, can be an indicator of degradation. This may be caused by exposure to air, light, or moisture. While minor color changes may not always significantly impact the purity for some applications, it is a sign of potential decomposition. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with critical experiments. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dark place.

Q3: My compound is not dissolving as expected in my chosen solvent. What could be the issue?

Several factors can contribute to solubility issues. Firstly, verify the recommended solvents for this compound. While specific solubility data is not always readily available, compounds with similar structures are often soluble in polar aprotic solvents like DMSO and DMF, and to some extent in alcohols like methanol and ethanol.

If you are using an appropriate solvent and still facing difficulties, consider the following:

  • Purity: As discussed, the compound may have degraded, leading to less soluble impurities.

  • Water Content: The presence of moisture can affect solubility. Ensure you are using anhydrous solvents, especially for moisture-sensitive reactions.

  • Temperature: Gentle warming and sonication can aid dissolution. However, be cautious with heating, as it can accelerate degradation.

Q4: Are there any known incompatibilities with other common laboratory reagents?

Yes, based on data for structurally related compounds, this compound should be considered incompatible with strong oxidizing agents, strong bases, and strong acids.[6][7] Contact with these substances can lead to vigorous reactions and decomposition of the compound. Always consult the Safety Data Sheet (SDS) for the specific lot you are using and perform small-scale compatibility tests if you are uncertain.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.1. Check the age and storage conditions of your compound. 2. Assess the purity of your stock using a suitable analytical technique (e.g., LC-MS, NMR). 3. If degradation is confirmed, use a fresh, unopened batch of the compound.
Formation of unexpected byproducts in a reaction 1. Reaction with atmospheric components (e.g., oxygen, water). 2. Incompatibility with reaction conditions (e.g., high temperature, incompatible reagents).1. Run reactions under an inert atmosphere (nitrogen or argon). 2. Use anhydrous solvents. 3. Review your reaction setup for any potential incompatibilities. Consider a lower reaction temperature if feasible.
Solid material appears clumpy or sticky Absorption of moisture from the atmosphere.1. Handle the compound in a glove box or a controlled humidity environment. 2. If the material has already absorbed moisture, it may be possible to dry it under a high vacuum, but this should be done with caution as it may not remove all water and could potentially sublime the material.

Experimental Workflow & Logic

The following diagram illustrates a recommended workflow for handling and using this compound to minimize the risk of degradation and ensure experimental success.

cluster_storage Receiving and Storage cluster_prep Experiment Preparation cluster_reaction Reaction receive Receive Compound inspect Inspect for Discoloration receive->inspect store Store in Cool, Dry, Dark, Tightly Sealed Container inspect->store weigh Weigh in Controlled Environment (Glovebox if possible) store->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere dissolve->react analyze Analyze Products (e.g., LC-MS, NMR) react->analyze

Caption: Recommended workflow for handling this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a plausible route of degradation, especially in the presence of moisture and base, is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

reactant This compound C₇H₆BrNO₃ product 5-bromo-2-hydroxyisonicotinic acid C₆H₄BrNO₃ reactant->product + H₂O (Hydrolysis)

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 5-bromo-2-hydroxyisonicotinate (CAS No. 913836-17-6). This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a substituted hydroxypyridine, its solubility behavior is governed by a complex interplay of its functional groups. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, grounded in fundamental chemical principles.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses several structural features that contribute to its poor solubility profile:

  • Aromatic Pyridine Ring: The core heterocyclic structure is relatively nonpolar.

  • Bromo Group (-Br): The bromine atom at the 5-position significantly increases the molecule's hydrophobicity and molecular weight, often leading to lower aqueous solubility.

  • 2-Hydroxy Group (-OH): This group can act as both a hydrogen bond donor and acceptor. In the solid state, this can lead to strong intermolecular hydrogen bonding, forming a stable crystal lattice that is difficult to break apart with solvents. This group also introduces a weakly acidic proton.

  • Methyl Ester Group (-COOCH₃): An additional site for potential hydrogen bonding and contributes to the overall polarity.

The combination of a hydrophobic bromo-aromatic system and a strong hydrogen-bonding hydroxyl group results in a molecule that is often "sparingly soluble" in both aqueous and many common organic solvents.

Troubleshooting Workbench & Experimental Guides

This section is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Question 1: My compound won't dissolve in common solvents like methanol or water. Where do I start?

This is the most frequent challenge. A systematic solvent screening is the most logical first step. Do not commit your bulk material to a single solvent. Instead, perform small-scale tests to build a solubility profile.

Core Concept: "Like Dissolves Like"

Solubility is maximized when the polarity of the solvent matches the polarity of the solute. Given the mixed polarity of your compound, a range of solvents should be tested.

SOP 1: Systematic Solvent Screening Protocol

Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Calibrated analytical balance

  • A selection of solvents (see table below)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Magnetic stir plate and stir bars

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into several individual vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to a vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds. If undissolved solid remains, place it on a magnetic stir plate for 15-30 minutes at room temperature.

  • Observation: Observe the vial against a dark background.

    • Fully Dissolved: If the solution is clear, the compound is soluble at this concentration (e.g., >10-20 mg/mL). Add more compound incrementally to determine the saturation point.

    • Partially Dissolved/Suspension: If solid remains, add another aliquot of solvent (e.g., another 100 µL) and repeat step 3.

    • Insoluble: If the compound shows no signs of dissolving after vigorous mixing, it can be classified as poorly soluble or insoluble in that solvent.

  • Record Keeping: Record the results for each solvent, noting the approximate solubility (e.g., mg/mL).

  • Repeat: Repeat for all solvents you wish to test.

Data Presentation: Recommended Solvents for Initial Screening
Solvent ClassSolventRationaleExpected Outcome
Protic MethanolPolar, hydrogen-bond donor/acceptor.Likely to show some solubility.[1]
EthanolSlightly less polar than methanol.Similar to methanol, potentially slightly lower solubility.
WaterHighly polar, but may not overcome crystal lattice energy.Expected to be poorly soluble or slightly soluble.[1][2][3]
Aprotic Polar DMSOHigh polarity, strong H-bond acceptor.High probability of success. Often a solvent of last resort.[1]
DMFSimilar to DMSO, good for polar compounds.High probability of success.
AcetonitrileModerate polarity.May show moderate solubility.
Aprotic Nonpolar Dichloromethane (DCM)Good for organic molecules, but may not be polar enough.Low to moderate solubility expected.
ChloroformSimilar to DCM.Low to moderate solubility expected.[2][3]
Ethyl AcetateModerate polarity, H-bond acceptor.Moderate solubility expected.[3]
Question 2: I found a solvent, but the solubility is still too low for my experiment. Can I use pH to increase it?

Yes, pH modification is one of the most powerful techniques for improving the solubility of ionizable compounds.[4][5][6] Your compound has a weakly acidic hydroxyl group on the pyridine ring.

Core Concept: The Henderson-Hasselbalch Equation and Ionization

The solubility of a weak acid or base is highly dependent on the pH of the solution.[7][8] The Henderson-Hasselbalch equation describes the relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to unionized forms of a molecule.[9]

For a weak acid (like your compound, R-OH): pH = pKa + log([R-O⁻] / [R-OH])

  • When pH < pKa , the protonated, neutral form (R-OH) dominates. This form is generally less water-soluble.

  • When pH > pKa , the deprotonated, ionized (anionic) form (R-O⁻) dominates. This charged species is almost always more water-soluble.[10]

Therefore, by raising the pH of an aqueous solution above the pKa of the 2-hydroxy group, you can dramatically increase the solubility.

Visualization: pH Effect on Solubility

The following diagram illustrates the decision-making process for using pH modification.

ph_effect start Is the compound ionizable? (Weak Acid/Base) is_acid Yes, it's a weak acid (2-hydroxy group) start->is_acid Yes not_ionizable No start->not_ionizable No increase_ph Increase pH > pKa is_acid->increase_ph deprotonation Compound deprotonates R-OH -> R-O⁻ (ionized) increase_ph->deprotonation solubility_increase Aqueous Solubility Increases Significantly deprotonation->solubility_increase other_methods Use other methods (Co-solvents, Temp, etc.) not_ionizable->other_methods

Caption: Relationship between ionization and solubility for a weak acid.

SOP 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the aqueous solubility of the compound.

Materials:

  • Stock solution of the compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • A series of aqueous buffers (e.g., pH 4, 6, 7.4, 8, 10).

  • 0.1 M NaOH and 0.1 M HCl for fine pH adjustment.

  • pH meter.

  • Spectrophotometer or HPLC for quantification (optional, for precise measurement).

Procedure:

  • Prepare Buffered Solutions: Aliquot your aqueous buffers into separate vials.

  • Spike with Compound: Add a small, fixed amount of your DMSO stock solution to each buffer. The final concentration of DMSO should be kept low (<1-2%) to minimize its co-solvent effect.

  • Equilibrate: Cap the vials and shake or stir at a constant temperature for several hours (or until equilibrium is reached) to allow for potential precipitation.

  • Observe: Visually inspect each vial for precipitation. A clear solution indicates solubility at that pH.

  • (Optional) Quantify: For precise measurements, filter or centrifuge the samples to remove any precipitate and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Caution: Ensure that your compound is stable at the tested pH values. Hydrolysis of the methyl ester is a potential risk at high pH.

Question 3: pH adjustment isn't an option for my experiment. What about co-solvents?

Using a co-solvent system is a very common and effective strategy.[4][11] This involves dissolving the compound in a minimal amount of a good organic solvent (like DMSO) and then diluting it into your primary aqueous buffer.

Core Concept: Reducing Solvent Polarity

Co-solvents work by reducing the overall polarity of the aqueous medium.[12] This makes the solvent system more "hospitable" to a poorly water-soluble organic molecule, effectively increasing its solubility.

Visualization: Troubleshooting Workflow

This diagram outlines a general workflow for tackling solubility problems.

troubleshooting_workflow start Compound is Poorly Soluble screen 1. Systematic Solvent Screen (DMSO, DMF, MeOH, etc.) start->screen is_soluble Soluble in an organic solvent? screen->is_soluble use_cosolvent 2. Use Co-Solvent Method (e.g., DMSO stock into buffer) is_soluble->use_cosolvent Yes is_ionizable Is compound ionizable? is_soluble->is_ionizable No success Solubility Achieved use_cosolvent->success adjust_ph 3. Adjust pH (Increase pH for weak acid) is_ionizable->adjust_ph Yes other_tech 4. Consider Other Techniques (Heating, Sonication, Formulation) is_ionizable->other_tech No adjust_ph->success other_tech->success

Caption: A step-by-step workflow for troubleshooting poor solubility.

Protocol Insight: The Co-Solvent Technique
  • Dissolve First: Dissolve your compound in the smallest possible volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO). This creates a concentrated stock solution.

  • Dilute Slowly: While vortexing or stirring your aqueous buffer, add the stock solution dropwise. This gradual addition helps prevent the compound from "crashing out" or precipitating upon contact with the aqueous phase.

  • Keep Organic Content Low: Aim for the lowest final concentration of the organic co-solvent that maintains solubility (typically <5%, and often <1% for cell-based assays). High concentrations of solvents like DMSO can be toxic to cells or interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: Can I heat the mixture to improve solubility? A: Yes, heating increases the kinetic energy of the system and can help overcome the crystal lattice energy, thus improving solubility. However, use this method with caution.

  • Compound Stability: First, confirm the thermal stability of this compound. Overheating can cause degradation.

  • Supersaturation Risk: A solution prepared by heating may become supersaturated. The compound can precipitate out upon cooling to room temperature. This method is best for applications where the solution will be used while still warm.

Q2: I'm seeing an oily film or fine precipitate after dilution. What's happening? A: This is likely "crashing out," where the compound rapidly precipitates upon changing the solvent environment (e.g., diluting a DMSO stock into water). To prevent this, try:

  • Slower Addition: Add your stock solution more slowly to the aqueous phase while vortexing vigorously.

  • Lower Concentration: Try preparing a more dilute stock solution or aiming for a lower final concentration.

  • Use of Surfactants: In some formulation contexts, a small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help stabilize the compound and prevent precipitation.

Q3: Are there other advanced methods to consider? A: For formulation development, several advanced techniques exist to enhance solubility, including:

  • Micronization: Reducing particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, increasing aqueous solubility.[5][6]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve wettability and dissolution.[12]

These methods are typically employed in later-stage drug development but are based on the same core principles of overcoming poor solubility.

References

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Kharia, A. A., Singhai, A. K., & Verma, R. (2010). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 220-226. Retrieved from [Link]

  • Völgyi, G., Baka, E., Box, K., Comer, J., & Takács-Novák, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of chemical information and modeling, 46(6), 2601–2609. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Patel, P., Serajuddin, A. T. M., & Soni, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. Retrieved from [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Yasuda, S. U. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]

  • ChemBK. (2024). 3-Bromo-2-hydroxypyridine. Retrieved from [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

Sources

"by-product identification in the synthesis of Methyl 5-bromo-2-hydroxyisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-hydroxyisonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential by-products encountered during this synthetic procedure. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes and ensure the purity of your target compound.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to selectivity and by-product formation. The pyridine ring's electronics, influenced by the activating hydroxyl group and the deactivating ester, create a competitive environment for electrophilic substitution, while the functional groups themselves are susceptible to side reactions under various conditions. This guide provides a structured approach to troubleshooting these issues.

Part 1: Common Synthetic Pathway & Potential Pitfalls

A prevalent route to this compound involves the electrophilic bromination of Methyl 2-hydroxyisonicotinate. This pathway is effective but requires careful control to avoid the formation of impurities.

cluster_byproducts Potential By-products SM Methyl 2-hydroxyisonicotinate (Starting Material) Reaction Electrophilic Bromination (e.g., NBS, Br₂) SM->Reaction Substrate Product This compound (Target Product) Reaction->Product Main Pathway (Desired) BP1 Unreacted Starting Material Reaction->BP1 Incomplete Reaction BP2 Dibrominated Species (e.g., 3,5-dibromo) Reaction->BP2 Over-bromination BP3 Isomeric By-product (e.g., 3-bromo) Reaction->BP3 Poor Regioselectivity BP4 Ester Hydrolysis Product Product->BP4 Workup/ Reaction Conditions (H₂O, acid/base)

Caption: Synthetic pathway showing by-product formation points.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, presented in a question-and-answer format.

Q1: My reaction is complete by TLC, but after workup, my ¹H NMR shows multiple sets of pyridine peaks. What's going on?

A1: This is a classic sign of generating isomeric or over-reacted by-products. The most common culprits are:

  • Dibromination: The initial product, this compound, is still electron-rich enough to undergo a second bromination, typically yielding Methyl 3,5-dibromo-2-hydroxyisonicotinate. The strong activating effect of the hydroxyl group directs the second electrophilic attack.[1]

  • Isomeric Bromination: While the 5-position is generally favored, some bromination may occur at the 3-position, leading to Methyl 3-bromo-2-hydroxyisonicotinate. The regioselectivity is highly dependent on reaction conditions such as solvent and temperature.[2]

Troubleshooting Steps:

  • Controlled Reagent Addition: Add your brominating agent (e.g., N-Bromosuccinimide) slowly and portion-wise at a reduced temperature (e.g., 0 °C) to maintain control over the exothermic reaction and improve selectivity.[1]

  • Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 to 1.0 equivalents) to ensure the starting material is consumed preferentially, leaving a small amount unreacted, which is often easier to separate than the dibrominated species.

  • Solvent Choice: The choice of solvent can influence selectivity. Aprotic solvents like THF or DMF are commonly used. Acetic acid can also be used but may lead to different selectivity profiles.

Q2: My mass spectrometry data shows a peak at [M+H]⁺ ≈ 310/312/314 Da, in addition to my product peak at [M+H]⁺ ≈ 232/234 Da. What is this?

A2: This isotopic pattern is characteristic of a dibrominated compound. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio.

  • Your product (C₇H₆BrNO₃) has one bromine atom, resulting in two major mass peaks separated by 2 Da with nearly equal intensity (M and M+2).[3][4]

  • The by-product has two bromine atoms, leading to a characteristic 1:2:1 intensity pattern for the M, M+2, and M+4 peaks, corresponding to the (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br) combinations. The peak you are observing is the dibrominated by-product, Methyl 3,5-dibromo-2-hydroxyisonicotinate.

Actionable Advice:

  • This confirms that over-bromination is occurring. Implement the troubleshooting steps from Q1.

  • Purification via column chromatography is typically effective for separating the mono- and di-brominated products. A gradient elution from a non-polar solvent system (like hexanes/ethyl acetate) is recommended.

Q3: I have a water-soluble impurity that crashes out when I adjust the pH of my aqueous layer. What could it be?

A3: This strongly suggests the hydrolysis of your methyl ester to the corresponding carboxylic acid (5-bromo-2-hydroxyisonicotinic acid). This can happen if your reaction or workup conditions involve strong acids or bases, or prolonged heating in the presence of water.

Confirmation & Prevention:

  • Confirmation: Isolate the solid that precipitates. It should be soluble in basic aqueous solutions and have a different Rƒ value on TLC compared to your ester product. An IR spectrum will show a broad O-H stretch for the carboxylic acid. Mass spectrometry will show a molecular weight 14 Da lower than the starting ester.

  • Prevention:

    • Avoid excessive heat during the reaction and workup.

    • Use milder conditions for pH adjustments. For example, use saturated sodium bicarbonate solution instead of concentrated sodium hydroxide.

    • Minimize the time your compound is in contact with strongly acidic or basic aqueous solutions.

Q4: My reaction turns dark brown or black, and the yield is very low. What causes this decomposition?

A4: Pyridine derivatives can be sensitive and prone to polymerization or decomposition under harsh conditions.[5]

Probable Causes:

  • Excessive Heat: Running the reaction at too high a temperature can promote side reactions and decomposition.

  • Strong Oxidizing Conditions: Some brominating agents, especially in the presence of certain catalysts or initiators, can act as oxidants.[6]

  • Radical Reactions: If using NBS, initiation by light or radical initiators can lead to unwanted side-chain reactions or polymerization, although this is less common for this specific substrate.[5]

Mitigation Strategies:

  • Maintain strict temperature control throughout the reaction.

  • Ensure your reagents are pure. Impurities in solvents or reagents can sometimes catalyze decomposition.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Part 3: Systematic By-product Identification Workflow

A structured analytical approach is crucial for efficiently identifying unknown impurities.

Start Crude Product Sample TLC 1. TLC Analysis (Multiple Spots?) Start->TLC LCMS 2. LC-MS Analysis (Purity & Mass ID) TLC->LCMS Yes NMR 3. ¹H NMR of Crude (Identify Signals) LCMS->NMR Hypo 4. Formulate Hypothesis (Match Mass & NMR to Possible Structures) NMR->Hypo Purify 5. Purification (Column Chromatography or Recrystallization) Hypo->Purify Isolate Isolated Impurity Purify->Isolate Elucidate 6. Full Characterization (¹³C NMR, HRMS, 2D NMR) Isolate->Elucidate Confirm Structure Confirmed Elucidate->Confirm

Caption: A logical workflow for by-product identification.

Step-by-Step Analytical Protocols

Protocol 1: Rapid Crude Reaction Analysis by LC-MS

  • Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it in a suitable solvent (e.g., 1 mL of Methanol or Acetonitrile). Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use a reverse-phase C18 column.

  • Mobile Phase: A typical gradient would be from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 10-15 minutes.

  • Detection: Use both a UV detector (monitoring at ~254 nm and ~280 nm) and a mass spectrometer (in positive electrospray ionization mode, scanning a range from m/z 100 to 500).

  • Analysis: Correlate the peaks on the UV chromatogram with their corresponding mass spectra to identify the molecular weights of all major components. Modern analytical techniques are essential for this characterization.[7][8]

Protocol 2: Diagnostic ¹H NMR Spectroscopy

  • Sample Preparation: Take a sample of the crude, dried material and dissolve it in a deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often useful for this compound class as it can clearly show the exchangeable N-H and O-H protons.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Interpretation: Compare the spectrum to a reference spectrum of your starting material and expected product. Look for:

    • Signals corresponding to the starting material.

    • New aromatic signals with different splitting patterns or chemical shifts, which may indicate isomeric by-products.

    • Absence of the methyl ester singlet (~3.9 ppm) and appearance of a broad acid proton signal, indicating hydrolysis.

Data Interpretation Table

The following table summarizes expected analytical data for the target product and key by-products. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Compound NameStructureApprox. ¹H NMR Signals (DMSO-d₆)Expected [M+H]⁺ (m/z)
Methyl 2-hydroxyisonicotinate (Starting Material)Pyridine ring with -OH at C2, -COOCH₃ at C4δ 7.8 (d), 6.8 (d), 6.6 (s), 3.8 (s)154
This compound (Product)Bromine at C5δ 8.0 (s), 7.0 (s), 3.85 (s)232 / 234
Methyl 3,5-dibromo-2-hydroxyisonicotinate (By-product)Bromines at C3, C5δ 8.2 (s), 3.9 (s)310 / 312 / 314
5-bromo-2-hydroxyisonicotinic acid (By-product)Hydrolyzed esterδ 7.9 (s), 6.9 (s), broad COOH218 / 220

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • Snell, R. H., & Johnson, J. S. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(13), 2844–2847. Available at: [Link]

  • Snell, R. H., & Johnson, J. S. (2009). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • Autechem. (n.d.). Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate.
  • Google Patents. (2013). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Zhang, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(5), 1683. Available at: [Link]

  • Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(19), 12150–12231. Available at: [Link]

  • Badu-Tawiah, A., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9949–9957. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Available at: [Link]

  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Analytical Techniques Used in Organic Chemistry. Available at: [Link]

  • ResearchGate. (2023). A possible mechanism for the synthesis of substituted pyridines. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Pyridine Ring Synthesis. Available at: [Link]

  • Heterocyclic Compounds AZC. (2018). Pyridine. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • LinkedIn. (2024). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Available at: [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Available at: [Link]

  • Google Patents. (2005). WO2005023738A1 - Bromination of hydroxyaromatic compounds.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction rate and success of cross-coupling reactions involving Methyl 5-bromo-2-hydroxyisonicotinate. This pyridine derivative, a valuable building block in medicinal chemistry, presents unique challenges due to its electronic properties and the presence of multiple functional groups. This resource will help you navigate these complexities and achieve your synthetic goals.

Introduction: The Challenges of Coupling this compound

This compound is a heteroaromatic compound that can be challenging in palladium-catalyzed cross-coupling reactions for several reasons:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This is a common issue with pyridine-containing substrates.

  • Electron-Deficient Ring: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle of many cross-coupling reactions.

  • Hydroxyl Group Reactivity: The 2-hydroxy group can exist in tautomeric equilibrium with its pyridone form. This hydroxyl group can be deprotonated by the base, potentially leading to side reactions or affecting the solubility of the starting material.

  • Functional Group Compatibility: The methyl ester is generally stable but can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.

This guide will provide strategies to overcome these challenges for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low conversion, and my starting material is mostly unreacted. What are the likely causes and how can I fix this?

Answer: Low or no conversion in Suzuki couplings of this substrate often points to issues with the catalyst system or reaction conditions. Here’s a step-by-step troubleshooting approach:

  • Catalyst and Ligand Selection:

    • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this electron-deficient pyridine system. The choice of ligand is critical to stabilize the palladium center and promote the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. For Suzuki reactions, ligands such as SPhos, XPhos, or RuPhos are excellent starting points. These ligands are known to facilitate the oxidative addition and reductive elimination steps with challenging substrates.[2] Consider using pre-formed palladium-ligand complexes (precatalysts) to ensure the active catalyst is generated efficiently.

  • Base Selection:

    • Problem: The choice and strength of the base are crucial. An inappropriate base may not be effective in the transmetalation step or could lead to decomposition of the boronic acid.

    • Solution: A common and effective base for Suzuki couplings is potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] These bases are generally well-tolerated by the ester group. Ensure the base is finely powdered and dry.

  • Solvent and Temperature:

    • Problem: Poor solubility of the starting material or intermediates can stall the reaction. The reaction may also have a significant activation energy barrier.

    • Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio) is often used in Suzuki reactions to aid in dissolving both the organic and inorganic reagents.[3] If solubility remains an issue, consider DMF. Increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential decomposition.

  • Inert Atmosphere:

    • Problem: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use by bubbling with an inert gas or by freeze-pump-thaw cycles.

Issue 2: Formation of Side Products

Question: In my Buchwald-Hartwig amination of this compound, I am seeing significant amounts of a side product that appears to be the debrominated starting material. What is causing this and how can I minimize it?

Answer: The formation of the debrominated (hydrodehalogenated) product is a common side reaction in palladium-catalyzed couplings. It can arise from several pathways, including the reaction of the palladium-hydride species with the starting material.

  • Ligand Choice:

    • Problem: The ligand may not be sufficiently bulky to prevent side reactions or may promote the formation of palladium-hydride species.

    • Solution: For Buchwald-Hartwig aminations of heteroaryl halides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective.[4] These ligands create a sterically hindered environment around the palladium center, favoring the desired C-N bond formation.

  • Base and Solvent:

    • Problem: The choice of base and solvent can influence the rate of hydrodehalogenation.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig reactions.[1][5] Ensure the base is of high purity. Anhydrous aprotic solvents like toluene or dioxane are standard.[1]

  • Reaction Time and Temperature:

    • Problem: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for introducing an alkyl group at the 5-position?

A1: For introducing sp³-hybridized carbon centers, a Suzuki-Miyaura coupling using an alkylboronic acid or, more commonly, an alkyltrifluoroborate salt is a good option.[6] Alternatively, a Negishi coupling with an organozinc reagent can be very effective. These reactions often require specific ligand systems to prevent β-hydride elimination, a common side reaction with alkyl coupling partners.

Q2: Can I perform a Sonogashira coupling on this substrate? What are the key considerations?

A2: Yes, a Sonogashira coupling to introduce an alkyne at the 5-position is feasible.[7][8] Key considerations include:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne.[8]

  • Inert Atmosphere: It is crucial to maintain an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper co-catalyst.[7]

Q3: Does the 2-hydroxy group need to be protected before performing the cross-coupling reaction?

A3: In many cases, protection of the 2-hydroxy group may not be necessary, especially if a moderately strong base like K₂CO₃ is used. However, with stronger bases like NaOtBu, deprotonation of the hydroxyl group will occur. This may affect the solubility and reactivity of the substrate. If you are experiencing issues with solubility or side reactions involving the hydroxyl group, protection as a methyl or benzyl ether could be beneficial.

Q4: How can I improve the reaction rate if it is very sluggish?

A4: To improve a sluggish reaction rate:

  • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition.

  • Optimize Ligand: Switch to a more electron-rich and bulky ligand, which can accelerate the oxidative addition and reductive elimination steps.

  • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.

  • Check Reagent Purity: Impurities in the solvent, base, or coupling partners can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and degassed.

Experimental Protocols

General Considerations for All Reactions
  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling
ReagentMolar Equivalents
This compound1.0
Arylboronic Acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂)0.02 - 0.05
Ligand (e.g., SPhos)0.04 - 0.10
Base (e.g., K₂CO₃)2.0 - 3.0
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)-

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • In a separate flask, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the organic solvent.

  • Seal the Schlenk flask, evacuate, and backfill with an inert gas (repeat 3 times).

  • Add the solvent mixture to the flask via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
ReagentMolar Equivalents
This compound1.0
Amine1.2
Palladium Pre-catalyst (e.g., XPhos Pd G3)0.01 - 0.05
Base (e.g., NaOtBu)1.4
Solvent (e.g., Toluene)-

Procedure:

  • To an oven-dried Schlenk flask in a glovebox, add the palladium pre-catalyst, base, and this compound.

  • Add the solvent, followed by the amine.

  • Seal the flask and heat to 90-110 °C with stirring.

  • Monitor the reaction progress.

  • After completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visualizing Reaction Pathways

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)(X)L2 trans-ArPd(II)(X)L2 Oxidative Addition->trans-ArPd(II)(X)L2 Transmetalation Transmetalation trans-ArPd(II)(X)L2->Transmetalation Ar'B(OH)2, Base trans-ArPd(II)(Ar')L2 trans-ArPd(II)(Ar')L2 Transmetalation->trans-ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Troubleshooting_Workflow Start Low Conversion? Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) Start->Catalyst Yes Base Check Base (K2CO3, K3PO4) Catalyst->Base Conditions Adjust T & Solvent Base->Conditions Inert Ensure Inert Atmosphere Conditions->Inert Side_Products Side Products Observed? Inert->Side_Products Ligand_Side Use Bulky Ligand Side_Products->Ligand_Side Yes Success Reaction Successful Side_Products->Success No Temp_Time Lower T, Shorter Time Ligand_Side->Temp_Time Temp_Time->Success

Caption: A decision-making workflow for troubleshooting common coupling reaction issues.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

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Validation & Comparative

"HPLC purity analysis of Methyl 5-bromo-2-hydroxyisonicotinate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of Methyl 5-bromo-2-hydroxyisonicotinate

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] this compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will explore the causality behind methodological choices, present a robust, self-validating protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental data and authoritative standards.

The Primacy of Reversed-Phase HPLC for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the purity analysis of a wide array of pharmaceutical compounds, including polar and non-polar substances like substituted pyridines.[1] Its widespread adoption is due to its high resolution, sensitivity, and quantitative accuracy, which are essential for separating the main analyte from structurally similar impurities that may have formed during synthesis.[1][2]

For this compound, a polar aromatic compound, RP-HPLC is exceptionally well-suited. The methodology hinges on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar liquid mobile phase.

Causality of Method Parameters: An Expert's Perspective

The development of a robust HPLC method is a science of deliberate choices, each grounded in the physicochemical properties of the analyte.

  • Stationary Phase Selection (Column): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and serves as the optimal starting point. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from more polar impurities. For pyridine derivatives, which can exhibit complex interactions, other phases like Phenyl-Hexyl or Biphenyl could be explored for alternative selectivity, but C18 remains the most validated and versatile choice.[3]

  • Mobile Phase Composition: The mobile phase is a critical determinant of retention and peak shape. A typical mobile phase for this analysis is a gradient mixture of an aqueous component and an organic modifier.

    • Aqueous Phase: Deionized water with an acidic modifier, such as 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA), is crucial.[1][4] The pyridine nitrogen in the analyte is basic. In an unbuffered mobile phase, it can exist in both protonated and non-protonated forms, leading to broad, tailing peaks. The acidic modifier ensures the pyridine nitrogen is consistently protonated, resulting in a single, sharp, and symmetrical peak.

    • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is effective for eluting any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.[1][5]

  • Detection: The presence of the substituted pyridine ring provides a strong chromophore, making UV-Vis detection highly effective. A detection wavelength of 254 nm is a common starting point for aromatic compounds and generally provides excellent sensitivity for the analyte and potential aromatic impurities.[1]

Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests (SSTs), ensuring the trustworthiness of the results on a per-run basis.

Instrumentation and Chromatographic Conditions
  • System: HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, inject the standard solution in replicate (typically n=5). The system is deemed suitable for use only if the following criteria are met:

  • Tailing Factor: The tailing factor for the main analyte peak should be between 0.8 and 1.5.[1]

  • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicate injections must be ≤ 2.0%.[4]

  • Theoretical Plates (N): The column efficiency, calculated for the analyte peak, should be not less than 2000.[1]

Analysis and Calculation

Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% H3PO4 in H2O | B: ACN) prep_sample Prepare Sample & Standard (0.1 mg/mL in 50:50 ACN:H2O) equilibration System Equilibration (30 min at initial conditions) prep_sample->equilibration Load into Autosampler sst System Suitability Test (SST) (Inject Standard n=5) equilibration->sst sst_check Verify SST Criteria (Tailing ≤ 1.5, RSD ≤ 2.0%) sst->sst_check sst_check->equilibration Fail sample_injection Inject Sample Solution sst_check->sample_injection Pass integration Integrate Chromatogram (Identify all peaks) sample_injection->integration calculation Calculate % Purity (Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Determination of this compound.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is the predominant technique, other methods can provide complementary or, in specific cases, superior information. The choice of method depends on the analytical objective, available instrumentation, and the nature of potential impurities.[2]

Analytical Technique Principle of Separation/Detection Sample Requirements Advantages for this Analyte Limitations for this Analyte
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.Soluble in a suitable solvent.High resolution and sensitivity for a wide range of polar and non-volatile compounds.[2] Ideal for separating structurally related impurities.Requires a reference standard for precise quantification (if not using area percent). Can be destructive to the sample.[2]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.Volatile and thermally stable, or can be derivatized.Provides structural information about impurities through mass spectrometry. Highly sensitive.[6]The analyte has a high predicted boiling point (~346°C) and may degrade at high temperatures, likely requiring derivatization, which adds complexity.[1][7]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.Soluble in a deuterated solvent. Requires a high-purity internal standard.An absolute method that does not require an analyte-specific reference standard. Non-destructive. Provides structural confirmation.[2]Lower sensitivity compared to HPLC. May not resolve signals from structurally very similar impurities. Requires specialized equipment and expertise.

Conclusion and Recommendations

For routine quality control and release testing in a drug development setting, Reversed-Phase HPLC is the unequivocally superior method for determining the purity of this compound. Its high resolving power, sensitivity, and robustness make it ideal for detecting and quantifying trace-level impurities that are critical to control.

Gas Chromatography (GC) is generally not recommended for this specific analyte due to its low volatility and potential for thermal degradation. Its use would only be justified if volatile impurities, not detectable by HPLC, are suspected.

Quantitative NMR (qNMR) serves a different but equally important role. It is the ideal technique for the primary characterization of a newly synthesized batch or for the certification of a reference standard. Its ability to provide an absolute purity value without a specific reference standard is a significant advantage in these contexts.

Ultimately, a comprehensive analytical strategy may employ HPLC for routine purity checks and qNMR for the initial, definitive characterization of key batches, ensuring the highest level of scientific integrity throughout the research and development process.

References

  • Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Comparative Guide. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. Google Patents.
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Synthesis and Spectral Analysis of Pyridine Derivates. DOI.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Methyl 5-bromo-2-hydroxynicotinate Formula. ECHEMI.
  • Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis. ChemicalBook.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
  • A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Benchchem.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.

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A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-bromo-2-hydroxyisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Methyl 5-bromo-2-hydroxyisonicotinate and its derivatives are a class of compounds of significant interest as pharmaceutical intermediates.[1][2] Their utility as versatile building blocks in the synthesis of complex molecules necessitates a robust and multi-faceted approach to structural validation.[1] This guide provides an in-depth comparison of the critical analytical techniques employed in the structural elucidation of these derivatives, grounded in experimental data and established protocols.

The Imperative of Structural Integrity

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous validation at every step. In the pharmaceutical industry, process validation ensures that manufacturing processes consistently produce products meeting predetermined specifications and quality attributes.[3][4] This concept extends to the very identity of the molecules being synthesized. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe drug candidates. Therefore, employing a suite of orthogonal analytical techniques is not merely good practice; it is an essential, self-validating system.

A Multi-Modal Approach to Validation: A Comparative Overview

No single analytical technique can unequivocally determine the structure of a novel compound. Instead, a synergistic approach, leveraging the strengths of various methods, provides the highest degree of confidence. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

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} enddot Figure 1: A generalized workflow for the structural validation of a novel chemical entity, emphasizing the complementary nature of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment of individual atoms, allowing for the piece-by-piece assembly of the molecular puzzle. For substituted pyridines like this compound derivatives, both ¹H and ¹³C NMR are indispensable.[6][7]

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, though optimization of relaxation delays and the number of scans may be necessary for less concentrated samples or for ¹³C NMR, which is inherently less sensitive.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons and analyze the coupling patterns (singlets, doublets, triplets, etc.) to deduce the connectivity of adjacent protons.[8] Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Interpreting the Data: A Hypothetical Example

For a derivative of this compound, one would expect to see:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyridine ring. The splitting patterns and coupling constants will be indicative of their relative positions.[7]

  • Methyl Ester Protons: A singlet integrating to three protons, typically in the range of 3.5-4.0 ppm.[2]

  • Hydroxyl Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift being highly dependent on concentration and solvent.

  • ¹³C Signals: Resonances corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester (typically 160-180 ppm) and the carbons of the pyridine ring.

Technique Information Gained Strengths Limitations
¹H NMR Proton environment, connectivity, and relative stereochemistry.High sensitivity, provides detailed connectivity information through spin-spin coupling.Can have overlapping signals in complex molecules.
¹³C NMR Number and type of carbon atoms.Provides a direct count of unique carbons.Lower natural abundance and sensitivity require longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Definitive proton-proton and proton-carbon correlations.Resolves ambiguities from 1D spectra, essential for complex structures.Requires more instrument time and expertise in data interpretation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and can offer valuable structural information through the analysis of its fragmentation patterns.[9] For halogenated compounds like this compound derivatives, MS is particularly informative due to the characteristic isotopic patterns of bromine.[10][11]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common soft ionization method for polar molecules.[9]

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Data Analysis: Determine the molecular formula from the exact mass. The presence of bromine will be indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

dot graph "" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Figure 2: A simplified workflow for High-Resolution Mass Spectrometry analysis.

Interpreting the Data: The Bromine Signature

The presence of a single bromine atom in a molecule will result in two peaks in the mass spectrum for the molecular ion, separated by two mass-to-charge units (m/z), with an intensity ratio of approximately 1:1.[10][11] This distinctive pattern is a powerful diagnostic tool for confirming the presence of bromine.

Technique Information Gained Strengths Limitations
HRMS (ESI) Exact molecular weight and elemental formula.High accuracy and sensitivity, provides unambiguous molecular formula.Provides limited information on connectivity.
MS/MS Fragmentation patterns.Can help to identify structural motifs and confirm connectivity.Fragmentation can be complex and difficult to interpret.

Single-Crystal X-ray Diffraction: The Definitive Answer

While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray diffraction provides the unequivocal, three-dimensional arrangement of atoms in a molecule.[12] This technique is considered the "gold standard" for structural determination.[13]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The purified compound must be crystallized to produce single crystals of sufficient size and quality. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.[13]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a molecular model.[14]

Interpreting the Data: A 3D Molecular Portrait

The output of a successful X-ray diffraction experiment is a detailed 3D model of the molecule, including bond lengths, bond angles, and torsion angles. This provides an unambiguous confirmation of the connectivity and stereochemistry of the this compound derivative.

Technique Information Gained Strengths Limitations
X-ray Diffraction Absolute 3D structure, including bond lengths and angles.Provides the most definitive structural information.Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion: A Synergistic and Self-Validating Approach

The structural validation of this compound derivatives, as with any novel pharmaceutical intermediate, demands a meticulous and multi-faceted analytical strategy. While NMR spectroscopy provides the foundational map of the molecular structure and Mass Spectrometry confirms its elemental composition and molecular weight, Single-Crystal X-ray Diffraction offers the ultimate, unambiguous confirmation. By integrating the data from these complementary techniques, researchers can establish a self-validating system that ensures the scientific integrity of their work and provides a solid foundation for further drug development efforts.

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Comparative Reactivity Analysis: Methyl 5-bromo-2-hydroxyisonicotinate vs. Methyl 5-chloro-2-hydroxyisonicotinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Methyl 5-bromo-2-hydroxyisonicotinate and its chloro-analogue are pivotal intermediates, offering a versatile scaffold for creating complex molecular architectures. While structurally similar, the seemingly minor substitution of a bromine atom for a chlorine atom profoundly impacts their chemical reactivity. This guide provides an in-depth, objective comparison of these two reagents, supported by mechanistic principles and experimental considerations, to empower researchers in making informed strategic decisions.

Foundational Principles: The Halogen's Influence

The reactivity of these 5-halo-2-hydroxypyridine derivatives is primarily governed by the electronic properties of the pyridine ring and the nature of the carbon-halogen bond. The pyridine ring, with its electron-withdrawing nitrogen atom, is inherently electron-deficient, making it susceptible to nucleophilic attack.[1][2] The additional presence of a hydroxyl (in its tautomeric 2-pyridone form) and a methyl ester group further modulates this electronic landscape.

However, the key differentiator is the halogen at the 5-position. Two core properties are at play:

  • Carbon-Halogen (C-X) Bond Dissociation Energy: This is the paramount factor in palladium-catalyzed cross-coupling reactions. The C-X bond must be broken during the rate-determining oxidative addition step. The bond strength follows the trend: C-Cl > C-Br > C-I .[3][4] Consequently, the weaker carbon-bromine bond is cleaved more readily than the robust carbon-chlorine bond, demanding less energy input.

  • Electronegativity and Leaving Group Ability: In nucleophilic aromatic substitution (SNAr), the halogen's inductive effect and its capacity to act as a leaving group are crucial. Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect that renders the attached carbon more electrophilic. Conversely, bromide is generally a better leaving group than chloride due to its greater polarizability and the weaker C-Br bond.

These fundamental differences manifest as distinct reactivity profiles in two of the most important classes of reactions for these molecules: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the cornerstone of modern C-C bond formation.[5][6][7][8] The general reactivity trend for aryl halides in these transformations is unequivocally Ar-I > Ar-Br > Ar-Cl >> Ar-F .[3][9]

This established hierarchy places This compound as the more reactive coupling partner.

Mechanism: The Critical Oxidative Addition Step

The catalytic cycle for a Suzuki-Miyaura reaction illustrates why the bromo-derivative holds a distinct advantage.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Rate-Determining Step) pd0->ox_add Ar-X pd_complex Ar-Pd(II)L₂(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)L₂(R) transmetal->pd_r -X⁻ boronate R-B(OR)₂ boronate->transmetal base Base base->transmetal red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is typically the slowest step. The significantly lower bond energy of the C-Br bond compared to the C-Cl bond means that this compound enters the catalytic cycle far more rapidly and under milder conditions.[3][10]

Experimental Data & Consequences

The practical implications of this reactivity difference are summarized below.

FeatureThis compoundMethyl 5-chloro-2-hydroxyisonicotinateRationale
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Elevated temperatures required (e.g., >100 °C)Overcoming the higher activation energy of C-Cl bond cleavage.[3]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with simple phosphine ligands.Requires highly active, specialized catalysts.Bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are needed to promote oxidative addition of the less reactive C-Cl bond.[9]
Reaction Time Generally shorter (e.g., 1-6 hours)Typically longer (e.g., 12-24 hours)Reflects the slower rate of the oxidative addition step.
Yield High yields under mild conditions.Lower yields under mild conditions; requires optimization to achieve high yields.[11]The bromo-compound is more forgiving and efficient.
Cost Higher precursor cost.Lower precursor cost.Aryl chlorides are more abundant and cheaper raw materials.[3]

Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group to restore aromaticity.[12]

SNAr_Mechanism start 5-Halo-2-hydroxypyridine (Pyridone Tautomer) meisenheimer Meisenheimer-like Intermediate (Resonance Stabilized Anion) start->meisenheimer + Nu⁻ (Attack at C-5) product Substituted Product meisenheimer->product - X⁻ (Loss of Leaving Group) halide Halide (X⁻) nucleophile Nucleophile (Nu⁻)

Caption: The addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

For these specific substrates, the 2-hydroxy group exists predominantly as the 2-pyridone tautomer. This is critical, as the pyridone's carbonyl group is strongly electron-withdrawing, activating the C-5 position (para to the carbonyl) for nucleophilic attack.

The reactivity comparison for SNAr is more complex than in cross-coupling, as it involves a delicate balance between two opposing factors:

  • Ring Activation (Favors Chloro): Chlorine's higher electronegativity makes the C-5 carbon more electrophilic and thus more susceptible to the initial nucleophilic attack. If this first step is rate-determining, the chloro-compound is expected to react faster.

  • Leaving Group Ability (Favors Bromo): The C-Br bond is weaker and bromide is a better leaving group than chloride. If the second step (expulsion of the halide) is rate-determining, the bromo-compound will react faster.

For most SNAr reactions on activated heterocyclic systems, the initial nucleophilic attack is the rate-limiting step. This suggests that Methyl 5-chloro-2-hydroxyisonicotinate would likely exhibit higher reactivity in SNAr reactions . However, this is not an absolute rule, and the outcome can be highly dependent on the specific nucleophile, solvent, and reaction conditions.

FeatureThis compoundMethyl 5-chloro-2-hydroxyisonicotinateRationale
Ring Electrophilicity Less electrophilic C-5 position.More electrophilic C-5 position.Chlorine's stronger inductive effect enhances susceptibility to nucleophilic attack.
Leaving Group Ability Better leaving group (Br⁻).Poorer leaving group (Cl⁻).The weaker C-Br bond facilitates the elimination step.
Predicted Reactivity Potentially slower if nucleophilic attack is rate-limiting.Potentially faster if nucleophilic attack is rate-limiting.The outcome depends on the transition state energies of the two key steps.

Experimental Protocols

The following protocols are designed to provide a framework for the comparative experimental analysis of these substrates.

Workflow for Comparative Analysis

Workflow cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Conclusion Bromo Methyl 5-bromo-2- hydroxyisonicotinate Suzuki Protocol 1: Suzuki-Miyaura Coupling Bromo->Suzuki SNAr Protocol 2: SNAr Reaction Bromo->SNAr Chloro Methyl 5-chloro-2- hydroxyisonicotinate Chloro->Suzuki Chloro->SNAr Analysis Monitor by TLC/LC-MS (Yield, Conversion Rate) Suzuki->Analysis SNAr->Analysis Conclusion Determine Relative Reactivity and Optimal Conditions Analysis->Conclusion

Caption: Workflow for the comparative experimental analysis of halide reactivity.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of the bromo- and chloro-compounds in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under both mild and forcing conditions.

Materials:

  • This compound

  • Methyl 5-chloro-2-hydroxyisonicotinate

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium Carbonate (Na₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

Condition A (Mild):

  • To two separate reaction vials, add the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Na₂CO₃ (2.5 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to each vial.

  • Purge both vials with nitrogen or argon for 10 minutes.

  • Seal the vials and heat to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at 1, 3, and 6 hours.

    • Expected Outcome: The reaction with the bromo-compound will show significant product formation, likely reaching completion. The reaction with the chloro-compound will show little to no conversion.

Condition B (Forcing - for Chloro compound):

  • To a reaction vial, add Methyl 5-chloro-2-hydroxyisonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (10 mL).

  • Purge the vial with nitrogen or argon for 10 minutes.

  • Seal the vial and heat to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

    • Expected Outcome: This more potent catalyst system and higher temperature will be required to achieve a reasonable yield with the chloro-substrate.

Summary and Strategic Recommendations

The choice between this compound and its chloro-analogue is a classic trade-off between reactivity and cost.

CompoundPrimary AdvantagePrimary DisadvantageBest Use Case
This compound High Reactivity: Enables milder conditions, faster reactions, and broader catalyst scope in cross-coupling.Higher Cost: Brominated starting materials are more expensive.Rapid library synthesis, proof-of-concept studies, and situations where avoiding harsh conditions is paramount to preserve sensitive functional groups.
Methyl 5-chloro-2-hydroxyisonicotinate Low Cost & Availability: Significantly more economical for large-scale synthesis.[3]Low Reactivity: Requires forcing conditions (high temp, advanced catalysts) for cross-coupling, potentially limiting functional group tolerance.Process development, scale-up campaigns, and cost-driven projects where the initial investment in reaction optimization is justified by the lower raw material cost.

References

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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative analytical methods for the precise purity determination of Methyl 5-bromo-2-hydroxyisonicotinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the fundamental causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Imperative for Accurate Quantification: Why qNMR?

In pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical quality attribute. Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses for purity analysis, but they are comparative methods that rely on the availability of a high-purity, identical reference standard for the analyte.[1]

Quantitative NMR (qNMR) emerges as a powerful, primary analytical method that circumvents this dependency.[2][3] The core principle of qNMR is elegantly simple: the integrated area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This allows for the determination of absolute purity or concentration by co-dissolving a known mass of the analyte with a known mass of a certified internal standard (IS) and comparing their signal integrals.[3][5]

Key Advantages of qNMR for this Application:

  • Primary Ratio Method: It does not require a calibration curve or a reference standard of this compound itself, making it ideal for qualifying new batches or in-house reference materials.[5][6]

  • Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the molecular structure of the analyte, offering a two-in-one analysis.

  • Versatility: A single, certified internal standard can be used to quantify a multitude of different compounds, provided their signals do not overlap.[5][7]

  • Non-destructive: The sample can be fully recovered after analysis if needed.[3][6]

The qNMR Experimental Workflow: A Self-Validating System

Achieving high accuracy and precision with qNMR is contingent on a meticulously executed experimental workflow. Each step is designed to eliminate systematic errors and ensure the final result is trustworthy and reproducible. The entire process, from sample preparation to final calculation, forms a cohesive, self-validating system.

qNMR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (e.g., ~15-20 mg) weigh_is Accurately Weigh Internal Standard (e.g., ~5-10 mg Maleic Acid) weigh_analyte->weigh_is into the same vial dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6, 0.7 mL) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet for Homogeneity transfer->shim acquire Acquire 1H Spectrum (Optimized Parameters) shim->acquire process Manual Phasing & Baseline Correction acquire->process integrate Integrate Non-Overlapping Signals (Analyte & Standard) process->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate

Caption: The comprehensive qNMR workflow, from precise sample preparation to final purity calculation.

Step-by-Step Experimental Protocol for this compound

2.1. Causality in Internal Standard Selection

The choice of internal standard (IS) is the cornerstone of the experiment. An inappropriate standard will invalidate the results. The key is to select a compound with signals that are spectrally resolved from all analyte signals. For this compound, with expected aromatic and methyl ester protons, a standard with a sharp singlet in an unoccupied region is ideal.

Recommended Internal Standard: Maleic Acid

  • Purity: Must be a certified reference material (CRM) with a known purity of ≥99.5%.

  • Signal Simplicity: Provides a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d6), which is typically clear of the aromatic signals of pyridine derivatives.[8]

  • Stability: It is chemically stable and non-volatile, ensuring accurate weighing.[9]

  • Solubility: Readily soluble in DMSO-d6, a suitable solvent for the analyte.[9]

IS_Selection start Select Potential Internal Standard purity High Purity? (≥99.5%, Certified) start->purity solubility Soluble in Same Solvent as Analyte? purity->solubility Yes fail Unsuitable Reject purity->fail No overlap Signals Overlap with Analyte? solubility->overlap Yes solubility->fail No stability Chemically Stable & Non-Volatile? overlap->stability No overlap->fail Yes pass Suitable Standard stability->pass Yes stability->fail No

Caption: Decision logic for selecting a suitable qNMR internal standard.

2.2. Precision in Sample Preparation

Accurate weighing is non-negotiable, as any error here directly propagates to the final purity value.[7][10]

  • Weighing: Using a calibrated microbalance, accurately weigh ~10 mg of the certified Maleic Acid internal standard into a clean, dry glass vial and record the mass precisely.

  • Analyte Addition: Into the same vial, accurately weigh ~20 mg of this compound and record the mass. Aiming for a molar ratio near 1:1 between the analyte and IS protons being integrated optimizes accuracy.[9][11]

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of deuterated solvent (DMSO-d6 is a good choice for solubility) using a calibrated pipette.

  • Homogenization: Ensure complete dissolution by vortexing the vial. A homogenous solution is critical for accurate shimming and signal integration.[12][13]

  • Transfer: Carefully transfer the solution into a high-quality NMR tube.

2.3. Rigor in NMR Data Acquisition

The goal of data acquisition is to ensure that the signal intensity is truly proportional to the number of nuclei. This requires parameters that allow for complete nuclear relaxation between scans.

ParameterRecommended SettingRationale & Justification
Pulse Program zg30 or equivalentA simple 30-degree pulse experiment is often sufficient and can reduce experiment time compared to a 90-degree pulse if the relaxation delay is long. For ultimate accuracy, a 90° pulse (zg) is recommended.[12][14]
Pulse Angle (p1) Calibrated 90°A 90° pulse provides the maximum signal intensity in a single scan, maximizing the signal-to-noise ratio for a given number of scans.[12][15]
Relaxation Delay (d1) ≥ 60 secondsThis is the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified (in both the analyte and the IS). A long delay ensures all protons fully return to thermal equilibrium before the next pulse, preventing signal saturation and ensuring accurate integration.[12][15]
Acquisition Time (aq) ≥ 3 secondsAllows the Free Induction Decay (FID) signal to decay completely into the noise, preventing truncation which can distort the signal shape and compromise integration.[15]
Number of Scans (ns) 16 to 64 (or more)The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This level of S/N is required to keep integration errors below 1%.[16]

2.4. Diligence in Data Processing

Automated processing routines are often inadequate for high-accuracy qNMR. Manual intervention is required to ensure the integrity of the data.[12]

  • Apodization: Apply a minimal exponential line broadening (LB = 0.1 to 0.3 Hz) to improve the S/N without significantly distorting the peak shape.[16]

  • Phasing: Manually adjust the zero-order and first-order phase correction until the baseline on both sides of all peaks is perfectly flat and symmetrical. Incorrect phasing is a major source of integration error.[17]

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure the entire spectrum has a flat, horizontal baseline. This is crucial for accurate integration of broad or low-intensity signals.[17]

  • Integration: Manually define the integration limits for a well-resolved, non-overlapping signal from the analyte (e.g., the methyl ester singlet) and the internal standard (the maleic acid singlet).

2.5. The Purity Calculation

The purity of the analyte (Purityₓ) is calculated using the following master equation[18]:

Purityₓ (%) = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Purityₛ (%)

Where:

  • Iₓ, Iₛ: Integral areas of the signals for the analyte (x) and the standard (s).

  • Nₓ, Nₛ: Number of protons generating the respective signals (e.g., Nₓ=3 for the methyl group; Nₛ=2 for maleic acid).

  • Mₓ, Mₛ: Molar masses of the analyte (232.03 g/mol for C₇H₆BrNO₃) and the standard (116.07 g/mol for C₄H₄O₄).[19]

  • mₓ, mₛ: Masses of the analyte and the standard weighed into the vial.

  • Purityₛ: Certified purity of the internal standard (e.g., 99.8%).

Performance Comparison: qNMR vs. HPLC

While qNMR excels in primary quantification, HPLC with UV detection remains a vital tool, particularly for detecting trace impurities. The choice of method depends on the analytical objective.

ParameterQuantitative NMR (¹H qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Primary ratio method based on molar concentration of nuclei.[2]Comparative method based on physical separation and detector response.[1]
Reference Standard Requires a certified internal standard, which can be different from the analyte.[3][4]Requires a certified reference standard identical to the analyte for accurate quantification.[1]
Accuracy Excellent (typically <1-2% deviation) when properly validated.[3][20]Excellent (typically <1-2% deviation) but dependent on the accuracy of the reference standard.[21][22]
Precision (RSD) Excellent (<1.5% RSD is achievable).[23][24]Excellent (<2% RSD is common).[21]
Linearity (R²) Excellent linearity over a wide dynamic range.[3][21]Excellent, but may require more calibration points to define the range.[21]
LOD / LOQ Generally higher (less sensitive) than HPLC. LOQs are often in the mg/mL range.[4][21]Generally lower (more sensitive). LOQs can be in the µg/mL range.[21][25]
Sample Prep Time Short; primarily involves weighing and dissolving.[25]Can be longer; may require mobile phase preparation, system equilibration, and filtration.
Analysis Time ~10-15 minutes per sample (can be longer if T1 is very long).[26]~5-30 minutes per sample, plus system setup/shutdown time.[22]
Strengths Absolute quantification, structural confirmation, no analyte-specific standard needed.High sensitivity for impurity profiling, well-established methodology.
Weaknesses Lower sensitivity, potential for signal overlap in complex mixtures.Dependency on identical reference standards, detector response can vary between compounds.[1]

Synergistic Use: For comprehensive characterization, qNMR and HPLC are best used synergistically. qNMR can be used to certify the purity of an in-house primary standard, which can then be used to create calibration curves for routine, high-throughput analysis of process samples by HPLC.

Conclusion: An Authoritative Method for Purity Assignment

Quantitative NMR spectroscopy stands as a robust, reliable, and authoritative method for the absolute purity determination of this compound. Its foundation as a primary ratio method eliminates the need for an identical, analyte-specific reference material, making it an invaluable tool for the qualification of reference standards and for providing orthogonal validation to chromatographic techniques. By adhering to a rigorous and well-understood experimental protocol, researchers can achieve high levels of accuracy and precision, ensuring the quality and integrity of their materials in the drug development pipeline. The validation of the qNMR method according to ICH guidelines confirms its suitability for use in regulated pharmaceutical analysis.[20][27]

References

  • Dixit, S., & Mehrotra, D. K. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]

  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. [Link]

  • JEOL. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

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  • Kim, H. Y., et al. (2020). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Foods. [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products. [Link]

  • Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]

  • AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Wang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

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  • Kato, T. (2011). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Singh, P., et al. (2019). Quantitative Nuclear Magnetic Resonance: Validation and Internal Standard. Indian Journal of Pharmaceutical Sciences. [Link]

  • Pauli, G. F., et al. (2008). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of AOAC International. [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. ResearchGate. [Link]

  • Roy, S. S., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemical Communications. [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

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A Comparative Guide to the Analytical Method Development for Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Methods in Pharmaceutical Development

Methyl 5-bromo-2-hydroxyisonicotinate is a key heterocyclic building block in the synthesis of novel pharmaceutical agents. Its purity, stability, and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Therefore, a robust, accurate, and precise analytical method is not merely a procedural requirement but a cornerstone of the entire drug development process. This guide provides an in-depth, experience-driven comparison of analytical methodologies for this compound, culminating in a recommended, fully developed High-Performance Liquid Chromatography (HPLC) method. Our approach is grounded in the principles of Quality by Design (QbD) and validated according to the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard

For the quantitative analysis of non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable technique. Its high resolving power, sensitivity, and specificity make it the industry workhorse for assay and impurity profiling.

Causality Behind Experimental Choices: A Scientist's Perspective

The development of a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation. Here's a breakdown of the rationale behind our choices for this specific analyte:

  • Column Chemistry: A C18 (octadecylsilyl) stationary phase was selected. This non-polar phase provides excellent retention for moderately polar compounds like our target analyte through hydrophobic interactions. The pyridine ring, ester group, and hydroxyl group contribute to its polarity, making a C18 column an ideal starting point for achieving good separation from potential non-polar and highly polar impurities.[4][5]

  • Mobile Phase Composition: The mobile phase is a critical factor influencing retention and peak shape. We opted for a gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 3.0).

    • Acetonitrile: Chosen for its low viscosity and UV transparency, allowing for efficient chromatography and sensitive detection.

    • Phosphate Buffer (pH 3.0): The hydroxyl group and the pyridine nitrogen in the analyte have ionizable protons. Maintaining a consistent, slightly acidic pH suppresses the ionization of the hydroxyl group and ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks by minimizing secondary interactions with the silica backbone of the stationary phase. Pyridine derivatives typically have a pKa around 5.2-6.[6][7]

  • Detection Wavelength: Aromatic compounds, such as pyridine derivatives, are strong UV absorbers.[8] A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, revealing a maximum absorbance (λmax) around 280 nm. This wavelength was chosen for quantification to ensure high sensitivity and minimal interference from other components that might absorb at different wavelengths.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation (ICH Q2(R1)) prep_std Prepare Standard & Sample Solutions (Acetonitrile:Water Diluent) scout Scouting Gradient C18 Column 5-95% B over 20 min prep_std->scout prep_mobile Prepare Mobile Phases A: pH 3.0 Phosphate Buffer B: Acetonitrile prep_mobile->scout optimize Optimize Gradient & Flow Rate Target analyte elution at ~10 min scout->optimize Analyze Retention finalize Finalize Isocratic/Gradient Method optimize->finalize Refine Conditions specificity Specificity (Peak Purity, Forced Degradation) finalize->specificity Validated Method linearity linearity specificity->linearity accuracy Accuracy (% Recovery at 3 levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Vary pH, Flow, Temp) precision->robustness

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: Final HPLC-UV Method
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 15 min, hold at 70% B for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 280 nm
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 50 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[9]

Pillar 2: Comparative Analysis of Alternative Methodologies

While HPLC is the recommended method, it is instructive to compare its performance against other potential analytical techniques. This comparison highlights the rationale for our primary choice and clarifies the limitations of simpler methods.

Analytical TechniqueSpecificitySensitivityThroughputComplexity & CostApplicability for QC
HPLC-UV (Recommended) Excellent. Resolves analyte from impurities and degradation products.High. Capable of detecting low-level impurities (LOD < 0.01 µg/mL).Moderate. ~20 min per sample. Amenable to automation.Moderate. Requires specialized equipment and trained personnel.Excellent. Ideal for assay, purity, and stability testing.
Gas Chromatography (GC-FID) Good. Requires analyte to be volatile and thermally stable. Derivatization may be needed for the -OH group to prevent peak tailing.[10][11]High. FID is very sensitive to organic compounds.Moderate. Similar to HPLC.Moderate. Requires GC system. Derivatization adds a step.Conditional. Suitable if the analyte and its impurities are thermally stable and volatile.[12][13]
UV-Vis Spectrophotometry (Direct) Very Poor. Cannot distinguish between the analyte and any other UV-absorbing substance, including impurities or solvents.Moderate. Good for pure substances but lacks the sensitivity for impurity analysis.[14]High. Very fast measurements.Low. Simple and inexpensive instrumentation.Not Recommended. Only suitable for a rough concentration check of a known pure substance.[15]
Acid-Base Titration Poor. Titrates the total acidic/basic character of the sample. The ester can be hydrolyzed to a carboxylic acid for titration, but this is not specific.[16][17]Low. Requires relatively high concentrations of the analyte.Low. Manual, slow process.Very Low. Basic laboratory glassware.Not Recommended. Lacks the specificity required for pharmaceutical quality control.[18][19]

Pillar 3: Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the developed HPLC method, it was validated according to ICH Q2(R1) guidelines.[1][20][21] This process demonstrates that the method is suitable for its intended purpose.

Validation Parameters Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.Pass. Forced degradation studies showed separation from all major degradants.
Linearity (Range: 5-100 µg/mL) Correlation Coefficient (r²) ≥ 0.999Pass. r² = 0.9998
Accuracy % Recovery between 98.0% - 102.0%Pass. Average recovery of 99.7% across three concentration levels.
Precision (Repeatability, RSD) RSD ≤ 2.0%Pass. RSD = 0.8% (n=6)
Precision (Intermediate, RSD) RSD ≤ 2.0%Pass. RSD = 1.2% (different day, different analyst)
Limit of Quantitation (LOQ) S/N ratio ≥ 10Pass. 0.05 µg/mL
Robustness RSD ≤ 2.0% after minor changes (flow rate ±0.1, pH ±0.2)Pass. No significant impact on results observed.

This rigorous validation process provides a high degree of assurance that the analytical method will consistently deliver accurate and reliable results, which is the bedrock of trustworthiness in a regulated environment.

Conclusion

The development of an analytical method for a pharmaceutical intermediate like this compound requires a deep understanding of both the analyte's chemistry and the principles of analytical science. While techniques like GC, UV-Vis, and titration have their place, they lack the specificity and comprehensive analytical power required for modern pharmaceutical quality control. The presented RP-HPLC-UV method, developed through a systematic, science-driven approach and validated against internationally recognized standards, provides a robust, reliable, and trustworthy tool for the quantitative analysis of this critical compound. It is unequivocally the recommended method for ensuring the quality and consistency of this compound in a research and drug development setting.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

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  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). ResearchGate. [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. (1998). ACS Publications. [Link]

  • Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. (2019). Scientific Research Publishing. [Link]

  • Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM). (2022). Frontiers in Environmental Science. [Link]

  • Pyridine (Method T-PV2295-01-9112-CH). (1991). Occupational Safety and Health Administration. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor

Methyl 5-bromo-2-hydroxyisonicotinate (MBHI) is a heterocyclic organic compound with a structure lending itself to a variety of applications, including as a key starting material or intermediate in pharmaceutical synthesis.[1] The purity and concentration of such intermediates are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess these attributes must be robust, reliable, and fit for their intended purpose.

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures to ensure their suitability.[2][3][4][5] This process involves demonstrating that a method is specific, accurate, precise, and linear over a defined range.[6][7] However, in the lifecycle of drug development, it is common for multiple analytical methods to be used across different laboratories or for different purposes (e.g., routine QC vs. stability testing).[8] This introduces a critical question: Are the data generated by these different methods comparable?

This is where cross-validation becomes essential. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose and will produce comparable results.[9] This guide provides an in-depth comparison and a practical protocol for the cross-validation of two powerful, yet fundamentally different, analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Pillar 1: Selecting the Right Tools for the Job

The choice of analytical technique is dictated by the physicochemical properties of the analyte.[10] MBHI is a non-volatile organic molecule, making it an ideal candidate for HPLC.[11] Conversely, GC-MS excels at analyzing volatile and thermally stable compounds.[11][12] While MBHI is not inherently volatile, its suitability for GC-MS depends on its thermal stability in the injector port. For this guide, we will proceed assuming MBHI exhibits sufficient thermal stability for direct analysis, a common scenario for many pharmaceutical intermediates of similar molecular weight.

Technique A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for assay and impurity analysis.[10] Its strength lies in its versatility for non-volatile and thermally labile compounds.[11][13]

  • Causality of Choice: We select Reversed-Phase HPLC (RP-HPLC) because MBHI possesses both polar (hydroxyl, ester) and non-polar (brominated pyridine ring) characteristics, allowing for effective retention and separation on a non-polar stationary phase like C18. A UV detector is chosen due to the presence of the chromophoric pyridine ring, which should provide a strong UV absorbance for sensitive detection.[14]

Technique B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and specificity.[10][12] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the analyte.

  • Causality of Choice: The primary advantage of GC-MS is its high sensitivity and the structural confirmation provided by the mass spectrum.[15] For a halogenated compound like MBHI, GC-MS is particularly powerful, as the isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) in the mass spectrum provides an unmistakable signature, enhancing the specificity of the analysis.[16]

Pillar 2: Foundational Method Validation

Before cross-validation can be performed, each analytical procedure must be independently validated to demonstrate its fitness for purpose, as outlined in the ICH Q2(R1) guideline.[5][6][7] The objective is to establish, through documented evidence, that the method's performance characteristics are suitable for the intended application.[17][18]

Experimental Workflow for Method Validation

The following diagram outlines the logical flow of a comprehensive method validation study.

G cluster_validation Validation Experiments start_node Define Analytical Target Profile (ATP) dev_node Method Development & Optimization start_node->dev_node protocol_node Write Validation Protocol (Pre-defined Acceptance Criteria) dev_node->protocol_node specificity Specificity protocol_node->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report_node Validation Report (Summarize Data) robustness->report_node final_node Validated Method Ready for Use report_node->final_node

Caption: Logical workflow for analytical method validation per ICH guidelines.

Illustrative Validation Data Summary

The following table summarizes hypothetical but realistic validation data for the two methods. This data serves as the foundation for our comparison.

Validation Parameter HPLC-UV Method GC-MS Method ICH Acceptance Criteria (Typical)
Specificity No interference from blank/placebo at the retention time of MBHI. Peak purity > 99.5%.No interfering peaks at the retention time. Mass spectrum matches reference standard.Specific to the analyte.[6][19]
Linearity (r²) 0.99950.9992≥ 0.99[20]
Range (µg/mL) 1.0 - 150.00.1 - 25.080-120% of test concentration for assay; Reporting Level to 120% for impurity.[6]
Accuracy (% Recovery) 99.2% - 101.5%98.7% - 102.0%98.0% - 102.0% for drug substance assay.
Precision (Repeatability, %RSD) 0.45%0.88%≤ 2%
Precision (Intermediate, %RSD) 0.72%1.35%≤ 2%
Limit of Detection (LOD, µg/mL) 0.30.03Signal-to-noise ratio of 3:1.[21]
Limit of Quantitation (LOQ, µg/mL) 1.00.1Signal-to-noise ratio of 10:1.[21][22]
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in flow rate (±5%) and initial oven temperature (±2°C).No significant change in results.

Note: The data presented in this table is for illustrative purposes to guide the comparison.

Expert Insights: The lower LOD and LOQ for the GC-MS method are typical, as mass spectrometers are generally more sensitive detectors than UV-Vis detectors.[15] However, the HPLC method demonstrates slightly better precision (%RSD), which can be advantageous for release testing where variability must be tightly controlled.

Pillar 3: The Cross-Validation Protocol

With both methods independently validated, we can now establish their equivalence. The goal of cross-validation is to analyze a single set of samples using both procedures and compare the results.[23] The ICH M10 guideline, while not specifying rigid acceptance criteria, emphasizes that the process should demonstrate data comparability for its intended purpose.[8]

Experimental Design for Cross-Validation

G cluster_analysis Parallel Analysis prep_samples Prepare a Single Batch of Samples (e.g., n=3 concentrations: Low, Medium, High QC) split_samples Split Each Sample into Two Aliquots prep_samples->split_samples hplc_analysis Analyze Aliquot Set A with Validated HPLC Method (e.g., 6 replicates per level) split_samples->hplc_analysis gcms_analysis Analyze Aliquot Set B with Validated GC-MS Method (e.g., 6 replicates per level) split_samples->gcms_analysis collect_data Collect and Tabulate Results (Mean, SD, %RSD for each method) hplc_analysis->collect_data gcms_analysis->collect_data stat_analysis Statistical Comparison (% Difference, Bland-Altman, t-test) collect_data->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare three quality control (QC) samples of this compound from a single, homogeneous stock solution.

  • The concentrations should span the analytical range and represent low, medium, and high levels (e.g., 3 µg/mL, 50 µg/mL, and 120 µg/mL for HPLC; 0.3 µg/mL, 5 µg/mL, and 20 µg/mL for GC-MS, ensuring concentrations are within the validated range for both).

  • For each concentration level, prepare a bulk solution sufficient for all analyses.

2. Parallel Analysis:

  • From each bulk QC solution, prepare six individual replicate samples for analysis by HPLC-UV.

  • From each bulk QC solution, prepare another six individual replicate samples for analysis by GC-MS.

  • Analyze all 18 samples (3 levels x 6 replicates) on the validated HPLC-UV system according to its standard operating procedure.

  • Analyze all 18 samples (3 levels x 6 replicates) on the validated GC-MS system according to its standard operating procedure.

3. Data Evaluation:

  • For each concentration level and for each method, calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD).

  • Calculate the percentage difference between the mean concentration obtained by the HPLC method and the GC-MS method for each level. A common, though not mandated, industry practice is to aim for a difference of ≤15-20%.

% Difference = [ (Mean_HPLC - Mean_GCMS) / Mean_HPLC ] * 100

  • Trustworthiness Check: The precision (%RSD) for each set of six replicates should be consistent with the precision established during the initial method validation. This serves as a self-validating check on the performance of the analysis.

Illustrative Cross-Validation Results
QC Level Method Mean Concentration (µg/mL) (n=6) %RSD % Difference (GC-MS vs. HPLC)
Low HPLC-UV3.050.68%\multirow{2}{}{-2.62%}
GC-MS2.971.21%
Medium HPLC-UV50.110.42%\multirow{2}{}{-1.88%}
GC-MS49.170.85%
High HPLC-UV119.850.35%\multirow{2}{*}{-2.29%}
GC-MS117.100.77%

Note: The data presented in this table is for illustrative purposes.

Conclusion: A Synthesis of Orthogonal Approaches

This guide demonstrates that both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • HPLC-UV stands out for its simplicity, robustness, and superior precision, making it an excellent choice for routine quality control and release testing where high throughput and low variability are paramount.

  • GC-MS provides superior sensitivity (lower LOQ) and unparalleled specificity due to mass fragmentation and isotopic pattern analysis.[12] This makes it an ideal method for trace-level impurity analysis or as a confirmatory technique to investigate out-of-specification results.

The cross-validation exercise confirms that despite their different principles of operation, both methods produce comparable and reliable data. This provides a high degree of confidence and flexibility in the analytical lifecycle management of a product. By grounding our protocols in the principles of ICH guidelines and explaining the scientific rationale behind our choices, we establish a self-validating and trustworthy system for ensuring data integrity from development to market.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • PharmaGuru. (2025, May 2). How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV.
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  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
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  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • UNT Digital Library. (2025, December 22). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After....
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  • Lab Manager Magazine. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Slideshare. ICH Q2 Analytical Method Validation.
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC.
  • ICH. Quality Guidelines.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Cross and Partial Validation.
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  • ResearchGate. FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)....
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
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  • NIH. Methyl 5-bromo-2-hydroxybenzoate - PMC.
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for Methyl 5-bromo-2-hydroxyisonicotinate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing Methyl 5-bromo-2-hydroxyisonicotinate

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. This compound is a particularly valuable building block, offering multiple points for diversification. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

However, this substrate is not without its challenges. The presence of a 2-hydroxy group, which exists in tautomeric equilibrium with its 2-pyridone form, and the inherent coordinating ability of the pyridine nitrogen can complicate catalysis.[1][2] These features can lead to catalyst inhibition or undesired side reactions if the catalytic system is not chosen with care. This guide provides a comparative analysis of palladium catalyst systems for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Our focus is on providing not just protocols, but the strategic rationale behind catalyst and ligand selection to empower researchers to overcome the unique challenges posed by this substrate.

The Foundational Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle.[3][4] A fundamental understanding of this process is crucial for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. The choice of ligand is paramount as it directly influences the rate and efficiency of each step.[5]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants Pd0 LₙPd(0) OxiAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxiAdd Ar-X PdII LₙPd(II)(Ar)(X) OxiAdd->PdII Transmetal Transmetalation (e.g., Suzuki) or Amine Coordination (e.g., Buchwald-Hartwig) PdII->Transmetal [Nu-M] or HNR₂ PdII_Nu LₙPd(II)(Ar)(Nu) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product ArX Methyl 5-bromo-2- hydroxyisonicotinate (Ar-X) ArX->OxiAdd NuM Nucleophile (Boronic Acid, Amine, etc.) ([Nu-M] or HNR₂) NuM->Transmetal

Caption: General Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[6][7] For a substrate like this compound, the challenge lies in achieving efficient coupling without interference from the 2-hydroxy/pyridone moiety.

Comparative Analysis of Catalyst Systems

The performance of a Suzuki coupling is critically dependent on the palladium source and, more importantly, the phosphine ligand. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands, have proven exceptionally effective for heteroaryl couplings.[8][9]

Catalyst/LigandBaseSolventTemp (°C)Typical Yield Range (%)Key Insights & Rationale
Pd(OAc)₂ / SPhos K₃PO₄Toluene/H₂O80-10085-95High Activity & Generality: SPhos is a highly active ligand that promotes rapid oxidative addition and reductive elimination.[9][10] The use of K₃PO₄ is common for substrates that may be sensitive to stronger bases or where protodeboronation of the boronic acid is a concern.[11]
Pd₂(dba)₃ / XPhos K₂CO₃1,4-Dioxane/H₂O80-11080-92Excellent for Hindered Substrates: XPhos is even bulkier than SPhos, making it ideal for sterically demanding coupling partners.[8] Aqueous K₂CO₃ is a cost-effective and versatile base suitable for a wide range of boronic acids.[11]
Pd(dppf)Cl₂ K₂CO₃ or Cs₂CO₃DME or Dioxane80-10075-90Robust & Reliable: This is a classic, well-established catalyst.[12] The dppf ligand is a chelating bisphosphine that provides good stability to the palladium center. It is often a reliable first choice for screening, especially when dealing with substrates prone to catalyst deactivation.[12][13]
Pd(PPh₃)₄ Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O80-10060-85Traditional Catalyst: While historically significant, it is often less efficient for challenging heteroaryl substrates compared to modern biarylphosphine ligands.[10] It can be susceptible to catalyst deactivation with coordinating substrates like pyridines.[2]

Yields are estimated based on literature for structurally similar bromopyridine and 2-hydroxypyridine substrates.[2][12][13][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with this compound using a Pd(OAc)₂/SPhos system.

Suzuki_Workflow start Start setup 1. Assemble Reactants - Substrate (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->setup inert 2. Inert Atmosphere Evacuate & backfill vessel with Argon (3x) setup->inert solvent 3. Add Solvents Degassed Toluene & H₂O (e.g., 5:1 ratio) inert->solvent reaction 4. Reaction Heat to 80-100 °C with vigorous stirring solvent->reaction monitor 5. Monitor Progress (TLC or LC-MS) reaction->monitor workup 6. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with H₂O & brine monitor->workup purify 7. Purification - Dry (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify end End (Pure Product) purify->end

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a final active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates. Methyl 5-bromo-2-hydroxyisonicotinate, a substituted pyridine derivative, serves as a critical building block in the synthesis of more complex pharmaceutical agents.[1][2] Variations in its purity, impurity profile, or even physical properties from one batch to another can have cascading effects, leading to inconsistent reaction kinetics, the formation of undesirable byproducts, and potential downstream purification challenges. This guide provides a comprehensive framework for establishing a robust analytical workflow to ensure the batch-to-batch consistency of this compound, thereby safeguarding the reproducibility and quality of your drug development pipeline.

The core principle of this guide is to employ a suite of orthogonal analytical techniques. No single method can provide a complete picture; instead, we build confidence in our assessment by integrating data from multiple, independent analyses. This approach is not merely about quality control; it is a foundational element of risk management in pharmaceutical development, aligning with the principles outlined in international regulatory guidelines.[3][4]

Part 1: Foundational Physicochemical and Spectroscopic Characterization

Before delving into complex chromatographic separations, a fundamental characterization of each new batch is essential. These initial tests are rapid, cost-effective, and can serve as an early warning system for significant deviations.

Organoleptic and Physical Properties

A simple visual inspection is the first line of defense. Any deviation from the established standard for appearance, color, or form should be flagged immediately.

  • Appearance: Typically an off-white or crystalline powder.[1]

  • Solubility: The compound's solubility profile in a range of relevant organic solvents (e.g., DMSO, Methanol, Ethyl Acetate) should be consistent.

  • Melting Point: A sharp and consistent melting point range is a strong indicator of purity. A broad or depressed melting point often suggests the presence of impurities. For Methyl 5-bromo-2-hydroxynicotinate, a typical melting point is in the range of 181-183°C.[5]

Core Spectroscopic Identity Verification

Spectroscopic techniques provide an unalterable fingerprint of the molecule's structure. These methods confirm that the primary component is indeed this compound and has not been inadvertently substituted.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups (e.g., C=O of the ester, O-H of the hydroxyl group, C-Br, and aromatic C-N stretches).[6][7] The resulting spectrum should be overlaid with that of a validated reference standard. Batch-to-batch consistency is demonstrated by the congruence of peak positions and relative intensities.[8]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information at the atomic level.[9][10] The ¹H NMR spectrum should confirm the number of protons, their chemical environments (chemical shift), and their connectivity (coupling constants). For this molecule, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, the methyl ester protons, and the hydroxyl proton. Any unexpected signals, even at low levels, can indicate the presence of impurities.[11]

Part 2: The Cornerstone of Consistency: Chromatographic Purity and Impurity Profiling

Chromatography is the most powerful tool for separating and quantifying the main component and any associated impurities.[12] High-Performance Liquid Chromatography (HPLC) is the preferred technique for non-volatile intermediates like this one.[13][14]

The Rationale for HPLC

Reverse-phase HPLC (RP-HPLC) is ideally suited for analyzing moderately polar organic molecules such as this compound. It separates compounds based on their hydrophobicity, allowing for the resolution of the main peak from both more polar and less polar impurities.[15] A UV detector is highly effective due to the chromophoric nature of the pyridine ring system.[14]

Experimental Protocol: RP-HPLC Method for Purity Assessment
  • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the batch sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Data Interpretation and Comparison

For each batch, the following parameters must be meticulously compared:

  • Purity (% Area): The area of the main peak relative to the total area of all peaks.

  • Retention Time (RT): The RT of the main peak should be highly consistent, indicating a stable chromatographic system and consistent compound properties.

  • Impurity Profile: This is the most critical aspect. It's not enough for the purity to be >99%. The identity, number, and concentration of each impurity must be consistent. A new, unidentified impurity, even at 0.1%, is a significant deviation that requires investigation.[16]

The workflow for assessing batch consistency is a systematic process, ensuring that each batch is subjected to the same rigorous standards.

Batch_Consistency_Workflow cluster_0 Batch Reception & Initial Checks cluster_1 Core Purity & Impurity Analysis cluster_2 Data Evaluation & Decision cluster_3 Outcome Batch_Receipt New Batch Received Phys_Chem Physicochemical Tests (Appearance, MP, Solubility) Batch_Receipt->Phys_Chem Spectro_ID Spectroscopic ID (IR, NMR) Phys_Chem->Spectro_ID HPLC_Analysis HPLC Purity & Impurity Profile Spectro_ID->HPLC_Analysis GC_Residual GC-HS for Residual Solvents HPLC_Analysis->GC_Residual Data_Review Compare Data to Reference Standard & Past Batches HPLC_Analysis->Data_Review LCMS_ID LC-MS for Impurity ID (If new peaks appear) GC_Residual->LCMS_ID Conditional GC_Residual->Data_Review LCMS_ID->Data_Review Decision Decision Point Data_Review->Decision Batch_Pass Batch Accepted Decision->Batch_Pass Consistent Batch_Fail Batch Rejected (Investigate & Notify Supplier) Decision->Batch_Fail Inconsistent

Caption: Workflow for assessing batch-to-batch consistency.

Part 3: Advanced Orthogonal Methods for Comprehensive Analysis

To build a truly robust and self-validating protocol, we must incorporate techniques that provide different, yet complementary, information.

Gas Chromatography (GC) for Residual Solvents

The synthesis of this compound will inevitably involve solvents.[1] Residual solvents are considered impurities that must be controlled.[7] Headspace Gas Chromatography (GC-HS) is the standard method for this analysis, offering high sensitivity for volatile organic compounds.[13][14] Each batch should be analyzed for common synthesis solvents (e.g., Toluene, Methanol, Dichloromethane) and shown to be below the limits specified by ICH guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

If HPLC analysis reveals a new or unknown impurity, LC-MS is the primary tool for its identification.[10] By coupling the separation power of LC with the detection power of MS, we can obtain the molecular weight of the impurity. This information is often sufficient to propose a structure, especially when considering potential side-reactions or degradation pathways of the target molecule.

The relationship between these analytical techniques is synergistic, providing a multi-faceted view of the material's quality.

Orthogonal_Methods cluster_techniques cluster_info center_node Methyl 5-bromo-2- hydroxyisonicotinate (Batch Sample) HPLC HPLC-UV center_node->HPLC NMR NMR center_node->NMR MS LC-MS center_node->MS IR IR center_node->IR GC GC-HS center_node->GC Purity Purity & Impurity Profile HPLC->Purity Quantifies Structure Chemical Structure Confirmation NMR->Structure Confirms MolWeight Molecular Weight (Main Component & Impurities) MS->MolWeight Determines FuncGroup Functional Group Identity IR->FuncGroup Identifies Solvents Residual Solvents GC->Solvents Measures

Caption: Relationship between orthogonal analytical methods.

Part 4: Data Synthesis and Comparative Analysis

A critical component of batch consistency assessment is the direct, quantitative comparison of data. The table below illustrates how data from three hypothetical batches could be summarized for easy comparison against a pre-defined specification.

ParameterSpecificationBatch A ResultsBatch B ResultsBatch C Results
Appearance Off-white powderConformsConformsConforms
Melting Point 181 - 185 °C182.5 - 183.5 °C182.8 - 183.9 °C180.5 - 182.0 °C
Purity (HPLC, % Area) ≥ 99.0%99.5%99.6%99.1%
Largest Unknown Impurity ≤ 0.10%0.08%0.07%0.09%
Total Impurities ≤ 0.50%0.25%0.21%0.45%
Residual Toluene (GC-HS) ≤ 890 ppm< 50 ppm< 50 ppm450 ppm

In this example, Batches A and B demonstrate high consistency. Batch C, while technically meeting the specifications, shows a lower melting point, lower purity, higher total impurities, and significantly more residual solvent. This would warrant further investigation and discussion with the supplier, as it may indicate a change or lesser control in their manufacturing process.[16][17] For a more advanced, holistic comparison across many parameters, chemometric tools like Principal Component Analysis (PCA) can be employed to visualize batch clustering and identify outliers.[18]

Conclusion

A rigorous, multi-faceted analytical approach is non-negotiable for assessing the batch-to-batch consistency of critical intermediates like this compound. By integrating basic physical tests, definitive spectroscopic identification, and robust chromatographic profiling, drug development professionals can ensure the reliability of their starting materials. This diligence mitigates risks, prevents costly delays, and ultimately contributes to the development of safe and effective medicines. The protocols and frameworks described herein provide a validated pathway to achieving that consistency.

References

  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine.
  • Pharma Innovation. API Purity and Impurity.
  • Spectralys Biotech. Batch-to-batch consistency checks.
  • PharmaCompass.com. API Separation & Purification | Chromatographic System | CMO.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • DSI InPharmatics. (2021, April 1). Regulatory Starting Materials and ICHQ Guidelines.
  • Pharma Focus Asia. Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of Methyl 5-bromo-2-chloroisonicotinate.
  • ECHEMI. 120034-05-1, Methyl 5-bromo-2-hydroxynicotinate Formula.
  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Pharmaceutical Technology. Drug Substance Starting Material Selection.
  • Pharmaceutical Outsourcing. (2010, January 1). Regulatory Strategy for Starting Material Designation.
  • Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • ACS Publications. Spectroscopic studies of isotopically substituted 2-pyridones.
  • CymitQuimica. Methyl 2-bromo-5-hydroxyisonicotinate.
  • Royal Society of Chemistry. (2020, March 11). Evaluation of a multiple and global analytical indicator of batch consistency: traditional Chinese medicine injection as a case study.
  • U.S. Food and Drug Administration. Guidance for Industry #169 - Drug Substance.
  • ResearchGate. Representation of substituted pyridines.
  • Thermo Fisher Scientific. Evaluation of batch-to-batch consistency of reversed phase HPLC columns for long-term method validation.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-bromo-2-chloroisonicotinate in Agrochemicals.

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The Definitive Guide to the Structural Elucidation of Methyl 5-bromo-2-hydroxyisonicotinate: A Comparative Analysis of Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), formulation development, and intellectual property rest. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of Methyl 5-bromo-2-hydroxyisonicotinate, a crucial intermediate in pharmaceutical synthesis. We will explore the experimental workflow, present anticipated crystallographic data based on analogous structures, and objectively compare SC-XRD with other widely used analytical techniques.

The Importance of Structural Integrity: The Case of this compound

This compound (C₇H₆BrNO₃) is a substituted pyridine derivative of significant interest in the synthesis of novel therapeutic agents.[1] Its chemical reactivity and biological activity are intrinsically linked to the spatial arrangement of its constituent atoms. Factors such as bond lengths, bond angles, and intermolecular interactions in the solid state can influence its solubility, stability, and ultimately, its efficacy as a pharmaceutical building block. Therefore, unambiguous structural characterization is paramount.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides a detailed atomic-level map, revealing not only the connectivity of atoms but also their arrangement in the crystal lattice.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both skill and precision. The following protocol outlines the essential steps.

The synthesis of this compound can be achieved through various synthetic routes, one of which involves the diazotization and hydrolysis of 2-amino-5-bromoisonicotinate methyl ester.[2] Purity of the initial material is critical for successful crystallization. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to ensure the sample is free from significant impurities that could hinder crystal growth.

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a common and effective method.

Protocol for Crystallization:

  • Dissolve a small amount of purified this compound in a suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of solvents like ethyl acetate/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the vial to allow for slow evaporation of the solvent at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

A suitable crystal, typically less than 0.5 mm in its largest dimension, is selected under a microscope and mounted on a goniometer head.

The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.

The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis:

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Methyl 5-bromo-2-hydroxyisonicotinate purification Purity Assessment (HPLC/GC-MS) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Sources

A Senior Application Scientist's Guide to the Purification of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2-hydroxyisonicotinate is a pivotal intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] The purity of this building block is paramount, as impurities can lead to significant downstream complications, including the formation of unwanted byproducts, reduced yields, and challenges in the purification of the final active ingredient. This guide provides an in-depth comparison of common laboratory and scalable purification methods for this compound, grounded in experimental data and first principles. We will explore recrystallization, silica gel chromatography, and acid-base extraction, offering detailed protocols and a critical evaluation of each technique's performance, scalability, and efficiency.

Introduction: The Critical Role of Purity

The molecular structure of this compound, featuring a pyridine ring substituted with a bromine atom, a hydroxyl group, and a methyl ester, presents a unique set of purification challenges. The synthesis, often involving diazotization of an amino precursor followed by hydrolysis, can introduce a variety of impurities.[1][2] These can include unreacted starting materials, isomeric byproducts, and reagents from the synthetic process. The presence of the acidic hydroxyl group and the basic pyridine nitrogen allows for strategic manipulation of its solubility, which is a cornerstone of several purification techniques. This guide is designed for researchers and process chemists to make informed decisions when selecting a purification strategy that aligns with their specific purity requirements, scale, and available resources.

Physicochemical Properties & Impurity Profile

An effective purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various solvents and separation media.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[3][4]
Molecular Weight ~232.03 g/mol [4]
Appearance Yellow or off-white solid/crystalline powder[1]
Melting Point 181-183 °C[3]
Boiling Point ~346.4 °C at 760 mmHg[3]
Solubility Soluble in chloroform, DMSO; sparingly soluble in water.[1]
pKa The 2-hydroxypyridine moiety exists in tautomeric equilibrium with the 2-pyridone form, conferring weak acidic properties. The pyridine nitrogen is weakly basic.N/A
Common Impurity Profile

Based on typical synthesis routes, the crude product may contain:

  • Starting Materials: Unreacted 2-amino-5-bromoisonicotinate.

  • Side-Products: Isomers or products from incomplete diazotization.

  • Reagents: Residual acids (e.g., sulfuric acid) and salts (e.g., sodium nitrite, sodium sulfate).[1]

  • Decomposition Products: Potential hydrolysis of the methyl ester to the corresponding carboxylic acid.

Comparative Analysis of Purification Methods

We will now dissect three primary purification methodologies: Recrystallization, Column Chromatography, and Acid-Base Extraction.

Method 1: Recrystallization

Principle: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent at different temperatures. The crude material is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

Experimental Rationale: Recrystallization is often the first choice for purifying solid compounds due to its simplicity and scalability. The key is selecting an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Given its solid nature and defined melting point, it is an excellent candidate for this method. A mixed solvent system, such as Toluene-Heptane or Dichloromethane-Ether, is often effective for compounds with intermediate polarity.[5]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity: Typically achieves high purity (>99%), effective at removing minor impurities.

  • Yield: Can range from 60-90%, with some product loss in the mother liquor.

  • Scalability: Excellent for both lab-scale and industrial-scale purification.

G crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool If no insolubles hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash impurities Impurities in Mother Liquor filter->impurities dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for purification by recrystallization.

Method 2: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.

Experimental Rationale: Column chromatography is a highly effective technique for separating compounds with different polarities.[6][7] For this compound, this method can effectively remove both less polar impurities (e.g., non-polar byproducts) and more polar impurities (e.g., the corresponding carboxylic acid or unreacted amino precursors). A patent for the synthesis of this compound describes the use of a silica gel filter pad with a chloroform/ethyl acetate eluent system, demonstrating the method's applicability.[1]

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate). An ideal system gives the target compound an Rf value of ~0.3-0.4. A reported system is Dichloromethane:Ethyl Acetate (10:1).[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Dichloromethane). Pour the slurry into a glass column and allow it to pack evenly. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in small fractions (e.g., 10-15 mL test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

  • Purity: Can achieve very high purity (>99.5%), excellent for separating complex mixtures.

  • Yield: Typically 70-95%, dependent on the separation efficiency.

  • Scalability: Good for lab scale (mg to g). Large-scale chromatography is possible but can be expensive and complex.

G cluster_prep Preparation cluster_sep Separation & Isolation tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap pure Purified Product evap->pure G start Crude Product in Organic Solvent wash1 Wash with aq. NaHCO₃ start->wash1 sep1 Separate Layers wash1->sep1 wash2 Wash with Brine (aq. NaCl) sep1->wash2 Organic Layer acid_imp Acidic Impurities in Aqueous Layer sep1->acid_imp Aqueous Layer sep2 Separate Layers wash2->sep2 dry Dry Organic Layer (e.g., Na₂SO₄) sep2->dry isolate Filter & Evaporate Solvent dry->isolate product Purified Product isolate->product

Sources

A Senior Application Scientist's Guide to Reference Standards for Methyl 5-bromo-2-hydroxyisonicotinate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of pharmaceutical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 5-bromo-2-hydroxyisonicotinate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods for its characterization and quality control. Central to these methods is the use of well-characterized reference standards. This guide provides an in-depth comparison of reference standards for this compound, supported by experimental data and protocols, to aid in the selection of the most appropriate standard for your analytical needs.

The Critical Role of Reference Standards

In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance used as a benchmark for comparison. It is indispensable for:

  • Identity Confirmation: Ensuring that the material under investigation is indeed this compound.

  • Purity Assessment: Quantifying the amount of the main component and identifying any impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

The quality of the reference standard directly impacts the reliability and validity of analytical results. Therefore, a thorough understanding of the available standards and their characterization is essential.

Comparison of Commercially Available Reference Standards

While a specific pharmacopeial monograph for this compound is not yet established, several commercial suppliers offer reference standards. When selecting a standard, it is crucial to scrutinize the Certificate of Analysis (CoA). A comprehensive CoA should provide detailed information on the material's identity, purity, and characterization.

Below is a comparative table outlining the typical specifications of commercially available reference standards for this compound.

Parameter Typical Specification (Supplier A) Typical Specification (Supplier B) Key Considerations for Researchers
Product Name This compoundThis compoundEnsure the CAS number matches your target analyte.
CAS Number 120034-05-1120034-05-1The CAS number is a unique identifier for the chemical substance.
Molecular Formula C₇H₆BrNO₃C₇H₆BrNO₃Verifies the elemental composition.
Molecular Weight 232.03 g/mol 232.03 g/mol Important for calculations and mass spectrometry.
Purity (by HPLC) ≥98.0%≥99.0%Higher purity is generally preferred for quantitative applications.
Identity (by ¹H NMR) Conforms to structureConforms to structureProvides confirmation of the chemical structure.
Appearance White to off-white solidWhite crystalline powderPhysical appearance can be an initial indicator of purity.
Solubility Soluble in DMSO, MethanolSoluble in DMSO, MethanolImportant for sample preparation in analytical methods.
Storage Conditions 2-8°C, protect from light2-8°C, desiccateProper storage is crucial to maintain the stability of the standard.

Expert Insight: While a higher purity percentage is often desirable, the characterization data provided on the CoA is equally important. A well-characterized standard with 98% purity may be more reliable than a 99% pure standard with limited analytical data.

Analytical Methodologies for Characterization and Quality Control

The analysis of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the key analytical methods and provide example protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for determining the purity and assay of pharmaceutical intermediates. A stability-indicating HPLC method is crucial to separate the main component from any potential degradation products or process-related impurities.

Diagram of a Typical HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve in Diluent Sample->Dissolve_Spl Injection Inject into HPLC Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: A Validated RP-HPLC Method for a Pyridine Derivative

This method, validated for a related pyridine derivative, can be adapted and validated for this compound.[1][2][3]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method Validation (Based on ICH Q2(R2) Guidelines):

The validation of the analytical method is crucial to ensure its reliability. Key validation parameters include:

Validation Parameter Acceptance Criteria Purpose
Specificity The analyte peak should be well-resolved from degradation products and impurities.To ensure the method is selective for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.
Accuracy Recovery of 98.0% to 102.0%To assess the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%)To evaluate the consistency of results under the same and different conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small variations in method parameters.To assess the method's reliability during normal use.
Spectroscopic Characterization

Spectroscopic methods are vital for the unequivocal identification of the reference standard.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the chemical structure.

Diagram of the Structure and Expected ¹H NMR Signals:

NMR_Structure cluster_structure This compound cluster_signals Predicted ¹H NMR Signals C7H6BrNO3 H_A H-3 (singlet) C7H6BrNO3->H_A Aromatic Proton H_B H-6 (singlet) C7H6BrNO3->H_B Aromatic Proton CH3 -OCH3 (singlet) C7H6BrNO3->CH3 Methyl Protons OH -OH (broad singlet) C7H6BrNO3->OH Hydroxyl Proton

Caption: Structure and predicted ¹H NMR signals for this compound.

Experimental Data: ¹H NMR

A patent for the synthesis of this compound reports the following ¹H NMR data (600 MHz, DMSO-d₆):[4]

  • δ 12.203 (s, 1H): This broad singlet corresponds to the acidic hydroxyl proton (-OH).

  • δ 7.91 (s, 1H): This singlet is assigned to the proton at the C-6 position of the pyridine ring.

  • δ 6.72 (s, 1H): This singlet is assigned to the proton at the C-3 position of the pyridine ring.

  • δ 3.85 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

Expert Insight: The simplicity of the aromatic region (two singlets) is characteristic of this substitution pattern on the pyridine ring. The chemical shifts are consistent with the electron-withdrawing effects of the bromine atom and the ester group, and the electron-donating effect of the hydroxyl group.

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Predicted Fragmentation Pathway:

MS_Fragmentation M_plus [M]+• m/z = 231/233 M_minus_OCH3 [M-OCH3]+ m/z = 200/202 M_plus->M_minus_OCH3 Loss of •OCH3 M_minus_COOCH3 [M-COOCH3]+ m/z = 172/174 M_plus->M_minus_COOCH3 Loss of •COOCH3

Caption: Predicted mass spectrometry fragmentation of this compound.

Expected Observations:

  • Molecular Ion Peak: A characteristic doublet peak at m/z 231 and 233, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Major Fragments:

    • Loss of the methoxy radical (•OCH₃) to give a fragment ion at m/z 200/202.

    • Loss of the carbomethoxy radical (•COOCH₃) to give a fragment ion at m/z 172/174.

Conclusion and Recommendations

The selection of a suitable reference standard for the analysis of this compound is a critical step that underpins the quality and reliability of analytical data. While a pharmacopeial standard is not yet available, high-purity, well-characterized commercial standards are suitable for use in research, development, and quality control.

Key Recommendations for Scientists:

  • Thoroughly Evaluate the Certificate of Analysis: Prioritize standards with comprehensive characterization data, including HPLC purity, ¹H NMR, and mass spectrometry.

  • Verify Identity In-House: Upon receipt of a new reference standard, perform at least one identity test (e.g., ¹H NMR or co-injection with a previously qualified standard) to confirm its identity.

  • Implement and Validate Robust Analytical Methods: Utilize and validate analytical methods, such as the HPLC method outlined in this guide, according to ICH guidelines to ensure accurate and precise results.

  • Proper Handling and Storage: Adhere to the storage conditions specified on the CoA to maintain the integrity and stability of the reference standard over time.

By following these guidelines and understanding the principles of reference standard characterization and analytical method validation, researchers can ensure the generation of high-quality, reliable data in the analysis of this compound.

References

  • Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H6BrNO3). Retrieved from [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PMC. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • PMC. (n.d.). Chemical shift-based methods in NMR structure determination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

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A Guide to Inter-Laboratory Comparison of Methyl 5-bromo-2-hydroxyisonicotinate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of Methyl 5-bromo-2-hydroxyisonicotinate, a crucial intermediate in pharmaceutical synthesis. The objective is to establish a robust, validated analytical method that ensures consistent and reliable results across different laboratories, a cornerstone of modern quality assurance and regulatory compliance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Analytical Consistency

In the landscape of pharmaceutical development and manufacturing, the consistency and accuracy of analytical methods are paramount.[1] this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Variations in its purity and impurity profile can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing a universally reliable analytical method is not merely a technical exercise but a critical component of risk management and regulatory adherence.

An inter-laboratory comparison, also known as a proficiency test, is the gold standard for validating the reproducibility of an analytical method.[2][3] By distributing homogenous samples of this compound to multiple laboratories, we can assess the method's performance under various conditions, identify potential sources of variability, and ultimately, build confidence in the analytical data generated. This guide will detail a comprehensive protocol for such a study, from sample preparation to advanced statistical analysis of the results.

The Analyte: this compound

  • Chemical Structure:

    • IUPAC Name: this compound

    • CAS Number: 120034-05-1

    • Molecular Formula: C₇H₆BrNO₃

    • Molecular Weight: 232.03 g/mol

Understanding the physicochemical properties of this molecule is crucial for method development. As a pyridine derivative, it possesses a hydrophilic nature, which influences the choice of chromatographic conditions. The presence of a bromine atom and a hydroxyl group further dictates its polarity and potential for specific interactions during analysis.

Inter-Laboratory Study Design

This study is designed in accordance with the principles outlined in ISO/IEC 17043 for proficiency testing.[4] A central organizing body will be responsible for the preparation and distribution of a homogenous batch of this compound. Participating laboratories will be required to analyze the sample using the detailed analytical methods provided in this guide and report their results for central statistical analysis.

The following diagram illustrates the overall workflow of the inter-laboratory comparison:

Inter_Laboratory_Study_Workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation Prep Preparation of Homogenous Sample Material Dist Distribution to Participating Laboratories Prep->Dist Secure Shipping Analysis Sample Analysis using Standardized Protocol Dist->Analysis Standard Operating Procedure (SOP) Provided Reporting Data Reporting to Central Body Analysis->Reporting Stats Statistical Analysis (z-scores) Reporting->Stats Report_Gen Generation of Final Report Stats->Report_Gen

Caption: Workflow of the Inter-Laboratory Comparison Study.

Detailed Experimental Protocols

To ensure uniformity, all participating laboratories must adhere strictly to the following protocols.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[5][6]

  • Dissolution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Solubilization: Add approximately 30 mL of a diluent (90:10 mixture of water and acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulates that could interfere with the analysis or damage the HPLC column.[6][7]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method will be used for the primary quantification of this compound. The choice of a reversed-phase method is based on the polar nature of pyridine derivatives.[8][9]

ParameterCondition
Instrument HPLC system with a UV-Vis detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 295 nm
Injection Volume 10 µL
Confirmatory Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly selective and sensitive method for the confirmation of the identity of this compound, especially in the presence of potential impurities.[10][11][12]

ParameterCondition
Instrument LC-MS/MS system with an electrospray ionization (ESI) source
Column C18, 2.1 mm x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition m/z 232.0 -> m/z 172.0 (Quantifier), m/z 232.0 -> m/z 200.0 (Qualifier)

Method Validation Parameters

The inter-laboratory study will assess the following key performance characteristics of the HPLC-UV method, in line with ICH Q2(R1) guidelines:

  • Accuracy: The closeness of the test results to the true value. This will be assessed by analyzing a certified reference material.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Reproducibility: The precision between laboratories. This is the primary focus of this inter-laboratory comparison.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Data Analysis and Interpretation

The data submitted by the participating laboratories will be subjected to rigorous statistical analysis to evaluate both the performance of the analytical method and the proficiency of each laboratory.

Statistical Evaluation

The core of the statistical analysis will be the calculation of z-scores for each laboratory's reported concentration. The z-score is a measure of how far a result is from the expected value.

The z-score is calculated using the following formula:

z = (x - X) / σ

Where:

  • x is the result from the individual laboratory

  • X is the assigned value (robust mean of all reported results)

  • σ is the standard deviation for proficiency assessment

Interpretation of Z-Scores

The interpretation of the z-scores will follow established guidelines:[2]

  • |z| ≤ 2.0: Satisfactory performance

  • 2.0 < |z| < 3.0: Questionable performance (warrants investigation)

  • |z| ≥ 3.0: Unsatisfactory performance (requires corrective action)

The following diagram illustrates the data analysis workflow:

Data_Analysis_Workflow Data_Collection Collection of Reported Concentrations Assigned_Value Calculation of Assigned Value (Robust Mean) Data_Collection->Assigned_Value Std_Dev Determination of Standard Deviation Data_Collection->Std_Dev Z_Score_Calc Calculation of z-scores for each Laboratory Assigned_Value->Z_Score_Calc Std_Dev->Z_Score_Calc Performance_Eval Performance Evaluation (|z| ≤ 2.0: Satisfactory) Z_Score_Calc->Performance_Eval Final_Report Final Report Generation Performance_Eval->Final_Report

Caption: Data Analysis and Performance Evaluation Workflow.

Hypothetical Results and Discussion

The following tables present hypothetical data from a simulated inter-laboratory study involving ten laboratories.

Table 1: Reported Concentrations of this compound

LaboratoryReported Concentration (mg/mL)
Lab 10.505
Lab 20.498
Lab 30.512
Lab 40.485
Lab 50.501
Lab 60.525
Lab 70.495
Lab 80.503
Lab 90.499
Lab 100.508

Table 2: Statistical Analysis and Performance Evaluation

  • Assigned Value (Robust Mean): 0.503 mg/mL

  • Standard Deviation for Proficiency Assessment: 0.010 mg/mL

LaboratoryReported Concentration (mg/mL)z-scorePerformance
Lab 10.5050.20Satisfactory
Lab 20.498-0.50Satisfactory
Lab 30.5120.90Satisfactory
Lab 40.485-1.80Satisfactory
Lab 50.501-0.20Satisfactory
Lab 60.5252.20Questionable
Lab 70.495-0.80Satisfactory
Lab 80.5030.00Satisfactory
Lab 90.499-0.40Satisfactory
Lab 100.5080.50Satisfactory

In this hypothetical scenario, most laboratories demonstrated satisfactory performance, indicating the robustness and reproducibility of the analytical method. Laboratory 6, with a z-score of 2.20, would be flagged for a questionable result. This would necessitate an internal investigation by Laboratory 6 to identify potential sources of error, such as issues with instrument calibration, sample preparation, or data processing.

Conclusion

This guide has outlined a comprehensive framework for an inter-laboratory comparison of this compound analysis. By adhering to the detailed protocols and employing rigorous statistical analysis, participating laboratories can collectively validate a robust analytical method. This not only ensures the quality and consistency of this critical pharmaceutical intermediate but also reinforces a culture of scientific integrity and continuous improvement within the industry. The successful implementation of such a study provides a high degree of confidence in the analytical data, which is essential for regulatory submissions and ensuring patient safety.

References

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. Retrieved January 12, 2026, from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved January 12, 2026, from [Link]

  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs. Retrieved January 12, 2026, from [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. (2016). Chinese Pharmaceutical Journal, 51(2), 139-143. Retrieved January 12, 2026, from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved January 12, 2026, from [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer. Retrieved January 12, 2026, from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 12, 2026, from [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. (2025, June 12). Shapypro.com. Retrieved January 12, 2026, from [Link]

  • Analytical Method Validation Protocol for Pharmaceuticals. (2013, October 6). Pharmaguideline. Retrieved January 12, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved January 12, 2026, from [Link]

  • ANALYTICAL METHOD VALIDATION AND INSTRUMENT PERFORMANCE VERIFICATION. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (2015). Rasayan Journal of Chemistry, 8(1), 1-8. Retrieved January 12, 2026, from [Link]

  • HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. Retrieved January 12, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 12, 2026, from [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry, 88(18), 9143-9150. Retrieved January 12, 2026, from [Link]

  • LCMS-guided detection of halogenated natural compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(14), 3469-3478. Retrieved January 12, 2026, from [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved January 12, 2026, from [Link]

  • HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 12, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Applied Chemistry. Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 5-bromo-2-hydroxyisonicotinate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, from acquisition to disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that these protocols become a self-validating system for laboratory safety.

While a specific, detailed Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure—a brominated pyridine derivative—provides clear guidance on its hazard profile and the necessary disposal protocols. The procedures outlined below are based on established best practices for handling halogenated organic compounds and pyridine derivatives.[1]

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. Based on its chemical class, this compound must be treated as a hazardous substance.

Structural and Hazard Profile:

PropertyAssessmentRationale & Implications
Chemical Family Halogenated Aromatic Compound (Pyridine Derivative)As a brominated organic compound, it must be segregated as halogenated organic waste .[2][3] This is critical because halogenated wastes require specific high-temperature incineration and cannot be fuel-blended like many non-halogenated solvents.[4][5]
Physical State SolidSpills are less likely to disperse rapidly than liquids, but dust inhalation is a primary concern.
Anticipated Hazards Skin and Eye Irritation, Potential ToxicityAnalogous brominated and chlorinated pyridine compounds are classified as causing skin and eye irritation, and are harmful if swallowed, in contact with skin, or if inhaled.[6][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.
Environmental Hazard Potential EcotoxicityHalogenated organic compounds can persist in the environment. Therefore, disposal into the sanitary sewer or regular trash is strictly prohibited.[8][9]

Part 2: Personal Protective Equipment (PPE) Protocol

A robust PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound in any form, including as a waste product.

  • Eye and Face Protection : Chemical safety goggles are required at all times.[10] A face shield should be worn over goggles if there is a risk of splashing or dust generation.[1]

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility chart for pyridine-like compounds and change them frequently.[10] Always inspect gloves for tears or punctures before use.

  • Body Protection : A fully buttoned, flame-retardant laboratory coat must be worn to protect against skin contact.[1][11]

  • Respiratory Protection : All handling of the solid compound or its waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

Part 3: Step-by-Step Disposal and Waste Management Workflow

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps ensures safety and regulatory compliance.

Step 1: Container Selection and Preparation
  • Select a Compatible Container : Choose a waste container made of a material compatible with halogenated organic solids. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[10][13] The original product container is often the best choice for waste accumulation.[14]

  • Ensure Good Condition : The container must be clean, dry, and free of leaks or external residue.[14]

  • Initial Labeling : Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[3][4]

Step 2: Waste Segregation and Accumulation
  • Categorize Correctly : This is the most critical step. This waste must be categorized as Halogenated Organic Waste .[2]

  • Do Not Mix : Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other waste streams.[2][5][9] Mixing waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[3]

  • Accumulate Safely : Add the waste this compound to the designated container inside a chemical fume hood. Keep the container securely closed when not actively adding waste.[3][13]

Step 3: Labeling and Storage in a Satellite Accumulation Area (SAA)
  • Complete the Label : As waste is added, meticulously update the hazardous waste label with the full chemical name ("this compound") and the quantity added.[2][15] Do not use abbreviations.

  • Identify Hazards : Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[3]

  • Store Properly : Store the waste container in a designated Satellite Accumulation Area (SAA).[4][13] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Secondary Containment : Store the container in a secondary containment tray to prevent the spread of material in case of a leak.[16]

G cluster_prep Preparation Phase cluster_handling Handling & Accumulation (in Fume Hood) cluster_storage Storage & Disposal A Identify Waste as Halogenated Organic B Select & Pre-label Compatible Container A->B  Based on Chemical Structure C Wear Full PPE B->C D Transfer Waste to Designated Container C->D E Update Waste Log & Container Label D->E F Securely Close Container & Store in SAA E->F G Arrange for Pickup by EHS/Licensed Contractor F->G  When Full or per Schedule

Caption: Disposal workflow for this compound.

Part 4: Spill Management Protocol

Accidents can happen, and a clear emergency plan is crucial for safety.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.

  • Secure the Area : Restrict access to the spill area.

  • Consult the SDS/Safety Guide : Refer to safety information for specific hazards.

  • Contain the Spill : If safe to do so, use an inert absorbent material like sand or vermiculite to cover and contain the solid spill.[10][12] Do not use combustible materials like paper towels.

  • Collect Cleanup Debris : Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.[14][17]

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container with all contents, including the spilled chemical and cleanup materials, and dispose of it through your institution's EHS office.[14]

Part 5: Final Disposal Pathway

The final step in the disposal process is the transfer of waste to trained professionals.

  • Request Pickup : Once the waste container is nearly full (no more than 3/4 full) or as per your institution's guidelines, submit a chemical waste collection request to your EHS office.[5][13]

  • Professional Handling : Do not attempt to treat or dispose of the chemical waste yourself. Disposal must be carried out by a licensed and certified hazardous waste disposal company that can ensure compliance with all local, state, and federal regulations.[1][15]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity and laboratory practice.

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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-hydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals at the forefront of scientific innovation, our commitment to safety is as paramount as our research goals. Handling novel chemical entities like Methyl 5-bromo-2-hydroxyisonicotinate, a heterocyclic compound often utilized in medicinal chemistry and materials science, requires a diligent and informed approach to personal protection. This guide, grounded in established safety protocols, provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Understanding the Hazard Landscape

Before any bottle is opened, a thorough hazard assessment is critical. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards by examining structurally similar compounds. Safety Data Sheets (SDS) for related bromo- and hydroxy- substituted aromatic compounds consistently highlight several key risks[1][2][3][4].

  • Skin Irritation: Like many halogenated organic compounds, there is a potential for it to cause skin irritation upon contact[5].

  • Eye Damage: The compound, likely a fine powder, can cause serious eye irritation or damage if it comes into contact with the eyes[1][5].

  • Respiratory Irritation: Inhaling the dust can lead to irritation of the respiratory tract[4].

  • Harmful if Swallowed or Absorbed: There is a potential for toxicity if the compound is ingested or absorbed through the skin[2].

Therefore, our PPE strategy must create a robust barrier against these primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Hierarchy of Controls: PPE as the Final Barrier

It is essential to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "Hierarchy of Controls" that prioritizes eliminating or reducing hazards at their source.[6][7] Before relying on PPE, always ensure that engineering controls (like chemical fume hoods) and administrative controls (proper training and procedures) are in place and functioning correctly.

Your Essential Protective Toolkit: Selecting the Right PPE

A hazard assessment of your specific tasks will dictate the necessary level of PPE.[8][9][10] The following recommendations provide a baseline for handling this compound in a typical laboratory setting.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work to protect against minor splashes and projectiles.[8]

  • Enhanced Protection (Recommended for Weighing/Transferring): When handling the powdered form of the compound, chemical splash goggles are required. They provide a full seal around the eyes, offering superior protection against airborne dust.

  • Maximum Protection (for Large Quantities or High Splash Risk): A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as when preparing concentrated solutions or during spill cleanup.[8][10]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement. This protects your skin and personal clothing from incidental contact.[6][8]

  • Gloves: Glove selection is critical. Nitrile gloves are a common and effective choice for handling solid chemicals and for protection against incidental splashes of many common laboratory solvents.[10]

    • Best Practice: For prolonged handling or when working with solutions, consider double-gloving to provide an extra layer of protection.

    • Inspection is Key: Always inspect gloves for tears or punctures before use.[11] If a glove is contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.

The need for respiratory protection depends on the scale of your work and the effectiveness of your engineering controls.

  • Under a Certified Chemical Fume Hood: For handling small quantities (milligram to gram scale) inside a properly functioning chemical fume hood, respiratory protection is typically not required. The fume hood provides the primary barrier against inhalation.

  • Outside of a Fume Hood or with Poor Ventilation: If you must handle the powder outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator is necessary.[7][12] A half-mask respirator with N95 (for particulates) or organic vapor cartridges would be a suitable choice. A proper fit test and training are required before using any respirator.[9]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing/Transferring Solid (in Fume Hood) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Lab CoatNot Required
Preparing Solutions (in Fume Hood) Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Large-Scale Work or Spill Cleanup Face Shield and Chemical Splash GogglesHeavy-duty Nitrile or Butyl GlovesLab Coat or Chemical-Resistant ApronRequired if outside a fume hood (e.g., N95 half-mask respirator)
Step-by-Step Protocols for Safe Handling

Procedural discipline is as important as the equipment itself. Follow these steps to minimize exposure.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if needed): Perform a seal check.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.[13][14]

  • Use a spatula or scoop for transfers. Avoid pouring the powder, which can create dust.[13]

  • Keep the container closed when not in use.[13]

  • Work over a disposable bench cover to easily contain and clean up any minor spills.

  • Gloves: Remove gloves first, turning them inside out to trap contamination.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Eye Protection: Remove your eye and face protection.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[11][14]

Decontamination and Disposal Plan

Proper disposal prevents cross-contamination and protects support staff.

  • Disposable PPE: Contaminated gloves, bench covers, and any other disposable items should be placed in a sealed, labeled hazardous waste bag.

  • Reusable PPE: Clean and decontaminate safety glasses, goggles, and face shields according to your institution's guidelines.

  • Lab Coats: If your lab coat becomes contaminated, remove it immediately and have it professionally laundered. Do not take contaminated lab coats home.

In Case of Emergency
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][14] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Prepare to handle This compound hazard_assessment Perform Hazard Assessment: - Review SDS (or similar compounds) - Assess task-specific risks (scale, duration) start->hazard_assessment engineering_controls Are Engineering Controls (e.g., Fume Hood) Available and Functioning? hazard_assessment->engineering_controls base_ppe Don Base PPE: - Closed-toe shoes - Long pants - Lab Coat engineering_controls->base_ppe Yes no_work Do Not Proceed. Consult EHS. engineering_controls->no_work No eye_protection Select Eye Protection base_ppe->eye_protection safety_glasses Safety Glasses with Side Shields eye_protection->safety_glasses Minimal Contact goggles Chemical Splash Goggles eye_protection->goggles Handling Powder face_shield Goggles + Face Shield eye_protection->face_shield High Splash Risk hand_protection Select Hand Protection: - Inspect Nitrile Gloves safety_glasses->hand_protection goggles->hand_protection face_shield->hand_protection respiratory_protection Is Respiratory Protection Needed? (e.g., outside hood, large spill) hand_protection->respiratory_protection respirator Don NIOSH-Approved Respirator (e.g., N95) respiratory_protection->respirator Yes proceed Proceed with Task Following Safe Handling Protocols respiratory_protection->proceed No respirator->proceed

Caption: PPE selection workflow for handling this compound.

By integrating these safety measures into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for additional guidance.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Thomasnet. Retrieved from [Link]

  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley, Environment, Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). Enviro Safetech. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022). Lab Manager. Retrieved from [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020). The University of Texas at Austin. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.